n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine
Description
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Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-7-10-8-13-14-11(10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUVPCGHXREZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine synthesis protocol
An In-Depth Technical Guide to the Synthesis of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
Executive Summary
This guide provides a comprehensive, two-step synthetic protocol for the preparation of this compound, a valuable scaffold for drug discovery and chemical biology. Pyrazole derivatives are foundational components in numerous pharmaceuticals, and this guide details a reliable pathway for synthesizing a key secondary amine derivative. The synthesis begins with the formylation of a phenyl-substituted pyrazole precursor at the C4 position via the Vilsmeier-Haack reaction to yield 5-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is subsequently converted to the target compound through a robust reductive amination with methylamine. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.
Introduction
The pyrazole nucleus is a "biologically privileged" five-membered heterocyclic scaffold containing two adjacent nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs with applications as anti-inflammatory, anti-cancer, and anti-infective agents.[1][2][3] The ability to functionalize the pyrazole ring at specific positions is critical for developing new chemical entities with tailored pharmacological profiles.
The target molecule, this compound, incorporates a methylaminomethyl substituent at the 4-position of the 5-phenyl-1H-pyrazole core. This feature makes it an ideal building block for creating more complex molecules and for library synthesis in drug discovery campaigns. This guide presents a logical and field-proven synthetic strategy, breaking down the process into two primary stages: the synthesis of a key aldehyde intermediate and its subsequent conversion to the final secondary amine.
Overall Synthetic Strategy
The synthesis is achieved through a sequential two-step process. The first step establishes the required carbon framework by introducing a formyl group onto the pyrazole ring. The second step elaborates this formyl group into the desired methylaminomethyl moiety.
Caption: Mechanism of Vilsmeier-Haack formylation of pyrazoles.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of pyrazole-4-carbaldehydes. [4][5][6]
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of the starting material, acetophenone phenylhydrazone (1 equivalent), dissolved in a minimal amount of anhydrous DMF.
-
Heating and Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature with stirring for 4-6 hours. [5]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice (approx. 200g per 10 mmol of starting material). A precipitate will form. Stir the mixture for 30 minutes, then neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from ethanol to afford 5-phenyl-1H-pyrazole-4-carbaldehyde as a solid.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. [7]This reagent must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
The reaction must be conducted under strictly anhydrous conditions, as moisture will decompose the Vilsmeier reagent and inhibit the reaction. [7][5]
Part 2: Synthesis of this compound
The target secondary amine is synthesized from the aldehyde intermediate via reductive amination. This is a robust and widely used transformation in organic synthesis for forming C-N bonds.
Principle and Rationale
Reductive amination involves two key transformations in a single pot: the formation of an imine (or iminium ion) and its subsequent reduction.
-
Imine Formation: The aldehyde (5-phenyl-1H-pyrazole-4-carbaldehyde) reacts with a primary amine (methylamine) to form a Schiff base, also known as an imine. This reaction is typically reversible and is driven forward by the removal of water or by the immediate reduction of the imine.
-
Reduction: A reducing agent is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.
Sodium borohydride (NaBH₄) is a common, cost-effective, and effective reducing agent for this purpose. It is selective for aldehydes, ketones, and imines, and does not reduce more stable functional groups. The reaction is typically performed in a protic solvent like methanol or ethanol. This approach has been successfully applied to similar pyrazole carbaldehydes. [8]
Caption: The two-stage process of reductive amination.
Detailed Experimental Protocol
-
Imine Formation: In a round-bottom flask, dissolve 5-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol. To this solution, add an aqueous solution of methylamine (40% w/w, 1.5-2.0 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Add more water to the residue and extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Data Summary and Characterization
The following table summarizes the key quantitative data for the synthetic protocol.
| Step | Reactant | Molar Eq. | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Acetophenone Phenylhydrazone | 1.0 | POCl₃ (3.0 eq.), DMF (4.0 eq.) | DMF | 80-90 | 4-6 | 65-80% |
| 2 | 5-phenyl-1H-pyrazole-4-carbaldehyde | 1.0 | Methylamine (1.5 eq.), NaBH₄ (1.5 eq.) | Methanol | 0 to RT | 4-6 | 70-85% |
Expected Characterization Data:
-
Intermediate (5-phenyl-1H-pyrazole-4-carbaldehyde):
-
Final Product (this compound):
-
¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a singlet or doublet for the N-CH₃ group and a singlet for the benzylic-type CH₂ group. The NH proton may appear as a broad singlet.
-
¹³C NMR: Disappearance of the aldehyde carbonyl carbon (~182-185 ppm). Appearance of new signals for the CH₂ and CH₃ carbons.
-
Mass Spectrometry (ESI-MS): The [M+H]⁺ ion should correspond to the calculated molecular weight of the target compound.
-
Conclusion
This technical guide outlines a robust and reproducible two-step synthesis for this compound. The pathway leverages the well-established Vilsmeier-Haack reaction for regioselective formylation, followed by a standard reductive amination. The detailed protocols, mechanistic explanations, and safety considerations provided herein are designed to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in pharmaceutical and chemical research.
References
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Chemical Methodologies. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]
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Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
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Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
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Molecules. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
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Heterocyclic Communications. (2015). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
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New Journal of Chemistry. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Available at: [Link]
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Organic Letters. (2022). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Available at: [Link]
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ResearchGate. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
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National Center for Biotechnology Information (PMC). (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available at: [Link]
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Degres Journal. (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Available at: [Link]
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National Center for Biotechnology Information (PMC). (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
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INEOS OPEN. (2019). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available at: [Link]
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Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
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Arkivoc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
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Molecules. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The target molecule of this guide, n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, incorporates this key heterocyclic motif, suggesting its potential as a valuable building block for the discovery of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic route to this promising compound, designed to be a self-validating system for researchers in the field.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a three-step sequence. This strategy hinges on the initial formation of a pyrazole ring system, followed by the introduction of the required functional group at the 4-position, and culminating in the reductive amination to yield the final product.
The logical flow of this synthetic pathway is as follows:
-
Formation of Acetophenone Phenylhydrazone: The synthesis begins with the condensation of acetophenone and phenylhydrazine to form the corresponding hydrazone. This reaction serves as the foundation for the subsequent construction of the pyrazole ring.
-
Vilsmeier-Haack Cyclization and Formylation: The acetophenone phenylhydrazone undergoes a Vilsmeier-Haack reaction. This powerful one-pot reaction not only facilitates the cyclization to form the pyrazole ring but also concurrently installs a formyl group at the 4-position, yielding the key intermediate, 5-phenyl-1H-pyrazole-4-carbaldehyde.
-
Reductive Amination: The final step involves the reductive amination of the pyrazole-4-carbaldehyde with methylamine. This reaction efficiently converts the aldehyde to the desired N-methylated amine, completing the synthesis of the target molecule.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Acetophenone Phenylhydrazone
The initial step is a classic condensation reaction that forms the hydrazone backbone necessary for pyrazole synthesis.
Experimental Protocol:
-
In a round-bottom flask, combine acetophenone (1.0 equivalent) and phenylhydrazine (1.0 equivalent).
-
Add glacial acetic acid as a catalyst and ethanol as a solvent.
-
The reaction mixture is typically stirred at room temperature or gently warmed to facilitate the reaction.[3][4][5]
-
The formation of the product, acetophenone phenylhydrazone, is often observed as a precipitate.
-
The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Acetophenone | 120.15 | 1.0 |
| Phenylhydrazine | 108.14 | 1.0 |
Table 1: Stoichiometry for the synthesis of Acetophenone Phenylhydrazone.
Causality of Experimental Choices:
-
Acetic Acid Catalyst: The acidic medium protonates the carbonyl oxygen of acetophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of phenylhydrazine.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves both reactants and facilitates the reaction, while also allowing for the precipitation of the less soluble product upon formation.
Part 2: Vilsmeier-Haack Formylation to 5-phenyl-1H-pyrazole-4-carbaldehyde
This powerful reaction simultaneously constructs the pyrazole ring and introduces a formyl group at the 4-position. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]
Reaction Mechanism Overview:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich double bond of the acetophenone phenylhydrazone attacks the Vilsmeier reagent.
-
Cyclization and Aromatization: A series of intramolecular reactions and eliminations lead to the formation of the stable, aromatic pyrazole ring.
-
Formylation: The Vilsmeier adduct is hydrolyzed during the workup to yield the aldehyde.
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation of acetophenone phenylhydrazone.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. This exothermic reaction forms the Vilsmeier reagent.
-
Dissolve the acetophenone phenylhydrazone (1.0 equivalent) in DMF and add it to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is then heated, typically to around 70-80 °C, for several hours.
-
After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
The precipitated solid, 5-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Role |
| Acetophenone Phenylhydrazone | 210.27 | 1.0 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | ~3.0 | Reagent for Vilsmeier formation |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent | Solvent and precursor for Vilsmeier reagent |
Table 2: Key reagents for the Vilsmeier-Haack reaction.
Part 3: Reductive Amination to this compound
The final step is the conversion of the aldehyde to the target secondary amine via reductive amination. This is a highly efficient and widely used method for the formation of C-N bonds.
Experimental Protocol:
-
To a solution of 5-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine hydrochloride (1.1-1.5 equivalents).
-
The mixture is stirred at room temperature to allow for the formation of the intermediate imine.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.[8][9]
-
The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Role |
| 5-phenyl-1H-pyrazole-4-carbaldehyde | 172.18 | 1.0 | Starting Material |
| Methylamine Hydrochloride | 67.52 | 1.1 - 1.5 | Amine Source |
| Sodium Triacetoxyborohydride | 211.94 | 1.2 - 1.5 | Reducing Agent |
Table 3: Reagents for the reductive amination step.
Rationale for Reagent Selection:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[9] It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, but it is reactive enough to reduce the intermediate iminium ion. This selectivity minimizes the formation of the corresponding alcohol as a byproduct.
Characterization and Validation
To confirm the successful synthesis of the target compound and its intermediates, a combination of spectroscopic techniques should be employed.
Expected Spectroscopic Data for this compound:
-
¹H NMR:
-
Aromatic protons of the phenyl group.
-
A singlet for the pyrazole C-H proton.
-
A singlet for the methylene protons (-CH₂-N).
-
A singlet for the N-methyl protons (-N-CH₃).
-
A broad singlet for the N-H proton of the pyrazole ring.
-
A broad singlet for the secondary amine N-H proton.
-
-
¹³C NMR:
-
Signals corresponding to the carbons of the phenyl group.
-
Signals for the pyrazole ring carbons.
-
A signal for the methylene carbon (-CH₂-N).
-
A signal for the N-methyl carbon (-N-CH₃).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the final product (C₁₁H₁₃N₃, MW: 187.24 g/mol ).
-
Conclusion
The synthetic route detailed in this guide provides a robust and efficient method for the preparation of this compound. By leveraging a classical condensation reaction, a powerful Vilsmeier-Haack formylation, and a selective reductive amination, this three-step sequence offers a reliable pathway for accessing this valuable pyrazole derivative. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers to confidently synthesize and further explore the potential of this and related compounds in the pursuit of novel therapeutic agents.
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Acetophenone phenylhydrazone (XX) 1. [Link]
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Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, a novel heterocyclic compound with significant therapeutic potential. In the absence of direct empirical data for this specific molecule, this paper synthesizes existing research on structurally analogous phenyl-pyrazole derivatives to construct a robust, evidence-based hypothesis of its biological activity. We delve into the critical structural motifs of the molecule, postulating several plausible signaling pathway interactions and proposing a detailed, multi-faceted experimental workflow to systematically elucidate its precise mechanism of action. This document is intended to serve as a foundational resource for researchers dedicated to advancing the understanding and application of this promising compound.
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2][3] Derivatives of this five-membered heterocyclic ring have demonstrated a remarkable therapeutic breadth, exhibiting anti-inflammatory, antimicrobial, anticancer, analgesic, and neuroprotective properties.[2][3][4] The versatility of the pyrazole scaffold lies in its unique electronic configuration and the capacity for extensive functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles to engage a wide array of biological targets, including enzymes and receptors.[2][4] The subject of this guide, this compound, is a compelling novel entity within this class, distinguished by its specific constellation of a phenyl ring, a pyrazole core, and a methylaminomethyl side chain. While direct research on this compound is not yet prevalent in the public domain, an analysis of its structural components, in the context of established pyrazole pharmacology, allows for the formulation of a compelling hypothesis regarding its mechanism of action.
Molecular Architecture and Putative Bioactivity
The chemical structure of this compound is a tripartite assembly of functional groups, each likely contributing to its overall biological effect.
-
The Phenyl Group: This lipophilic moiety can facilitate passage across cellular membranes and is crucial for π-π stacking interactions within the binding pockets of target proteins.
-
The Pyrazole Core: As the central heterocyclic scaffold, the pyrazole ring is anticipated to be the primary anchor for target engagement. Its nitrogen atoms can act as hydrogen bond acceptors, while the ring system itself can participate in various non-covalent interactions.
-
The N-methylmethanamine Side Chain: This flexible, polar side chain is poised to form critical hydrogen bonds and ionic interactions with target residues, significantly influencing binding affinity and selectivity. The secondary amine is a key feature, potentially modulating the compound's acid-base properties and interaction profile compared to a primary amine.
Postulated Mechanisms of Action: An Evidence-Based Synthesis
Based on the extensive literature surrounding pyrazole derivatives, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.
Hypothesis 1: Modulation of Inflammatory Pathways via NF-κB Inhibition
A significant body of research points to the anti-inflammatory capacity of pyrazole-containing compounds.[2][5] A plausible mechanism for this effect is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5]
Proposed Signaling Pathway:
Figure 1: Postulated inhibition of the NF-κB signaling pathway.
Hypothesis 2: Induction of Apoptosis through p53 Upregulation
Several pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, often mediated by the induction of apoptosis.[1] A key regulator of this process is the tumor suppressor protein p53.
Proposed Signaling Pathway:
Figure 2: Hypothesized p53-mediated apoptotic pathway.
Hypothesis 3: Selective Enzyme Inhibition - A Focus on HDAC6
Recent studies have identified pyrazole-based compounds as selective inhibitors of histone deacetylase 6 (HDAC6), a promising target for the treatment of acute liver injury and other inflammatory conditions.[6] The structural features of this compound are consistent with those of known HDAC inhibitors.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To rigorously test the aforementioned hypotheses and definitively establish the mechanism of action, a systematic and multi-pronged experimental approach is required.
Initial Target Validation and Phenotypic Screening
Protocol 1: Cell Viability and Cytotoxicity Assays
-
Cell Line Selection: A panel of relevant cell lines should be chosen based on the therapeutic area of interest (e.g., cancer cell lines for oncology applications, immune cell lines for inflammation).
-
Treatment: Cells are treated with a dose-response range of this compound for 24, 48, and 72 hours.
-
Assay: Cell viability is assessed using a standard MTT or CellTiter-Glo® assay.
-
Data Analysis: IC50 values are calculated to determine the cytotoxic potential of the compound.
Protocol 2: Apoptosis Assay
-
Treatment: Cells are treated with the compound at its IC50 concentration.
-
Staining: Cells are stained with Annexin V and Propidium Iodide.
-
Analysis: Flow cytometry is used to quantify the percentage of apoptotic cells.
Target-Specific Mechanistic Studies
Protocol 3: NF-κB Reporter Assay
-
Cell Line: Utilize a cell line stably transfected with an NF-κB luciferase reporter construct.
-
Treatment: Cells are pre-treated with the compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Measurement: Luciferase activity is measured to quantify the extent of NF-κB inhibition.
Protocol 4: Western Blot Analysis for p53 and Apoptotic Markers
-
Protein Extraction: Protein lysates are collected from compound-treated and control cells.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against p53, p21, Bax, and cleaved caspase-3, followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using chemiluminescence.
Protocol 5: In Vitro HDAC Enzyme Inhibition Assay
-
Enzyme and Substrate: Recombinant human HDAC6 enzyme and a fluorogenic substrate are used.
-
Assay: The compound is incubated with the enzyme and substrate, and the fluorescence is measured over time.
-
Data Analysis: IC50 values are determined to quantify the inhibitory potency against HDAC6. A panel of other HDAC isoforms should be tested to assess selectivity.
Experimental Workflow Diagram:
Figure 3: A structured workflow for elucidating the mechanism of action.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Hypothetical IC50 Values from In Vitro Assays
| Assay Type | Target Cell Line/Enzyme | IC50 (µM) |
| Cell Viability | Cancer Cell Line A | 5.2 |
| Cell Viability | Cancer Cell Line B | 8.1 |
| NF-κB Inhibition | HEK293-NF-κB Reporter | 2.5 |
| HDAC6 Inhibition | Recombinant HDAC6 | 0.75 |
| HDAC1 Inhibition | Recombinant HDAC1 | > 50 |
Conclusion and Future Directions
The exploration of this compound presents an exciting frontier in drug discovery. While its precise mechanism of action remains to be definitively elucidated, the structural homology to a well-established class of bioactive pyrazoles provides a strong foundation for a targeted and efficient investigation. The proposed hypotheses and experimental workflows outlined in this guide offer a comprehensive roadmap for researchers to unravel the therapeutic potential of this promising compound. Future in vivo studies in relevant animal models will be crucial to validate the in vitro findings and pave the way for potential clinical development.
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Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, thereby exhibiting a vast spectrum of pharmacological activities.[3][4] This versatility has led to the development of numerous clinically significant drugs across various therapeutic areas.[1] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antiviral agents, among others.[2][5][6]
The power of the pyrazole core lies in its synthetic tractability and its ability to act as a stable, aromatic platform for diverse functionalization. The two nitrogen atoms can participate in hydrogen bonding, a critical interaction for ligand-receptor binding, while the carbon atoms at the C3, C4, and C5 positions can be readily substituted to modulate steric, electronic, and pharmacokinetic properties. This guide provides a detailed exploration of the principal biological activities of pyrazole derivatives, focusing on their mechanisms of action, the structure-activity relationships (SAR) that govern their potency, and the experimental protocols used to validate their therapeutic potential.
Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond
Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation.[7][8][9] The landmark discovery of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the pyrazole-based drug Celecoxib, revolutionized anti-inflammatory therapy.[10]
Mechanism of Action: The COX-2 Hypothesis
Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11][12] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[13]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of inflammatory prostaglandins.[13][14]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2.[12] While this reduces inflammation, the inhibition of COX-1 leads to common side effects such as gastrointestinal ulcers.[12][13] Pyrazole derivatives like Celecoxib are designed for selectivity. Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[13][14] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, leading to potent anti-inflammatory and analgesic effects with a more favorable gastrointestinal safety profile.[14][15] Beyond COX inhibition, some pyrazole derivatives also modulate other inflammatory pathways, including the suppression of cytokines (e.g., TNF-α, IL-6) and the inhibition of transcription factors like NF-κB.[12]
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Quantitative Data: COX Inhibition Potency
The efficacy and selectivity of pyrazole derivatives are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3,5-Diarylpyrazoles | 0.01 | - | - | [12] |
| 3-(Trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [12] |
| Pyrazole-Thiazole Hybrid | 0.03 | - | - | [12] |
| Celecoxib (Reference) | ~0.04 | ~15 | ~375 | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a test compound.[16]
-
Animal Acclimatization: Acclimatize Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Reference drug (e.g., Diclofenac sodium, Celecoxib), and Test compound groups (e.g., 10 mg/kg).
-
Compound Administration: Administer the vehicle, reference, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Anticancer Activity: Targeting the Kinome
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. Pyrazole derivatives have emerged as a crucial scaffold for designing potent and selective kinase inhibitors.[3][4][17]
Mechanism of Action: ATP-Competitive Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction pathways that control cell proliferation, survival, and differentiation.[3] Many pyrazole-based inhibitors are designed to be ATP-competitive. They bind to the ATP-binding pocket of a specific kinase, preventing the enzyme from phosphorylating its downstream targets.[18] This blockade can halt the cell cycle, inhibit tumor growth, and induce apoptosis (programmed cell death).[19][20]
Key kinase families targeted by pyrazole derivatives include:
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, inhibiting CDKs (e.g., CDK2, CDK4/6) can cause cell cycle arrest, preventing cancer cell proliferation.[19][21]
-
p38 MAP Kinase (p38 MAPK): Involved in cellular responses to stress and inflammation, its inhibition can impact cancer cell survival and inflammatory signaling within the tumor microenvironment.[22][23]
-
Receptor Tyrosine Kinases (EGFR, VEGFR-2): These kinases are critical for tumor growth and angiogenesis (the formation of new blood vessels). Dual inhibitors targeting both EGFR and VEGFR-2 have shown significant promise.[24]
Caption: ATP-competitive kinase inhibition by a pyrazole derivative.
Quantitative Data: Kinase Inhibitory Potency
The potency of pyrazole derivatives against various kinases is a key determinant of their anticancer potential.
| Compound/Class | Target Kinase | IC50 | Reference |
| Pyrazole Derivative 4 | CDK2 | 3.82 µM | |
| Pyrazole Derivative 9 | CDK2 | 0.96 µM | |
| Afuresertib | Akt1 | 1.3 nM | [3] |
| BIRB 796 | p38 MAP Kinase | - | [22] |
| Pyranopyrazole 3 | EGFR | 0.06 µM | [24] |
| Pyranopyrazole 9 | VEGFR-2 | 0.22 µM | [24] |
| Ruxolitinib | JAK1/JAK2 | ~3 nM | [17] |
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the cytotoxic effect of a compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antimicrobial Activity: A Scaffold for New Antibiotics
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[25][26] Pyrazole derivatives have shown significant promise as broad-spectrum antibacterial and antifungal agents.[5][27][28]
Mechanism of Action
The mechanisms by which pyrazoles exert their antimicrobial effects are diverse. Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[25] Others may disrupt cell wall synthesis or interfere with key metabolic pathways. Their broad activity spectrum often covers both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[10][25]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | E. coli | 0.25 | [10] |
| Compound 4 | S. epidermidis | 0.25 | [10] |
| Compound 2 | A. niger | 1.0 | [10] |
| Aminoguanidine-derived pyrazole | S. aureus | 1-8 | [25] |
| Hydrazone 21a | S. aureus | 62.5-125 | [26] |
| Hydrazone 21a | C. albicans | 2.9-7.8 | [26] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth. Final concentrations might range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.
Caption: General workflow for antimicrobial screening of pyrazole derivatives.
Neurological & CNS Activity
The pyrazole scaffold is also prevalent in compounds targeting the central nervous system (CNS), with applications as anticonvulsant, antidepressant, and modulators of key neuro-receptors.[29]
Anticonvulsant and Antidepressant Properties
Several series of pyrazole derivatives have been shown to possess significant anticonvulsant and antidepressant activities in preclinical models.[30] While the exact mechanisms are often complex, they are thought to involve the modulation of ion channels or neurotransmitter systems within the brain.[29] The efficacy of these compounds is often evaluated using established animal models.[31][32] For instance, the maximal electroshock (MES) test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[33]
Cannabinoid Receptor (CB1) Antagonism
The pyrazole derivative Rimonabant was the first selective CB1 receptor antagonist/inverse agonist approved for therapeutic use.[34][35][36] The endocannabinoid system is a key regulator of appetite and energy metabolism.[34][37] By blocking the CB1 receptor, Rimonabant was designed to reduce food intake and promote weight loss, targeting obesity.[35][38] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the critical role of the CB1 receptor in mood regulation.[34] Despite its withdrawal, the study of Rimonabant and related compounds provided invaluable insights into the structure-activity relationships for CB1 receptor ligands.
Structure-Activity Relationships (SAR) of CB1 Antagonists
The development of Rimonabant led to extensive SAR studies, revealing key structural requirements for potent and selective CB1 antagonism.[39][40][41]
-
N1-Position: A 2,4-dichlorophenyl substituent was found to be optimal for high binding affinity.[39][40]
-
C3-Position: A carboxamido group, particularly a piperidinyl carboxamide, is critical for antagonistic activity.[39]
-
C5-Position: A para-substituted phenyl ring is required. Potency is enhanced with halogen substituents, with p-iodophenyl providing one of the most potent compounds in the series.[39][40]
Caption: Key structure-activity relationships for pyrazole CB1 antagonists.
Conclusion and Future Perspectives
The pyrazole nucleus is undeniably a privileged scaffold in drug discovery, serving as the foundation for a remarkable diversity of biologically active compounds.[1][5] From the selective COX-2 inhibition of anti-inflammatory agents to the ATP-competitive binding of anticancer kinase inhibitors and the complex CNS modulation of neurological drugs, the pyrazole core has proven its utility time and again.
Future research will likely focus on several key areas. The development of multi-target pyrazole derivatives, such as dual kinase inhibitors, offers a promising strategy for overcoming drug resistance in cancer.[24][42] In the antimicrobial space, novel pyrazoles that can circumvent existing resistance mechanisms are of critical importance.[25] Furthermore, refining the SAR of CNS-active pyrazoles may lead to compounds with improved efficacy and fewer side effects than previous generations. As synthetic methodologies advance, the ability to fine-tune the pyrazole scaffold will continue to empower researchers and drug development professionals to design the next generation of innovative therapeutics.
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n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine CAS number
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine and Related Phenylpyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives represent a cornerstone of modern medicinal chemistry.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to the structure of a wide array of pharmaceuticals with diverse therapeutic applications.[3] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, underscores the therapeutic value of this molecular framework.[2][4]
The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1] This adaptability has led to the development of pyrazole derivatives as potent agents in various disease areas, including oncology, inflammation, and infectious diseases.[5][6] The phenylpyrazole subclass, in particular, has garnered significant interest due to the potential for π-stacking interactions and the ability to modulate the activity of various enzymes and receptors. This guide focuses on a specific derivative, this compound, to illustrate the key scientific principles and experimental considerations in the development of this important class of molecules.
Synthesis and Purification
The synthesis of this compound can be approached through a logical, multi-step sequence. The core strategy involves the initial formation of the 5-phenyl-1H-pyrazole-4-carbaldehyde intermediate, followed by reductive amination to yield the final product. This approach is highly adaptable and relies on well-established, high-yielding reactions.
Synthetic Pathway Overview
The proposed synthesis begins with the Claisen-Schmidt condensation of acetophenone and dimethylformamide dimethyl acetal (DMF-DMA) to form a key enaminone intermediate. This intermediate is then cyclized with hydrazine hydrate to construct the pyrazole ring, a method analogous to the Knorr pyrazole synthesis.[7] Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the C4 position, which is then converted to the target methanamine via reductive amination.
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An In-depth Technical Guide to the Physicochemical Properties of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Interest
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties.[2] This guide focuses on a specific derivative, n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine (CAS No. 1007521-06-3), a molecule poised for further investigation within drug discovery and development programs. Due to the limited availability of direct experimental data for this compound, this document serves as a comprehensive technical guide, amalgamating established principles of pyrazole chemistry, inferred properties from close structural analogs, and detailed, field-proven experimental protocols for its characterization.
Molecular Architecture and Inferred Physicochemical Profile
The structural features of this compound, comprising a phenyl-substituted pyrazole ring and a methylaminomethyl group, dictate its physicochemical behavior. The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms, which can act as both a hydrogen bond donor and acceptor.[2]
Table 1: Predicted and Analog-Informed Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₁H₁₃N₃ | --- |
| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula.[3] |
| Melting Point (°C) | 150 - 260 | The melting points of pyrazole derivatives can vary significantly based on substitution patterns and intermolecular forces.[4] For instance, pyrazole itself has a melting point of 70°C due to hydrogen bonding.[2] Phenyl-substituted pyrazoles often exhibit higher melting points. |
| Boiling Point (°C) | > 400 (Predicted) | High boiling points are characteristic of pyrazole derivatives due to their polarity and potential for hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The presence of the phenyl group suggests lower aqueous solubility, while the amine and pyrazole nitrogens can participate in hydrogen bonding, allowing for some water solubility. The solubility of amines is pH-dependent. |
| pKa | 2.5 - 4.5 (pyrazole ring); 9.0 - 11.0 (methylamine) | The pyrazole ring is weakly basic (pKa of pyrazole is ~2.5).[5] The exocyclic primary amine is expected to have a pKa in the typical range for alkylamines. |
| LogP | 1.5 - 3.0 (Predicted) | The combination of a hydrophobic phenyl group and a more polar pyrazole and amine moiety suggests a moderate octanol-water partition coefficient. |
Synthesis and Structural Elucidation: A Proposed Pathway
Diagram 1: Proposed Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Experimental Protocols for Physicochemical Characterization
To provide a robust characterization of this compound, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry for the characterization of small molecule drug candidates.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is slowed to 1-2 °C/min as the expected melting point is approached.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter for drug candidates as it influences absorption and distribution. The solubility of amines is pH-dependent, so it should be evaluated at different pH values.
Protocol (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of purified water or a buffer of a specific pH in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Diagram 2: Solubility Determination Workflow
Caption: A schematic of the shake-flask solubility determination method.
Determination of pKa
Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. For the target compound, two pKa values are expected: one for the pyrazole ring and one for the exocyclic amine.
Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the titration curve as the pH at which the compound is half-ionized.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Rationale: HPLC is a powerful technique for determining the purity of a compound and for quantifying its concentration in various matrices. A validated HPLC method is essential for quality control.[7][8]
Protocol (Reverse-Phase HPLC):
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
Spectroscopic Characterization
Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of organic molecules.[9][10]
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the phenyl ring and the pyrazole ring protons.
-
Methylene Protons: A singlet or AB quartet for the CH₂ group adjacent to the amine.
-
Methyl Protons: A singlet for the N-CH₃ group.
-
NH Protons: A broad singlet for the pyrazole N-H and the amine N-H, which may be exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Distinct signals for each carbon atom in the molecule, with chemical shifts indicative of their electronic environment. The carbons of the phenyl and pyrazole rings will appear in the aromatic region (δ 110-150 ppm).[9]
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.[3][11]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound.
-
Major Fragments:
-
Loss of a methyl radical (•CH₃) from the amine.
-
Cleavage of the C-C bond between the pyrazole ring and the methylene group, leading to a benzyl-type cation.
-
Fragmentation of the pyrazole ring, often involving the loss of N₂ or HCN.[11]
-
Conclusion and Future Directions
This compound represents a promising scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its likely physicochemical properties and a comprehensive set of experimental protocols for its thorough characterization. The successful application of these methodologies will be crucial in advancing the development of this and related pyrazole derivatives as potential therapeutic agents. The data generated from these studies will be invaluable for building structure-activity relationships and for optimizing the compound's drug-like properties.
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. St. John's University's Digital Collections. Available from: [Link].
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An In-depth Technical Guide to the Structure-Activity Relationship of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine and its Analogs
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine core. While direct, extensive SAR literature for this specific molecule is limited, this whitepaper synthesizes data from closely related analogs to build a predictive SAR model. We will dissect the core scaffold, hypothesize potential biological targets, and explore the impact of chemical modifications on activity. This is supplemented with detailed, field-proven experimental protocols for synthesis and biological evaluation, offering a comprehensive roadmap for researchers in drug discovery and development.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2] This arrangement imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition by biological targets.[4] The pyrazole nucleus is a key pharmacophore in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and anti-obesity medication rimonabant.[1][2][5] The versatility and synthetic accessibility of the pyrazole ring make it a focal point for the design of novel therapeutic agents targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[4][6][7][8]
The subject of this guide, this compound, combines three key structural motifs:
-
A 1H-pyrazole core: A proven pharmacophore.
-
A 5-phenyl substituent: A common feature that can be modified to tune properties like potency and metabolic stability.
-
A 4-(N-methylmethanamine) side chain: A basic amine group that can form critical ionic interactions with biological targets and influence physicochemical properties such as solubility.
This guide will systematically explore how modifications to each of these regions can influence biological activity, providing a rational framework for lead optimization.
Deconstruction of the Core Scaffold & Hypothesized Biological Target
To establish a coherent SAR, we must first analyze the key structural components and propose a plausible biological target. The structural similarity of pyrazole derivatives to scaffolds found in known kinase inhibitors suggests that this class of enzymes is a probable target.[4][9] Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Therefore, for the purpose of this guide, we will hypothesize that the this compound scaffold is a template for designing inhibitors of a specific protein kinase (e.g., a Janus Kinase - JAK, or a MAP Kinase - p38).
The following diagram illustrates the key regions of the molecule that will be discussed for SAR exploration.
Caption: Key pharmacophoric regions of the core scaffold.
Structure-Activity Relationship (SAR) Analysis
This section explores the potential impact of structural modifications at each of the three key regions. The insights are derived from established principles of medicinal chemistry and SAR data from analogous pyrazole-containing compounds.[10][11]
Region A: The 5-Phenyl Ring
The phenyl ring at the 5-position often inserts into a hydrophobic pocket of the target protein. Modifications here can significantly impact potency, selectivity, and metabolic stability.
-
Para-Substitution: This is the most common and often most impactful point of modification.
-
Small, electron-withdrawing groups (e.g., -F, -Cl): These can enhance binding affinity through favorable interactions and can block sites of metabolic oxidation, improving pharmacokinetic properties.[12] For example, studies on pyrazole-based inhibitors have shown that a para-fluoro or para-chloro substituent can lead to potent activity.[11][13]
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These can also enhance potency, depending on the specific topology of the binding pocket. A methoxy group, for instance, can act as a hydrogen bond acceptor.[11]
-
Larger groups (e.g., -CF₃, -CN): These can probe the size of the hydrophobic pocket. A trifluoromethyl group can increase lipophilicity and metabolic stability.
-
-
Meta- and Ortho-Substitution: Substitution at these positions can be used to alter the dihedral angle between the phenyl and pyrazole rings, which can fine-tune the compound's conformation to better fit the binding site. However, ortho-substituents may introduce steric hindrance, potentially reducing activity.
-
Bioisosteric Replacement: Replacing the phenyl ring entirely with other aromatic heterocycles (e.g., pyridine, thiophene) or non-classical bioisosteres (e.g., bicyclo[1.1.1]pentane) is a powerful strategy.[14][15][16][17][18] This can improve physicochemical properties like solubility, reduce toxicity associated with aromatic rings, and explore new binding interactions.[15][16]
Table 1: Hypothetical SAR Data for 5-Phenyl Ring Modifications
| Compound ID | R (Substitution on Phenyl Ring) | Kinase IC₅₀ (nM) | Rationale for Change |
|---|---|---|---|
| LEAD-1 | H (Unsubstituted) | 150 | Starting point |
| LEAD-2 | 4-F | 25 | Blocks potential metabolism, favorable hydrophobic interaction. |
| LEAD-3 | 4-Cl | 30 | Similar to 4-F, explores effect of larger halogen. |
| LEAD-4 | 4-OCH₃ | 45 | H-bond acceptor, explores electronic effects. |
| LEAD-5 | 4-CF₃ | 60 | Probes pocket size, increases metabolic stability. |
| LEAD-6 | 3-F | 200 | Ortho/meta substitution may disrupt optimal conformation. |
| LEAD-7 | Pyridin-4-yl (Bioisostere) | 55 | Introduces H-bond acceptor, improves solubility. |
Region B: The Pyrazole Core
The pyrazole ring itself is a critical anchor. Electrophilic substitution typically occurs at the C4 position, which is already occupied in our scaffold.[1] The key points of modification are the nitrogen atoms.
-
N1-Substitution: The N-H at the N1 position is a hydrogen bond donor. Alkylation or arylation at this position removes this donor capability but allows for the introduction of groups that can access other regions of the binding site.
-
Small alkyl groups (e.g., -CH₃, -C₂H₅): Can fill small hydrophobic pockets near the N1 position.
-
Larger or functionalized groups: Can be used to improve solubility (e.g., with a morpholinoethyl group) or introduce additional binding elements.
-
Region C: The 4-(N-methylmethanamine) Moiety
The basic amine is likely to form a key salt bridge or hydrogen bond with an acidic residue (e.g., Asp or Glu) in the hinge region of a kinase.
-
N-Methylation: The methyl group on the amine can have a profound impact.[19] It slightly increases lipophilicity and can provide a better fit in a hydrophobic sub-pocket compared to a primary amine (-NH₂).[20] Removing the methyl group (to -NH₂) or replacing it with a larger alkyl group (e.g., -N(Et)H) would be a critical early SAR experiment. The "magic methyl" effect, where the addition of a single methyl group drastically improves potency, is a well-known phenomenon in medicinal chemistry.[19]
-
Amine Modification: Converting the amine to a secondary or tertiary amine (e.g., -NHCH₂CH₃, -N(CH₃)₂) will alter its pKa and steric profile. While this can sometimes reduce potency by disrupting a key hydrogen bond network, it can also improve cell permeability.
-
Methylene Linker: The length of the linker between the pyrazole C4 and the nitrogen atom is crucial. Shortening or lengthening this linker by one carbon atom would test the spatial requirements for the key ionic interaction.
Experimental Protocols
A systematic SAR investigation requires robust and reproducible synthetic and assay methodologies.
Proposed General Synthetic Scheme
The synthesis of analogs can be achieved through a convergent route, allowing for late-stage diversification. A common method for constructing the 4-substituted pyrazole core is via the Vilsmeier-Haack reaction on a pyrazolone, followed by reduction.
Caption: General synthetic workflow for analog preparation.
Step-by-Step Methodology: Synthesis of LEAD-2 (4-F analog)
-
Synthesis of 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione: To a solution of 4-fluoroacetophenone (1.0 eq) and ethyl benzoate (1.2 eq) in THF, add sodium hydride (2.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with aqueous HCl and extract with ethyl acetate. Purify by column chromatography.
-
Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-5(4H)-one: Reflux the 1,3-diketone (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol for 4 hours.[21] Cool the reaction mixture to induce precipitation. Filter and wash the solid with cold ethanol to yield the pyrazolone.
-
Synthesis of 5-chloro-4-formyl-3-(4-fluorophenyl)-1H-pyrazole: Perform a Vilsmeier-Haack reaction on the pyrazolone using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[21] Heat the mixture under reflux for 2 hours. Carefully pour the reaction mixture onto ice and neutralize with NaOH solution. Filter the resulting solid.
-
Synthesis of n-Methyl-1-(5-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine (LEAD-2): To a solution of the 4-formyl pyrazole (1.0 eq) in methanol, add methylamine (2.0 eq, solution in THF). Stir for 1 hour, then add sodium cyanoborohydride (NaBH₃CN) (1.5 eq). Stir at room temperature for 12 hours. Quench the reaction, concentrate, and purify by reverse-phase HPLC to yield the final product.
In Vitro Kinase Inhibition Assay (Hypothetical Target: JAK2)
This protocol describes a standard, self-validating method for assessing the inhibitory activity of synthesized compounds.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a peptide substrate by the JAK2 kinase. Inhibition of the kinase results in a decreased FRET signal.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
Assay Plate Preparation: Add 50 nL of each compound concentration to a 384-well low-volume assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution containing JAK2 enzyme, a biotinylated peptide substrate, and ATP in kinase buffer.
-
Dispense 5 µL of this solution into each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection solution containing a Europium-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Add 5 µL of the detection solution to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Data Analysis: Calculate the ratio of the 665/620 nm signals. Plot the percent inhibition (relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent kinase inhibitors. This guide has established a clear, albeit predictive, SAR based on foundational medicinal chemistry principles and data from related compound series.
Key SAR insights suggest that:
-
Para-substitution on the 5-phenyl ring with small, electron-withdrawing groups like fluorine is likely to be beneficial for potency.
-
The N-methyl group on the 4-methanamine side chain is a critical determinant of activity, and its modification should be prioritized.
-
The N1-H of the pyrazole core serves as a hydrogen bond donor, and its substitution offers a vector for further optimization.
Future work should focus on the systematic synthesis and evaluation of the proposed analogs to validate this hypothetical SAR. Subsequent optimization should involve profiling promising compounds for selectivity against a panel of kinases and assessing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates with a drug-like profile.
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Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Li, H., Gao, Y., & Ma, J. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Science. [Link]
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Cioc, R. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Baral, P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
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Leeson, P. D., & Cumming, I. G. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm. [Link]
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Wang, C., et al. (2021). Recent Advances and Applications in N-Methylation of Amines and Imines. Chinese Journal of Organic Chemistry. [Link]
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Lenci, E., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
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Pérez-Silanes, S., et al. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships. PubMed. [Link]
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Liu, X., et al. (2015). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. ResearchGate. [Link]
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Sharma, V., & Kumar, P. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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G-Medina, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
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Choi, E., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]
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Choi, T., & Lee, S. (2020). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. [Link]
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de Oliveira, R., et al. (2017). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed. [Link]
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Orus, L., et al. (2006). 4,5-DIHYDRO-1H-PYRAZOLE as nNOS selective inhibitors: Synthesis and structure-activity relationship. ResearchGate. [Link]
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Çetinkaya, Y., et al. (2022). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health (NIH). [Link]
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Kohlpaintner, C., & Cantillo, D. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health (NIH). [Link]
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Reis, J., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. PMC - PubMed Central. [Link]
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Ho, H-J., et al. (2019). Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. ResearchGate. [Link]
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Bravo, J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Goudarzi, M., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. [Link]/2018/3/M988)
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spectroscopic analysis of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine
An In-depth Technical Guide to the Spectroscopic Analysis of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
Authored by: A Senior Application Scientist
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and materials science due to their wide-ranging biological activities and unique photophysical properties.[1] The precise characterization of novel pyrazole derivatives is fundamental to understanding their structure-activity relationships and ensuring their purity and identity. This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation of this compound.
This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for the chosen analytical methods, reflecting a field-proven approach to the characterization of new chemical entities. The methodologies described herein are designed to be self-validating, providing a robust framework for unambiguous structural confirmation.
Molecular Structure and Physicochemical Properties
Structure:
Molecular Formula: C₁₁H₁₃N₃
Molecular Weight: 187.24 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Expertise & Experience: The "Why" Behind the NMR Experiment
We choose specific deuterated solvents not only for their ability to dissolve the sample but also to avoid interference with the signals of interest. For instance, CDCl₃ is a common choice for many organic compounds, but if hydrogen bonding from the N-H protons is of particular interest, DMSO-d₆ may be preferred as it can slow down proton exchange, leading to sharper N-H signals. The choice of spectrometer frequency (e.g., 400 MHz or 500 MHz) is also critical; higher field strengths provide better signal dispersion, which is essential for resolving complex spin-spin coupling patterns that are expected in the aromatic region of this molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[1]
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[1] Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, integration, and coupling patterns (multiplicity) to assign the signals to the specific protons and carbons in the molecule.
-
Predicted NMR Data
The following tables summarize the predicted chemical shifts for this compound, based on the analysis of similar pyrazole derivatives.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrazole-H | ~7.5 - 8.0 | s | 1H | H-3 of pyrazole ring |
| Phenyl-H | ~7.2 - 7.6 | m | 5H | Aromatic protons |
| CH₂ | ~3.8 - 4.0 | d | 2H | Methylene group |
| NH | ~1.5 - 2.5 | br s | 1H | Amine proton |
| N-CH₃ | ~2.4 - 2.6 | s | 3H | Methyl group on nitrogen |
| Pyrazole-NH | ~10.0 - 12.0 | br s | 1H | Pyrazole N-H proton |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| Pyrazole-C5 | ~145 - 150 | Carbon bearing the phenyl group |
| Phenyl-C (ipso) | ~130 - 135 | Phenyl carbon attached to pyrazole |
| Phenyl-C | ~125 - 130 | Aromatic carbons |
| Pyrazole-C3 | ~135 - 140 | C-3 of pyrazole ring |
| Pyrazole-C4 | ~110 - 115 | Carbon bearing the methylamine group |
| CH₂ | ~40 - 45 | Methylene carbon |
| N-CH₃ | ~30 - 35 | Methyl carbon on nitrogen |
NMR Analysis Workflow
Caption: Workflow for Mass Spectrometric Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: ATR-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Predicted IR Data
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | N-H stretch | Pyrazole N-H |
| ~3300-3100 | N-H stretch | Secondary amine |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H |
| ~1600-1450 | C=C and C=N stretch | Aromatic and pyrazole rings |
| ~1350-1250 | C-N stretch | Amine |
| ~750 and ~690 | C-H bend | Monosubstituted benzene |
IR Analysis Workflow
Caption: Workflow for Infrared Spectroscopic Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for those with conjugated systems. The phenyl-pyrazole moiety in the target molecule is expected to have a characteristic UV absorption.
Experimental Protocol: UV-Vis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (as a blank) and another with the sample solution.
-
Scan the absorbance from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Predicted UV-Vis Data
Based on studies of other pyrazole derivatives, the absorption spectrum is expected to show characteristic bands of the pyrazole ligand. [4] Table 5: Predicted UV-Vis Absorption
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Ethanol | ~250 - 270 | π → π* |
UV-Vis Analysis Workflow
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Integrated Spectroscopic Analysis and Structural Confirmation
No single spectroscopic technique can provide a complete structural picture. The true power of this analytical approach lies in the integration of data from all four techniques.
The MS data will confirm the molecular formula, while the IR spectrum will identify the key functional groups. The detailed connectivity and stereochemistry will be elucidated by the ¹H and ¹³C NMR spectra. Finally, the UV-Vis spectrum will confirm the presence of the conjugated phenyl-pyrazole system. This multi-faceted approach ensures a self-validating system for the unambiguous structural confirmation of this compound.
Overall Analytical Workflow
Caption: Integrated workflow for structural elucidation.
References
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]
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UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]
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Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]
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Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. NIH. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
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Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]
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Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. NIH. Available at: [Link]
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Supplementary Information. Available at: [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available at: [Link]
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N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. PubChem. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
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N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem. Available at: [Link]
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(5-methyl-3-phenyl-1H-pyrazol-4-yl)-phenyl-methanone - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]
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N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Pharmaffiliates. Available at: [Link]
-
13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
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Phenyl-Pyrazoles: A Privileged Scaffold for Novel Therapeutics—An In-depth Technical Guide to Key Therapeutic Targets
Abstract
The phenyl-pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets of phenyl-pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the intricate mechanisms of action, present detailed experimental protocols for target validation, and summarize critical quantitative data to facilitate the rational design of next-generation therapeutics. This guide is structured to provide not just a catalog of information, but a logical and insightful narrative that underscores the versatility and therapeutic promise of the phenyl-pyrazole core.
Introduction: The Phenyl-Pyrazole Scaffold - A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The addition of a phenyl group to the pyrazole core creates the phenyl-pyrazole scaffold, a pharmacophore that has been successfully exploited to develop a range of clinically significant drugs and investigational agents.[3][4] The versatility of this scaffold lies in its synthetic tractability, allowing for the facile introduction of various substituents at multiple positions, thereby enabling the fine-tuning of pharmacological properties and target selectivity. This guide will focus on several key therapeutic targets where phenyl-pyrazole compounds have demonstrated significant modulatory activity.
Cyclooxygenase-2 (COX-2): A Paradigm of Selective Inflammation Control
The discovery of selective COX-2 inhibitors marked a significant advancement in the management of pain and inflammation. Phenyl-pyrazole derivatives, most notably Celecoxib, have been at the forefront of this therapeutic class.
Mechanism of Action and Therapeutic Rationale
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Two isoforms, COX-1 and COX-2, exist. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of COX-1 in the gut.
Phenyl-pyrazole-based COX-2 inhibitors, such as Celecoxib, are designed to selectively bind to and inhibit the COX-2 enzyme.[6] This selectivity is attributed to the presence of a larger, more accommodating active site in COX-2 compared to COX-1, which can be exploited by the specific stereochemistry of the phenyl-pyrazole scaffold and its substituents.[7] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better safety profile.
Quantitative Data: Phenyl-Pyrazole Inhibitors of COX-2
The following table summarizes the inhibitory potency of representative phenyl-pyrazole compounds against COX-1 and COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 35.56 | 19.87 | 1.79 | [8] |
| PYZ31 | >10000 | 19.87 | >503 | [8] |
| PYZ32 | >100 | 500 | >0.2 | [9] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for assessing the in vitro inhibitory activity of phenyl-pyrazole compounds against COX-2.
Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate. Inhibition of COX-2 results in a decrease in fluorescence.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorogenic probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test phenyl-pyrazole compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX-2 enzyme, arachidonic acid, fluorogenic probe, and heme in assay buffer. Prepare serial dilutions of the test phenyl-pyrazole compounds.
-
Assay Setup: To each well of a 96-well plate, add the assay buffer, heme, and the test compound or vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the fluorogenic probe to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for ADHP) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Visualization
Caption: COX-2 signaling pathway and assay workflow.
Cannabinoid Receptor 1 (CB1): Modulating Appetite and Metabolism
The endocannabinoid system plays a crucial role in regulating energy balance, and the CB1 receptor has emerged as a key therapeutic target. The phenyl-pyrazole derivative Rimonabant was the first selective CB1 receptor antagonist to be approved for the treatment of obesity, although it was later withdrawn due to psychiatric side effects.[10]
Mechanism of Action and Therapeutic Rationale
The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and peripheral organs involved in metabolism.[4] Endogenous cannabinoids, such as anandamide, activate CB1 receptors, leading to an increase in appetite and energy storage.
Phenyl-pyrazole antagonists/inverse agonists, like Rimonabant, bind to the CB1 receptor and block its activation by endocannabinoids.[11] Some, like Rimonabant, also exhibit inverse agonism, meaning they reduce the basal activity of the receptor in the absence of an agonist.[12] By blocking CB1 receptor signaling, these compounds decrease appetite, reduce food intake, and promote weight loss.
Quantitative Data: Phenyl-Pyrazole Ligands for the CB1 Receptor
The following table presents the binding affinities of Rimonabant and its analogs for the CB1 receptor.
| Compound | CB1 Ki (nM) | Reference |
| Rimonabant | ~1-10 | [13] |
| O-4372 | 298 | [13] |
| O-4371 | 555 | [13] |
| Compound 34 | 6.9 | [11] |
Experimental Protocol: CB1 Receptor Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of phenyl-pyrazole compounds for the CB1 receptor using a radiolabeled ligand.[4][14]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to the CB1 receptor in a membrane preparation.
Materials:
-
Cell membranes expressing the human CB1 receptor
-
Radiolabeled ligand (e.g., [³H]CP55,940)
-
Non-labeled competitor (for non-specific binding determination, e.g., WIN 55,212-2)
-
Test phenyl-pyrazole compounds
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the CB1 receptor.
-
Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and either the radiolabeled ligand alone (for total binding), the radiolabeled ligand plus an excess of non-labeled competitor (for non-specific binding), or the radiolabeled ligand plus various concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the Ki value.
Signaling Pathway and Workflow Visualization
Caption: CB1 receptor signaling and binding assay workflow.
Myeloid Cell Leukemia 1 (MCL-1): A Target for Inducing Apoptosis in Cancer
MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common mechanism of resistance to chemotherapy in various cancers, making it an attractive target for anticancer drug development.
Mechanism of Action and Therapeutic Rationale
MCL-1 sequesters pro-apoptotic proteins, such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis.[2] Phenyl-pyrazole derivatives have been identified as potent and selective inhibitors of MCL-1.[1] These compounds bind to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade in cancer cells that are dependent on MCL-1 for survival.[1][2]
Quantitative Data: Phenyl-Pyrazole Inhibitors of MCL-1
The following table shows the inhibitory activity of a representative phenyl-pyrazole compound against MCL-1.
| Compound | MCL-1 Ki (μM) | Cell Line | IC50 (μM) | Reference |
| GQN-B37-E | 0.6 | - | - | [15] |
| GQN-B37-Me | - | MV-4-11 | ~5 | [16] |
| 3f | - | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [17][18] |
Experimental Protocol: Fluorescence Polarization Assay for MCL-1 Inhibition
This protocol outlines a fluorescence polarization (FP) assay to measure the inhibition of the MCL-1/Bim interaction.[5][19]
Principle: A fluorescently labeled peptide derived from the BH3 domain of the pro-apoptotic protein Bim is used as a probe. When the probe binds to MCL-1, its rotation is slowed, resulting in a high FP signal. A phenyl-pyrazole inhibitor that displaces the probe will cause a decrease in the FP signal.
Materials:
-
Recombinant human MCL-1 protein
-
Fluorescently labeled Bim BH3 peptide (e.g., with FAM or TAMRA)
-
Test phenyl-pyrazole compounds
-
Assay buffer (e.g., PBS with a non-ionic detergent)
-
384-well black, low-volume microplates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test phenyl-pyrazole compounds in assay buffer. Prepare working solutions of MCL-1 and the fluorescent Bim peptide.
-
Assay Setup: Add the MCL-1 protein and the test compound or vehicle control to the wells of a 384-well plate.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding to MCL-1.
-
Probe Addition: Add the fluorescent Bim peptide to each well.
-
Equilibration: Incubate the plate for another period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the FP values against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Visualization
Caption: MCL-1 anti-apoptotic pathway and FP assay workflow.
Ribosomal Protein S6 Kinase Beta-1 (S6K1): A Node in Cell Growth and Proliferation
S6K1 is a serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.[20] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.
Mechanism of Action and Therapeutic Rationale
S6K1 is a downstream effector of mTORC1.[21] Upon activation, S6K1 phosphorylates several substrates, including the ribosomal protein S6, leading to an increase in protein synthesis and cell size. Phenyl-pyrazole based amides have been identified as potent inhibitors of S6K1.[22] By inhibiting S6K1, these compounds can block the downstream effects of mTORC1 signaling, thereby inhibiting cell growth and proliferation.
Quantitative Data: Phenyl-Pyrazole Inhibitors of S6K1
The following table provides the inhibitory potency of phenyl-pyrazole amides against S6K1.
| Compound | S6K1 IC50 (nM) | Reference |
| D1 | 56.7 | [22] |
| D2 | 15.9 | [22] |
| D3 | 179 | [22] |
Experimental Protocol: In Vitro S6K1 Kinase Assay (ADP-Glo™)
This protocol details a luminescent-based assay to measure the activity of S6K1 and the inhibitory effect of phenyl-pyrazole compounds.[23][24]
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. S6K1 activity is proportional to the amount of ADP generated, which is converted to ATP and then detected as a luminescent signal.
Materials:
-
Recombinant human S6K1 enzyme
-
S6K1 substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test phenyl-pyrazole compounds
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the S6K1 enzyme, substrate peptide, ATP, and the test phenyl-pyrazole compound or vehicle control.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Visualization
Caption: S6K1 signaling pathway and ADP-Glo™ assay workflow.
GABA-gated Chloride Channels: A Target in the Nervous System
While the primary focus of this guide is on therapeutic targets in human disease, the interaction of phenyl-pyrazoles with GABA-gated chloride channels is a classic example of their bioactivity and selectivity, particularly in the context of insecticides like Fipronil.[25] Understanding this interaction provides valuable insights into the broader pharmacological profile of this chemical class.
Mechanism of Action and Selectivity
GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.[26] GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[27][28]
Phenyl-pyrazole insecticides, such as Fipronil, act as non-competitive antagonists of GABA-A receptors.[25] They bind to a site within the chloride channel pore, distinct from the GABA binding site, and block the flow of chloride ions.[29] This leads to hyperexcitability of the nervous system and is lethal to insects. The selectivity of these compounds for insect over mammalian GABA receptors is a key feature, contributing to their utility as insecticides with a relatively good safety profile for mammals.[5]
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol describes the use of whole-cell patch clamp to study the effect of phenyl-pyrazole compounds on GABA-A receptor function.[2][15][30]
Principle: This technique allows for the recording of ionic currents across the entire cell membrane of a neuron. The effect of a phenyl-pyrazole compound on GABA-induced chloride currents can be directly measured.
Materials:
-
Cultured neurons or brain slices
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
GABA
-
Test phenyl-pyrazole compounds
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Pipette Fabrication: Pull glass micropipettes to a suitable resistance (e.g., 3-5 MΩ).
-
Seal Formation: Approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.
-
GABA Application: Apply GABA to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).
-
Compound Application: Co-apply the test phenyl-pyrazole compound with GABA and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. A reduction in the current amplitude indicates antagonism of the GABA-A receptor.
Signaling Pathway and Workflow Visualization
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The Architect's Guide to a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds
Foreword: The Pyrazole Core - A Chemist's Keystone
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" serve as versatile and effective scaffolds for drug design. Among these, the pyrazole—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—stands out for its remarkable utility.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability make it a cornerstone in modern drug discovery.[1] From the anti-inflammatory blockbuster Celecoxib to antipsychotics and analgesics, the pyrazole nucleus is a recurring motif in FDA-approved drugs, underscoring its profound impact on human health.[1][3]
This guide provides an in-depth technical exploration of the discovery and synthesis of novel pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. We will journey from the initial spark of an idea, through the rigors of chemical synthesis, to the critical analysis that transforms a molecule into a potential medicine.
Part I: The Discovery Engine - From In-Silico Concepts to Tangible Hits
The path to a novel pyrazole therapeutic begins long before the first flask is warmed. It starts with a strategic, multi-pronged approach that combines computational power with empirical screening to identify promising candidates.
Section 1.1: Rational Design & Computational Foresight
Modern drug discovery is a knowledge-driven process. Instead of relying on serendipity, we leverage computational tools to design molecules with a high probability of interacting with a specific biological target. This is particularly effective for privileged scaffolds like pyrazoles.
The core principle is to use the pyrazole as a central anchor and systematically explore how different substituents at various positions on the ring will interact with the target protein's binding pocket.[4] Computational studies, including Quantum-mechanical (QM) methods like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, are indispensable tools in this phase.[5][6] They allow us to predict binding affinities, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and potential toxicities before committing to costly and time-consuming synthesis.[7]
A typical computational workflow for designing novel pyrazole-based inhibitors is as follows:
This integrated approach of using combinatorial chemistry, molecular docking, and deep learning significantly accelerates the discovery of potent inhibitors.[7]
Part II: The Synthetic Core - Forging the Pyrazole Ring
Once promising candidates have been identified computationally, the focus shifts to the laboratory. The synthesis of the pyrazole core is a well-established field, yet it is continually evolving with the advent of more efficient, sustainable, and versatile methodologies.[8][9]
Section 2.1: The Foundational Method - Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in the 1880s, remains a cornerstone of pyrazole chemistry.[10][11][12] Its enduring relevance lies in its simplicity and reliability. The reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][12][13][14]
The causality behind this reaction is a beautiful example of electrophile-nucleophile chemistry. The hydrazine acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, leading to a cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[10][12][14]
Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation
-
Objective: To synthesize 3,5-dimethyl-1-phenylpyrazole.
-
Materials:
-
Acetylacetone (1,3-dicarbonyl compound)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a round-bottom flask, add acetylacetone (10 mmol) and ethanol (20 mL).
-
Slowly add glacial acetic acid (0.5 mL) to the solution while stirring.
-
In a separate beaker, dissolve phenylhydrazine (10 mmol) in ethanol (10 mL).
-
Add the phenylhydrazine solution dropwise to the stirred acetylacetone solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Trustworthiness: This protocol is self-validating. The formation of a solid precipitate and its subsequent characterization by melting point and NMR spectroscopy will confirm the successful synthesis of the target pyrazole.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield |
| Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | 85-95% |
| Ethyl Acetoacetate | Hydrazine Hydrate | Acetic Acid | Propanol | 80-90%[14] |
| Dibenzoylmethane | Hydrazine Hydrate | HCl | Ethanol | >90% |
Section 2.2: Modern Advances - Efficiency and Sustainability
While the Knorr synthesis is robust, modern chemistry demands greater efficiency, atom economy, and environmental friendliness.[15][16] This has led to the development of advanced synthetic strategies.
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials.[17][18][19] This approach is highly efficient, reducing the need for intermediate purification steps and minimizing solvent waste.[17] Several MCRs have been developed for pyrazole synthesis, often providing access to highly substituted and complex derivatives in a single step.[18][20][21]
Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized pyrazole synthesis.[22][23][24][25] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[22][25][26] This technique is particularly valuable for high-throughput synthesis in drug discovery campaigns.
Green Chemistry Approaches: There is a significant push towards developing "green" synthetic routes for pyrazoles.[15][16][27][28] This includes the use of environmentally benign solvents like water or ionic liquids, employing reusable catalysts, and designing solvent-free reaction conditions.[15][17][21][27] These methods not only reduce the environmental impact of chemical synthesis but can also improve safety and cost-effectiveness.
Part III: Post-Synthesis - Refinement, Characterization, and Optimization
Synthesizing a molecule is only part of the story. Rigorous purification and structural confirmation are paramount to ensure the integrity of the compound before it proceeds to biological testing.
Section 3.1: Purification Strategies
Crude reaction mixtures almost always contain unreacted starting materials, byproducts, and residual solvent. The most common purification techniques for pyrazole compounds are:
-
Recrystallization: This classic technique is effective for obtaining highly pure crystalline solids.
-
Column Chromatography: This is the workhorse of the organic chemistry lab, allowing for the separation of compounds based on their differential adsorption to a stationary phase (typically silica gel).
Experimental Protocol: Purification of a Pyrazole by Column Chromatography
-
Objective: To purify a crude pyrazole derivative.
-
Materials:
-
Crude pyrazole compound
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture)
-
Glass column, flasks, and TLC plates
-
-
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluting solvent and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting the column with the solvent system, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.
-
-
Trustworthiness: The purity of the final product is validated by a single spot on a TLC plate and confirmed by analytical techniques like NMR and Mass Spectrometry.
Section 3.2: Structural Elucidation
Unequivocal structural confirmation is a non-negotiable step. A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized pyrazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure of organic molecules.[29][30] They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
| Proton | Typical ¹H NMR Chemical Shift (ppm in CDCl₃) |
| H-4 (on pyrazole ring) | 6.2 - 6.5 |
| H-3/H-5 (on pyrazole ring) | 7.5 - 7.8 |
| N-H (if unsubstituted) | 10.0 - 13.0 (broad) |
Note: Shifts can vary significantly based on substituents.[29][31]
Section 3.3: Lead Optimization and Structure-Activity Relationships (SAR)
The initial "hit" compounds from screening and synthesis are rarely optimal. The next critical phase is lead optimization, where medicinal chemists systematically modify the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by Structure-Activity Relationship (SAR) studies.[32][33][34]
SAR involves synthesizing a series of analogs where specific parts of the molecule are altered and then evaluating how these changes affect biological activity. For pyrazoles, this often involves modifying the substituents at the 1, 3, 4, and 5-positions.[4][32][33] For example, in the development of cannabinoid receptor antagonists, it was found that a p-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position were crucial for potent activity.[32][33]
Through iterative cycles of design, synthesis, and testing, a hit compound is refined into a lead compound, and ultimately, a clinical candidate.
Conclusion
The journey of discovering and synthesizing novel pyrazole compounds is a testament to the power of modern chemical science. It is an interdisciplinary endeavor that seamlessly blends computational design with classical and innovative synthetic organic chemistry, rigorous analytical characterization, and insightful biological evaluation. The pyrazole scaffold, with its proven track record and chemical versatility, will undoubtedly continue to be a fruitful starting point for the development of the next generation of medicines. This guide has illuminated the core principles and practical methodologies that underpin this critical area of research, providing a foundation for scientists to build upon as they architect the therapeutics of tomorrow.
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Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega. (URL: [Link])
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Recent advances in the multicomponent synthesis of pyrazoles. (URL: [Link])
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (URL: [Link])
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (URL: [Link])
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (URL: [Link])
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New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (URL: [Link])
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (URL: [Link])
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HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry. (URL: [Link])
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Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (URL: [Link])
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Celebrex (Celecoxib) Pharmacology. (URL: [Link])
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A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (URL: [Link])
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Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (URL: [Link])
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Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (URL: [Link])
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Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (URL: [Link])
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Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (URL: [Link])
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Microwave-assisted synthesis of pyrazoles - a mini-review. (URL: [Link])
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Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (URL: [Link])
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Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (URL: [Link])
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (URL: [Link])
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Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (URL: [Link])
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])
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Celecoxib: Mechanism of Action & Structure. (URL: [Link])
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Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (URL: [Link])
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (URL: [Link])
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(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] Derivatives of pyrazole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This document provides a comprehensive guide for the initial in vitro characterization of a novel pyrazole derivative, n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine. The protocols herein are designed to establish a foundational understanding of the compound's cytotoxic potential and to explore plausible mechanisms of action based on the well-established activities of the pyrazole chemical class. We present a tiered approach, beginning with broad cytotoxicity screening, followed by more specific enzymatic and cell-based assays to probe potential kinase inhibition and anti-inflammatory effects.
Introduction: The Pyrazole Scaffold in Drug Discovery
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a cornerstone of many successful drugs.[1][2] Its metabolic stability and versatile synthetic accessibility have led to its incorporation into a multitude of clinically approved agents.[1] Marketed drugs containing the pyrazole motif span a wide range of therapeutic areas, from the anti-inflammatory celecoxib to various kinase inhibitors used in oncology.[2][4]
Given this precedent, the discovery and characterization of novel pyrazole-containing compounds like this compound is of significant interest. A systematic in vitro evaluation is the critical first step in elucidating the therapeutic potential and mechanism of action of such a compound. This guide provides robust, validated protocols for a logical, tiered approach to this initial characterization.
Tier 1 Screening: General Cytotoxicity Assessment
A fundamental first step in characterizing any new chemical entity is to assess its general cytotoxicity across a range of cell lines. This provides an initial indication of potency and potential therapeutic window. The MTT assay is a widely used, reliable method for assessing cell viability based on the metabolic activity of living cells.
Protocol: MTT Assay for Cytotoxicity
This protocol details the measurement of the half-maximal inhibitory concentration (IC₅₀) of this compound in a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], DU145 [prostate], A2058 [melanoma])[7][8]
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in complete growth medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" control wells (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Hypothetical Cytotoxicity Data
The IC₅₀ values are calculated using non-linear regression analysis of the dose-response curves.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| DU145 | Prostate Cancer | 28.7 |
| A2058 | Melanoma | 15.2 |
| HCT-116 | Colon Cancer | > 100 |
Workflow Visualization
Caption: Tier 1 Cytotoxicity Screening Workflow.
Tier 2 Screening: Mechanistic Assays
Based on the broad activities of pyrazole derivatives, two plausible mechanisms of action for this compound are kinase inhibition and modulation of inflammatory pathways.[2][4][6] The following protocols are designed to investigate these possibilities.
Protocol 1: In Vitro Kinase Inhibition Assay
Many pyrazole-containing molecules function as potent kinase inhibitors.[2][4] This protocol describes a generic, luminescence-based assay to screen for inhibitory activity against a panel of common kinases.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase. Kinase inhibitors will prevent ATP consumption, resulting in a higher signal.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific substrates
-
Kinase reaction buffer
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound
-
Staurosporine (positive control inhibitor)
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Staurosporine in the appropriate buffer.
-
Kinase Reaction Setup:
-
Add 2 µL of kinase solution to each well of a 384-well plate.
-
Add 2 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Include "no enzyme" and "vehicle control" wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 6 µL of Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | Hypothetical IC₅₀ (nM) |
| EGFR | 850 |
| VEGFR-2 | 120 |
| Src | 2,500 |
| p38α | 95 |
Visualization: Kinase Inhibition Assay Principle
Caption: Principle of Luminescence-Based Kinase Assay.
Protocol 2: Anti-Inflammatory Activity Assay (TNF-α Secretion)
Pyrazole derivatives have been reported to possess anti-inflammatory properties.[6] This assay measures the ability of the test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages (like the RAW 264.7 cell line) produce and secrete TNF-α in response to inflammatory stimuli such as LPS. The amount of secreted TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Mouse TNF-α ELISA Kit (e.g., R&D Systems, eBioscience)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment:
-
Prepare dilutions of the test compound and Dexamethasone in DMEM.
-
Remove the medium from the cells and replace it with medium containing the test compound or controls.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 100 ng/mL (except for the "unstimulated" control wells).
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at low speed to pellet any detached cells.
-
Carefully collect the culture supernatant from each well for analysis.
-
-
TNF-α Quantification (ELISA):
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Read the absorbance on a microplate reader and calculate the concentration of TNF-α based on a standard curve.
-
Data Presentation: Hypothetical Anti-Inflammatory Data
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Untreated Control | < 10 | - |
| LPS (100 ng/mL) | 1520 | 0% |
| LPS + Dexamethasone (1 µM) | 185 | 87.8% |
| LPS + Test Compound (1 µM) | 980 | 35.5% |
| LPS + Test Compound (10 µM) | 455 | 70.1% |
| LPS + Test Compound (50 µM) | 210 | 86.2% |
Visualization: LPS-Induced TNF-α Signaling Pathway
Caption: Simplified LPS/TLR4 signaling pathway leading to TNF-α production.
Data Analysis and Interpretation
The results from this tiered in vitro screening approach provide a foundational dataset for this compound.
-
Cytotoxicity: The IC₅₀ values from the MTT assay will determine the compound's potency and selectivity across different cancer cell types. Potent activity against a specific cell line may guide future investigations.
-
Kinase Inhibition: If the compound shows significant inhibition of one or more kinases, this suggests a potential mechanism for any observed cytotoxicity. The selectivity profile (inhibition across different kinases) is crucial for determining its potential as a targeted agent.
-
Anti-Inflammatory Activity: Inhibition of TNF-α production indicates that the compound may have therapeutic potential in inflammatory diseases. The potency of this effect can be compared to standard-of-care drugs like Dexamethasone.
The combined data will allow researchers to form a preliminary hypothesis about the compound's mechanism of action and guide decisions for subsequent, more detailed mechanistic studies, and potential in vivo testing.
References
-
Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21). [Link]
-
Bansal, R. K., & Kumar, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Singh, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Kharl, R., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
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Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [Link]
-
Shaker, Y. M., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link]
-
Gligorijevic, N., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]
-
Kumar, A., & Kumar, R. (2016). Current status of pyrazole and its biological activities. PubMed Central. [Link]
Sources
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Application Notes and Protocols for the Cellular Characterization of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
For Research Use Only.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Derivatives of this five-membered heterocyclic ring system have been successfully developed as therapeutic agents with a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Notably, the pyrazole motif is central to the blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor.[4] The subject of this guide, n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, is a novel investigational compound. While specific biological data for this molecule is not yet extensively published, its structure suggests potential interactions with key cellular signaling pathways implicated in disease.
These application notes provide a comprehensive framework for researchers to systematically characterize the cellular effects of this compound. The protocols outlined below are designed to establish a foundational understanding of the compound's activity, from determining its effective concentration range to elucidating its potential mechanism of action.
Hypothesized Mechanism of Action: Targeting Pro-Inflammatory and Proliferative Pathways
Based on the activities of structurally related 1,5-diarylpyrazole derivatives, it is hypothesized that this compound may function as an inhibitor of signaling cascades that are crucial for cell proliferation and inflammation.[4][5] One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is frequently dysregulated in various cancers and inflammatory conditions. This pathway translates extracellular signals into cellular responses, such as growth, proliferation, differentiation, and apoptosis.
Below is a conceptual diagram of the MAPK/ERK pathway, a plausible target for a novel pyrazole-based compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Section 1: Initial Compound Handling and Preparation
Scientific rigor begins with the proper handling and preparation of investigational compounds. The accuracy and reproducibility of all subsequent experiments depend on this crucial first step.
Reconstitution of Lyophilized Powder
This compound is typically supplied as a lyophilized powder. It is critical to use a high-purity, anhydrous solvent for reconstitution to create a concentrated stock solution.
Protocol 1: Stock Solution Preparation
-
Determine Solvent: Ascertain the recommended solvent from the supplier's datasheet. If unavailable, Dimethyl Sulfoxide (DMSO) is a common choice for cell culture applications due to its high solubilizing capacity.
-
Calculate Volume: Calculate the volume of solvent required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))
-
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture, to maintain stability and prevent degradation from repeated freeze-thaw cycles.
Section 2: Determining Cellular Toxicity and Optimal Working Concentration
Before investigating the biological activity of the compound, it is essential to determine its cytotoxic profile. This allows for the identification of a concentration range that is effective for modulating cellular pathways without inducing widespread cell death, which could confound experimental results.[6]
Cell Viability and Cytotoxicity Assays
A dose-response experiment is the standard method for determining the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀). Assays like the MTT or CellTiter-Glo® luminescent assay are commonly used.
Protocol 2: Dose-Response Cytotoxicity Assay (96-well format)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.[6]
-
Compound Dilution: Prepare a serial dilution series of the compound from the stock solution in complete cell culture medium. A common range to start with is 0.01 µM to 100 µM.[6] It is critical to ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include "vehicle-only" control wells and "untreated" control wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
| Parameter | Description | Typical Range |
| IC₅₀ | Concentration at which 50% of cell viability is inhibited. | Varies by cell line and compound potency. |
| Working Concentration | Non-toxic concentration range for mechanistic studies. | Typically 0.1x to 1x the IC₅₀ value. |
| Vehicle Control | Final DMSO concentration in culture. | ≤0.5% |
Section 3: Protocols for Mechanistic Elucidation
Once a sub-toxic working concentration range is established, experiments can be designed to investigate the compound's effect on specific cellular pathways. Based on our hypothesis, the following protocols focus on the MAPK/ERK signaling cascade.
Western Blotting for Phospho-Protein Analysis
Western blotting is a powerful technique to assess changes in protein expression and, crucially, their activation state via phosphorylation. A decrease in the phosphorylation of key pathway components like MEK and ERK would support our hypothesized mechanism of action.
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight (if the pathway is activated by serum components).
-
Stimulation and Inhibition: Pre-treat the cells with this compound at 1-2 selected concentrations (e.g., 0.5x and 1x IC₅₀) for 1-2 hours. Then, stimulate the cells with a known activator of the MAPK pathway (e.g., EGF or PMA) for a short period (e.g., 15-30 minutes). Include appropriate controls (untreated, vehicle + stimulus, inhibitor only).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated forms of key proteins (e.g., anti-phospho-MEK, anti-phospho-ERK) and antibodies for the total forms of these proteins as loading controls.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
Section 4: Overall Experimental Workflow
The following diagram provides a high-level overview of the systematic approach to characterizing a novel small molecule inhibitor in a cell culture setting.
Caption: Workflow for characterizing a novel small molecule inhibitor.
Conclusion
The protocols described in these application notes provide a robust starting point for any researcher aiming to investigate the cellular effects of this compound. By systematically determining the compound's cytotoxicity and then probing its effects on key signaling pathways, a clear picture of its biological activity and therapeutic potential can be established. This structured approach ensures that the data generated is reliable, reproducible, and provides a solid foundation for further preclinical development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
- BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved from [Link]
-
Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 437-443. Retrieved from [Link]
-
Gherdan, V. R., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. Retrieved from [Link]
-
Jain, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 70-89. Retrieved from [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Retrieved from [Link]
-
Wang, Y., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90-95. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26164-26176. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3209. Retrieved from [Link]
-
Sławiński, J., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(21), 6427. Retrieved from [Link]
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Application Note: Characterizing n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, a novel small molecule, as a potential kinase inhibitor. While specific inhibitory data for this compound is not yet established, its pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, found in numerous FDA-approved kinase inhibitors.[1] This note outlines the scientific rationale for investigating this compound, provides a comprehensive, step-by-step protocol for determining its inhibitory activity using the ADP-Glo™ Kinase Assay, and discusses best practices for data interpretation and validation.
Introduction: The Pyrazole Scaffold as a Foundation for Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory conditions.[3][4]
The pyrazole ring is a key structural motif present in a significant number of clinically successful kinase inhibitors, including Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/MET inhibitor).[1] This scaffold is favored for its synthetic accessibility and its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for ATP-competitive inhibitors.[1][5] The structure of this compound, featuring this core pyrazole moiety linked to a phenyl group, presents a strong rationale for its investigation as a novel kinase inhibitor. Its characterization could lead to the discovery of new therapeutic agents targeting a range of kinases, such as Akt, Aurora kinases, or JAKs, which are known to be inhibited by other pyrazole-based compounds.[1][6]
Principle of Kinase Inhibition Assays
The fundamental goal of a kinase inhibition assay is to measure the extent to which a compound can block the enzymatic activity of a kinase. Kinases transfer a phosphate group from ATP to a substrate (a peptide or protein). An effective inhibitor will reduce the rate of this phosphotransfer reaction.
There are numerous methods to measure kinase activity, including radiometric, fluorescence, and luminescence-based assays.[7][8] For initial characterization and high-throughput screening, luminescence-based assays like the ADP-Glo™ Kinase Assay are highly advantageous due to their high sensitivity, broad applicability, and simple "add-mix-read" format.[9][10][11]
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9] A lower amount of ADP in the presence of the test compound indicates inhibition of the kinase. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test compound are incubated together. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the initial kinase activity.[12]
Diagram: ADP-Glo™ Assay Principle
Caption: Step-by-step workflow for kinase inhibition assay.
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) is used to calculate the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_Max_Activity - RLU_Background))
Where:
-
RLU_Inhibitor: RLU from a well with the test compound.
-
RLU_Background: Average RLU from the no-kinase control wells.
-
RLU_Max_Activity: Average RLU from the no-inhibitor (vehicle) control wells.
Determining the IC50 Value
The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentrations. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model (e.g., in GraphPad Prism or similar software). The IC50 is the concentration of the inhibitor that corresponds to 50% on the fitted curve.
Data Presentation
All quantitative data should be summarized in a clear, structured table.
| Parameter | Value |
| Test Compound | This compound |
| Target Kinase | [Specify Kinase Name] |
| ATP Concentration | [e.g., 10 µM (Kₘ)] |
| IC50 | [Calculated Value, e.g., nM or µM] |
| Hill Slope | [Value from curve fit] |
| R² of Curve Fit | [Value > 0.95 is desirable] |
Trustworthiness and Validation: Next Steps
Obtaining an IC50 value is the first step in characterizing a novel inhibitor. [8]To ensure the result is trustworthy and the compound's effect is on-target, further validation is crucial. [13][14]
-
Confirm Mechanism of Action: To confirm if the inhibitor is ATP-competitive, repeat the IC50 determination at a high concentration of ATP (e.g., 10-fold above Kₘ). A significant rightward shift in the IC50 value is indicative of ATP-competitive binding. [15][16]2. Assess Selectivity: Profile the compound against a panel of other kinases to determine its selectivity. [8]A highly selective inhibitor is often desirable to minimize off-target effects. [17][18]3. Orthogonal Assays: Validate the findings using a different assay technology (e.g., a fluorescence-based assay or a radiometric assay) to ensure the observed activity is not an artifact of the primary assay format. [19]4. Cellular Target Engagement: Progress to cell-based assays to confirm that the compound can enter cells and engage its target kinase, for example, by monitoring the phosphorylation of a known downstream substrate via Western blotting. [13][14] By following this structured approach, researchers can rigorously and efficiently characterize the kinase inhibitory potential of this compound, paving the way for further investigation in drug discovery programs.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. Retrieved January 17, 2026, from [Link]
-
ADP Glo Protocol. (n.d.). Retrieved January 17, 2026, from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved January 17, 2026, from [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. Retrieved January 17, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 17, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 17, 2026, from [Link]
-
Identification and validation of novel PERK inhibitors. (2014). PubMed. Retrieved January 17, 2026, from [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). JoVE. Retrieved January 17, 2026, from [Link]
-
Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Retrieved January 17, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
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The Role of Pyrazole Derivatives in Oncology: A Guide for Researchers
Introduction: The Versatility of the Pyrazole Scaffold in Cancer Research
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to a vast library of derivatives with a wide range of pharmacological activities.[2] In the field of oncology, pyrazole derivatives have demonstrated remarkable potential, with several compounds progressing from preclinical studies to FDA-approved anticancer agents.[3][4]
This guide provides a comprehensive overview of the application of pyrazole derivatives in cancer research, offering in-depth insights into their mechanisms of action, protocols for their evaluation, and a look at the future of this promising class of compounds.
Part 1: Mechanisms of Action - How Pyrazole Derivatives Combat Cancer
The anticancer effects of pyrazole derivatives are multifaceted, stemming from their ability to interact with and inhibit a variety of molecular targets crucial for tumor growth, proliferation, and survival.[2][5][6]
Kinase Inhibition: A Dominant Anticancer Strategy
Many pyrazole derivatives function as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Key Kinase Targets for Pyrazole Derivatives:
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth. Pyrazole derivatives have been designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.[5][6]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrazole-based inhibitors of VEGFR can effectively starve tumors by cutting off their blood supply.[5][6]
-
ALK (Anaplastic Lymphoma Kinase): Gene rearrangements involving ALK are found in certain types of non-small cell lung cancer (NSCLC).[7][8][9] Crizotinib, a pyrazole-containing drug, is a potent ALK inhibitor.[7][8][9]
-
-
Non-Receptor Tyrosine Kinases:
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle.[10] Pyrazole derivatives that inhibit CDKs can induce cell cycle arrest, preventing cancer cells from dividing.[5][10]
Featured Pyrazole-Based Kinase Inhibitor: Crizotinib
Crizotinib (Xalkori®) is an FDA-approved oral medication for the treatment of ALK-positive and ROS1-positive NSCLC.[7][8][11] It functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting ALK, ROS1, and c-Met.[7][8][9]
Mechanism of Action: Crizotinib in ALK-Positive NSCLC
In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4, creating a constitutively active EML4-ALK fusion oncoprotein.[8][9] This fusion protein continuously signals for cell growth and survival, driving tumorigenesis.[8][9] Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as PI3K/Akt and MAPK/ERK.[8][12] This blockade of ALK signaling leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.[7]
Caption: Crizotinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.
Targeting Tubulin Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[13] Several pyrazole derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[5][13][14] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[15]
COX-2 Inhibition and the Tumor Microenvironment
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is associated with inflammation, angiogenesis, and tumor progression.[16][17] Celecoxib (Celebrex®), a selective COX-2 inhibitor containing a pyrazole moiety, has demonstrated anticancer effects.[16][17][18]
Featured Pyrazole-Based COX-2 Inhibitor: Celecoxib
While primarily known as an anti-inflammatory drug, Celecoxib has been investigated for its chemopreventive and therapeutic potential in cancer.[17] Its anticancer activity is attributed to both COX-2-dependent and COX-2-independent mechanisms.[17][19]
Mechanism of Action: Celecoxib in Cancer
The primary mechanism of Celecoxib's anticancer effect involves the inhibition of COX-2, which in turn reduces the production of prostaglandin E2 (PGE2).[16][19][20] PGE2 is a pro-inflammatory molecule that can promote tumor growth by stimulating cell proliferation, angiogenesis, and invasion, while also suppressing the anti-tumor immune response.[16][19] By inhibiting PGE2 synthesis, Celecoxib can reverse these effects.[20] Additionally, Celecoxib has been shown to induce apoptosis and inhibit cell proliferation through COX-2-independent pathways, such as the inhibition of the Akt signaling pathway.[18][19]
Caption: Celecoxib inhibits COX-2, reducing PGE2 and impacting cancer cell signaling.
Part 2: Experimental Protocols for Evaluating Anticancer Activity
The following protocols provide a framework for the synthesis and in vitro evaluation of novel pyrazole derivatives as potential anticancer agents.
General Protocol for Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted organic synthesis has become a widely used technique for the rapid and efficient synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Materials:
-
Appropriate starting materials (e.g., chalcones, 1,3-dicarbonyl compounds, hydrazines)[21]
-
Solvent (e.g., ethanol, acetic acid, DMF)
-
Catalyst (if required)
-
Microwave reactor
-
Reaction vessel
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a microwave reaction vessel, dissolve the starting materials and catalyst (if applicable) in the chosen solvent.
-
Microwave Irradiation: Place the vessel in the microwave reactor and subject it to microwave irradiation at a specified temperature and power for a predetermined time. Reaction conditions will need to be optimized for each specific synthesis.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the pure pyrazole derivative.
-
Characterization: Characterize the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.[22]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[5][22][23][24]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well microplates
-
Test pyrazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives and the positive control in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the in vitro evaluation of pyrazole derivatives as anticancer agents.
Cell Cycle Analysis by Flow Cytometry
To understand if a pyrazole derivative induces cell cycle arrest, flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.[23]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating the cells with the pyrazole derivative for the desired time, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, will determine the phase of the cell cycle (G0/G1, S, G2/M).
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Part 3: Emerging Trends and Future Directions
The field of pyrazole-based cancer therapeutics is continually evolving. Current research is focused on:
-
Development of Multi-Targeted Agents: Designing single molecules that can inhibit multiple cancer-related targets to overcome drug resistance.[6]
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties to enhance anticancer activity.[3][23]
-
Targeting New Pathways: Exploring the potential of pyrazole derivatives to modulate novel cancer-related pathways.
-
Improving Drug Delivery: Developing novel drug delivery systems to enhance the bioavailability and tumor-specific targeting of pyrazole-based drugs.
Conclusion
Pyrazole derivatives represent a highly versatile and promising class of compounds in the fight against cancer.[5][6] Their diverse mechanisms of action, coupled with the potential for chemical modification, make them an attractive scaffold for the development of novel and effective anticancer therapies. The protocols and insights provided in this guide are intended to facilitate further research in this exciting and impactful area of oncology.
References
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- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
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Application Notes & Protocols: Evaluating n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine as a Potential Anti-Inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
Section 1: Rationale and Scientific Background
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[6] The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4] The Mitogen-Activated Protein Kinase (MAPK) pathways are also central to the inflammatory process, regulating the production and activity of these same cytokines.[5][7][8] Consequently, molecules that can modulate these pathways are attractive therapeutic candidates.[9]
The pyrazole scaffold is a versatile heterocyclic structure found in several clinically approved drugs.[3][10] Its derivatives have been extensively explored for anti-inflammatory, analgesic, and antipyretic properties.[10][11][12] Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug.[3] The structural features of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine suggest its potential to interact with biological targets involved in inflammation, warranting a systematic investigation.
Key Inflammatory Signaling Pathways
A foundational understanding of the signaling cascades that govern inflammation is crucial for mechanistic studies. The NF-κB and MAPK pathways are primary targets for anti-inflammatory drug discovery.
Caption: Simplified NF-κB and p38 MAPK signaling pathways.
Section 2: In Vitro Evaluation Protocols
The initial phase of screening involves a series of cell-based assays to determine the compound's bioactivity and potential mechanism. A standard and robust model for this purpose is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines), which mimic key aspects of the innate immune response.[13]
Caption: Experimental workflow for in vitro screening.
Protocol 2.1: Cell Viability Assay (MTT/MTS)
Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which the test compound does not exhibit cytotoxicity. This ensures that any observed reduction in inflammatory markers is due to a specific biological effect and not simply a result of cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Addition: Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.
-
Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.
Protocol 2.2: LPS-Induced Inflammation in Macrophages
Rationale: This assay serves as the core model to evaluate the compound's ability to suppress the production of key pro-inflammatory mediators.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for nitric oxide and cytokine analysis. Wash the remaining cells with ice-cold PBS and lyse them with RIPA buffer for subsequent protein analysis (Western Blot). Store all samples at -80°C until use.
Protocol 2.3: Quantification of Pro-inflammatory Mediators
Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. The Griess assay is a simple, colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the supernatant.[14][15]
Methodology:
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.[16]
-
Assay Procedure: In a 96-well plate, mix 50 µL of cell culture supernatant with 50 µL of the freshly prepared Griess reagent.
-
Incubation & Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.[17][18]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Rationale: TNF-α, IL-6, and IL-1β are key cytokines that drive the inflammatory cascade.[19] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these individual cytokines in the cell culture supernatant.[20]
Methodology:
-
Assay Performance: Use commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β. Follow the manufacturer's protocol precisely.[21][22]
-
General Steps:
-
Coat a 96-well plate with the capture antibody.
-
Add standards and supernatant samples to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.[23]
-
Wash the plate and add Streptavidin-HRP.[21]
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Quantification: Calculate cytokine concentrations based on the standard curve generated.
Protocol 2.4: Mechanistic Studies - Western Blot Analysis
Rationale: To investigate whether the compound's anti-inflammatory effects are mediated through the NF-κB or MAPK pathways, Western blotting can be used to measure the levels of key signaling proteins in their activated (phosphorylated) state. A reduction in the phosphorylation of proteins like p65 (a subunit of NF-κB) or p38 MAPK would suggest pathway inhibition.
Methodology:
-
Protein Quantification: Determine the protein concentration of the cell lysates (collected in Protocol 2.2) using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on activation.
Section 3: Data Analysis & Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Table 1: Effect of Compound on LPS-Induced Mediator Production
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control (No LPS) | 1.2 ± 0.3 | 55 ± 12 | 30 ± 8 |
| Vehicle + LPS | 25.8 ± 2.1 | 3500 ± 250 | 2800 ± 210 |
| Compound (1 µM) + LPS | 20.1 ± 1.8* | 2850 ± 200* | 2100 ± 180* |
| Compound (10 µM) + LPS | 11.5 ± 1.1** | 1500 ± 130** | 1250 ± 110** |
| Dexamethasone (1 µM) + LPS | 5.4 ± 0.6** | 800 ± 75** | 650 ± 60** |
*Hypothetical data. *p < 0.05, *p < 0.01 compared to Vehicle + LPS group.
Section 4: In Vivo Proof-of-Concept Protocol
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a classic, reproducible assay for screening the acute anti-inflammatory activity of novel compounds in vivo.[24][25][26] Carrageenan injection induces a biphasic inflammatory response characterized by significant swelling (edema).[27]
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6 per group): Vehicle control, test compound (at various doses), and positive control (e.g., Indomethacin, 10 mg/kg).
-
Compound Administration: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.[24]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).
-
Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[24][28]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Section 5: Conclusion and Future Directions
This guide outlines a systematic approach to evaluate the anti-inflammatory potential of this compound. The in vitro protocols provide a robust platform for assessing efficacy and elucidating the mechanism of action, while the in vivo model offers a crucial proof-of-concept for its therapeutic potential. Positive results from these studies would justify further investigation, including more comprehensive toxicity studies, pharmacokinetic profiling, and evaluation in chronic inflammation models to fully characterize its drug-like properties.
References
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
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In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Nitric Oxide Assay? ResearchGate. [Link]
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Application Notes and Protocols for Efficacy Testing of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole, a five-membered heterocyclic ring, is a foundational scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] This guide provides a structured, multi-tiered protocol for evaluating the therapeutic efficacy of novel pyrazole compounds, from initial target engagement to preclinical in vivo validation. The methodologies detailed herein are designed to establish a robust data package for investigational new drug (IND) submissions, emphasizing scientific integrity, reproducibility, and a clear rationale for each experimental step.
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole nucleus is a privileged structure in drug discovery, renowned for its metabolic stability and versatile chemical properties.[3][4] Its two adjacent nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with a wide array of biological targets.[1] Consequently, pyrazole-containing drugs exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[3][5] Notable examples include the COX-2 inhibitor Celecoxib and the JAK1/2 inhibitor Ruxolitinib.[2][6]
The primary objective of this protocol is to provide a comprehensive framework for systematically evaluating a novel pyrazole compound's efficacy. This process begins with confirming direct target interaction in vitro, progresses to assessing cellular effects in disease-relevant models, and culminates in evaluating therapeutic activity in in vivo systems.
The Efficacy Testing Workflow: A Multi-Stage Approach
A logical, stepwise progression is crucial for the efficient evaluation of a drug candidate. This workflow ensures that resource-intensive in vivo studies are only conducted on compounds with well-characterized in vitro and cell-based activity.
Caption: High-level workflow for pyrazole compound efficacy testing.
Phase 1: In Vitro Target Validation
The initial phase focuses on confirming that the pyrazole compound directly interacts with its intended molecular target, most commonly an enzyme, with high affinity and specificity.
Pre-Assay Compound Preparation
-
Solubilization: Dissolve the pyrazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[7] Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is non-toxic to the enzyme or cells (typically <0.5%).
Protocol: Enzyme Inhibition Assay (Example: Kinase)
This protocol provides a general framework for assessing the inhibition of a target kinase, a common target for pyrazole compounds.[8]
Materials:
-
Purified target kinase
-
Kinase-specific substrate (peptide)
-
Assay buffer (optimized for the kinase)
-
ATP (Adenosine triphosphate)
-
Test pyrazole compound and positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 96-well microplates
Procedure:
-
Compound Plating: Prepare a serial dilution of the pyrazole compound in the assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Add 5 µL of each concentration to triplicate wells of a 96-well plate. Include "vehicle control" (DMSO) and "no enzyme" wells.
-
Enzyme Addition: Dilute the target kinase in assay buffer to the desired concentration and add 10 µL to each well (except "no enzyme" controls).
-
Initiate Reaction: Prepare a solution of substrate and ATP in the assay buffer. Add 10 µL of this solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent. For ADP-Glo™, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Normalization: Normalize the data by setting the average signal from the vehicle control wells to 100% activity and the "no enzyme" control to 0% activity.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[9]
Caption: IC50 is derived from the dose-response curve.
Table 1: Representative In Vitro Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) |
|---|---|---|
| PYRA-001 | Kinase A | 15.2 |
| PYRA-002 | Kinase A | 89.7 |
| PYRA-001 | Kinase B | >10,000 |
| Control-Inhibitor | Kinase A | 5.1 |
Phase 2: Cell-Based Efficacy
After confirming direct target inhibition, the next step is to determine if the compound can exert a biological effect in a cellular context. This phase assesses cell permeability, target engagement in a complex cellular environment, and the desired phenotypic outcome (e.g., cancer cell death).
Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
Materials:
-
Cancer cell lines relevant to the compound's target (e.g., A549 for lung cancer, MCF-7 for breast cancer).[11][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., acidic isopropanol or DMSO).
-
96-well clear-bottom plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the pyrazole compound (similar to the enzyme assay). Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[10]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: EC50 Determination
The half-maximal effective concentration (EC50) is the concentration that induces a response halfway between the baseline and maximum. In this context, it represents the concentration that reduces cell viability by 50%. The calculation is analogous to the IC50 determination, using cell viability data.[8]
Mechanism of Action (MOA) Assays
If a compound shows potent cytotoxicity, further assays are required to understand how it kills the cells.
-
Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M phase).[13]
Caption: Pyrazole compound inhibiting a key kinase (RAF) in a proliferation pathway.
Phase 3: In Vivo Efficacy Assessment
The final preclinical phase involves testing the compound in a living organism to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.[14] These studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[15]
Pharmacokinetic (PK) Studies
Before an efficacy study, a PK study is performed to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[16][17] This helps determine the optimal dosing regimen (dose and frequency) needed to maintain therapeutic concentrations at the target site.
Protocol: Xenograft Mouse Model of Cancer
This is a common model where human cancer cells are implanted into immunocompromised mice.[2][11]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude).
-
Human cancer cell line used in Phase 2, prepared in a suitable matrix (e.g., Matrigel).
-
Pyrazole compound formulated in a sterile, injectable vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Pyrazole Compound at low and high doses, Positive Control drug).
-
Dosing: Administer the compound according to the regimen determined by PK studies (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Tissue Collection: At the end of the study, collect tumors and major organs for further analysis (e.g., pharmacodynamics, histology).
Data Analysis: Tumor Growth Inhibition (TGI)
Calculate the percent TGI using the formula: % TGI = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Table 2: Representative In Vivo Efficacy Data (Xenograft Model)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21, mm³) | % TGI | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 mL/kg, daily | 1250 ± 150 | N/A | +5.2 |
| PYRA-001 | 25 mg/kg, daily | 550 ± 95 | 58% | -2.1 |
| PYRA-001 | 50 mg/kg, daily | 275 ± 60 | 80% | -6.5 |
| Positive Control| 10 mg/kg, daily | 310 ± 70 | 77% | -8.1 |
Conclusion
This comprehensive, multi-phase protocol provides a rigorous framework for evaluating the efficacy of novel pyrazole compounds. By systematically progressing from in vitro target validation to cell-based functional assays and finally to in vivo models, researchers can build a robust data package. This logical approach not only demonstrates therapeutic potential but also elucidates the mechanism of action and establishes a preliminary safety profile, all of which are critical for advancing a compound into clinical development.[14][15]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). PubMed Central. [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
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Application Note: A Framework for In Vivo Evaluation of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine is a specific chemical entity for which there is no extensive body of publicly available in vivo research. This document, therefore, serves as an expert-guided, hypothetical framework for its preclinical evaluation. The protocols and scientific rationale are synthesized from established best practices in murine in vivo studies for novel psychoactive compounds and the known pharmacology of the broader pyrazole class of molecules.
Introduction: The Pyrazole Scaffold and a Path Forward
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and antipsychotic effects.[1][2][3] The compound of interest, this compound, hereafter referred to as "Compound-X," is an investigational molecule featuring this versatile scaffold. Its structure, a substituted pyrazole with a methanamine side chain, suggests potential interactions with central nervous system (CNS) targets.
This guide provides a comprehensive, step-by-step strategy for the initial in vivo characterization of Compound-X in mice. The narrative follows a logical, industry-standard progression: beginning with the fundamental preparation of the compound for administration, moving to an essential evaluation of its pharmacokinetic profile, and culminating in a primary screen of its pharmacodynamic and behavioral effects. Throughout, we emphasize the principles of rigorous and reproducible study design as outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[4][5][6]
Part 1: Pre-formulation and Vehicle Selection
Expertise & Experience: The first hurdle in any in vivo study is ensuring the test article can be administered accurately and consistently. The choice of vehicle is critical; an inappropriate vehicle can cause poor bioavailability, local irritation, or even direct toxicity, confounding experimental results. For a novel compound with unknown solubility, a systematic screening process is mandatory.
Protocol 1.1: Vehicle Screening and Dose Preparation
-
Initial Solubility Assessment:
-
Weigh 1-2 mg of Compound-X into separate glass vials.
-
Add 100 µL of common pharmaceutical solvents sequentially: water, saline, 5% Dextrose in water (D5W), polyethylene glycol 400 (PEG400), and dimethyl sulfoxide (DMSO).
-
Vortex each vial for 2 minutes and visually inspect for dissolution. This provides a qualitative understanding of solubility.
-
-
Developing a Dosing Vehicle:
-
Causality: Based on the initial screen, a multi-component vehicle is often required. A common strategy for compounds predicted to have low aqueous solubility is a "TWEEN" (Polysorbate 80) or "Kolliphor" based formulation. These surfactants create a stable suspension or microemulsion suitable for intraperitoneal (IP) or oral (PO) administration.
-
Preparation of a 5% DMSO, 5% TWEEN 80 in Saline Vehicle: i. Accurately weigh the required amount of Compound-X for the desired final concentration (e.g., 10 mg for a 1 mg/mL solution in 10 mL). ii. Add 500 µL of DMSO to the powder and vortex until fully dissolved. The use of a minimal amount of a strong organic solvent is key to achieving initial solvation. iii. Add 500 µL of TWEEN 80 to the DMSO solution and vortex thoroughly. This step encapsulates the drug-solvent mixture in a surfactant. iv. Slowly add sterile saline (0.9% NaCl) dropwise while continuously vortexing, up to the final volume of 10 mL. This gradual addition prevents the compound from precipitating out of solution. v. Visually inspect the final formulation. It should be a clear solution or a homogenous, fine suspension.
-
Data Presentation: Example Vehicle Compositions
| Vehicle Component | Role in Formulation | Suitability for Route | Key Considerations |
| DMSO | Potent Solubilizing Agent | IP, SC (with caution) | Can have intrinsic biological effects; typically kept <10% of total volume. |
| TWEEN 80 | Surfactant / Emulsifier | IP, PO | Forms stable suspensions; generally well-tolerated at low concentrations (1-5%). |
| PEG400 | Co-solvent | IP, PO, IV | Increases solubility; viscosity can be an issue at high concentrations. |
| Saline (0.9% NaCl) | Isotonic Diluent | All routes | The final carrier, ensuring physiological compatibility. |
Part 2: Foundational Pharmacokinetic (PK) Profiling
Expertise & Experience: Before assessing what a drug does to the body (pharmacodynamics), we must first understand what the body does to the drug (pharmacokinetics). A preliminary PK study is non-negotiable; it determines the drug's absorption, distribution, metabolism, and excretion (ADME) profile, providing the critical data needed to select meaningful doses and timepoints for subsequent efficacy studies.[7] Attempting behavioral studies without PK data often leads to wasted resources and uninterpretable results.
Workflow for a Murine Pharmacokinetic Study
Caption: High-level workflow for a typical in vivo pharmacokinetic study in mice.
Protocol 2.1: Single-Dose Pharmacokinetic Study in C57BL/6J Mice
-
Animals: Use male C57BL/6J mice, 8-10 weeks old. Acclimate animals for at least 7 days prior to the study.
-
Study Groups:
-
Group 1 (IV): n=3 mice, dose = 1 mg/kg via tail vein injection.
-
Group 2 (PO): n=12 mice, dose = 10 mg/kg via oral gavage.
-
-
Dosing and Sampling (Sparse Sampling Design):
-
Causality: A sparse sampling design is used to minimize the blood volume taken from any single mouse, adhering to ethical guidelines. Each timepoint is collected from a different subset of animals.
-
Administer Compound-X (formulated as in Protocol 1.1) to all animals at T=0.
-
Collect ~50 µL of blood (via submandibular or saphenous vein) from n=3 mice per timepoint into K2-EDTA coated tubes at: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.
-
-
Sample Processing:
-
Immediately place blood tubes on ice.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Harvest the supernatant (plasma) and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of Compound-X in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | Importance for Study Design |
| Tmax | Time to reach maximum plasma concentration | Indicates speed of absorption; informs when to start behavioral tests. |
| Cmax | Maximum observed plasma concentration | Defines the peak exposure level. |
| AUC | Area Under the Curve (Total drug exposure) | Primary measure of overall exposure; used to calculate bioavailability. |
| t½ | Half-life | Determines dosing interval and time to reach steady-state. |
| F% | Bioavailability (AUC_PO / AUC_IV) | The fraction of the oral dose that reaches systemic circulation. |
Part 3: Pharmacodynamic and Behavioral Screening
Expertise & Experience: With PK data in hand, we can design rational pharmacodynamic studies. The structure of Compound-X, containing a pyrazole ring and a methanamine moiety, suggests a potential interaction with monoaminergic systems. Several pyrazole derivatives are known to inhibit Monoamine Oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin, dopamine, and norepinephrine.[8] An MAO inhibition hypothesis provides a strong, testable framework for the initial behavioral screen.
Hypothesized Signaling Pathway: MAO Inhibition
Caption: Hypothesized mechanism where Compound-X inhibits MAO, reducing neurotransmitter degradation and increasing synaptic availability.
Workflow for Behavioral Phenotyping
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developing assays for novel pyrazole-based inhibitors
Application Note & Protocols
Topic: Developing Robust Assays for Novel Pyrazole-Based Inhibitors Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole nucleus is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions, making it a versatile building block for potent and selective modulators of diverse biological targets.[2] Marketed drugs and clinical candidates containing the pyrazole moiety exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][3][4] Many of these compounds function through the inhibition of key enzymes, such as protein kinases, cyclooxygenases (COX), and Bruton's tyrosine kinase (BTK).[1][2]
The journey from a novel pyrazole-based chemical entity to a validated lead compound is underpinned by a rigorous and systematic process of biological evaluation. The quality and relevance of the assays employed at each stage are paramount to success. A poorly designed or validated assay can lead to misleading structure-activity relationship (SAR) data, wasted resources, and the ultimate failure of promising candidates.[5]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for developing a robust assay cascade to characterize novel pyrazole-based inhibitors. From initial biochemical screens to confirm direct target modulation, through cell-based assays to establish potency in a physiological context, and finally to sophisticated target engagement techniques that provide unequivocal evidence of interaction in living cells, this guide provides both the theoretical rationale and detailed, field-tested protocols.
Chapter 1: The Foundation – Principles of Robust Assay Development
Causality Behind Key Choices:
-
Pharmacological Relevance : The assay must accurately reflect the biological process you intend to modulate. This means using relevant substrates and cofactors, and ensuring the assay conditions (pH, salt concentration) are amenable to enzyme function. The goal is to create a system where the assay pharmacology can predict the desired biological effect.[6][7]
-
Assay Reproducibility : An assay must yield consistent results across different plates, days, and operators.[7] This is non-negotiable for building a reliable SAR. Rigorous quality control is essential.
-
Assay Quality (The Z'-Factor) : For screening applications, the Z'-factor is a statistical measure of the separation between the high (no inhibition) and low (full inhibition) signals relative to their variability. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value >0.4 is generally acceptable for screening.[6][7]
Workflow for Initial Assay Development
Caption: Initial Assay Development Workflow.
Chapter 2: Initial Characterization – Biochemical Assays
Biochemical assays utilize purified biological molecules (e.g., enzymes, receptors) to assess the direct effect of a compound on its target in a controlled, in vitro environment.[8] This is typically the first step in characterizing an inhibitor, as it confirms direct target interaction without the complexities of cellular systems, such as membrane permeability.
Protocol 1: Generic Kinase Activity Assay (Luminescence-Based)
This protocol is designed to measure the activity of a protein kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. Inhibitors will prevent ATP consumption.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the pyrazole inhibitor. Second, a luciferase-based reagent is added. The light produced by the luciferase reaction is dependent on the concentration of ATP, which is then measured on a luminometer.
Materials:
-
Purified, active kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
ATP at a concentration near its Kₘ for the target kinase[9]
-
Novel pyrazole compounds dissolved in 100% DMSO
-
Known potent inhibitor for the kinase (positive control)
-
ATP detection reagent (e.g., Kinase-Glo®, Promega)
-
White, opaque 96- or 384-well assay plates
-
Plate luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the pyrazole compounds in DMSO. Using a multichannel pipette or acoustic dispenser, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate. Include wells with DMSO only (vehicle control, 0% inhibition) and a saturating concentration of the known inhibitor (positive control, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add this mix to all wells containing the plated compounds.
-
Initiate Reaction: Prepare a solution of ATP in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final volume might be 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <20% of substrate consumed).
-
Signal Detection: Add an equal volume of the ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.
-
Read Plate: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
Data Analysis & Interpretation: The primary output is an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]
-
Normalize the data:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PosCtrl) / (Signal_VehCtrl - Signal_PosCtrl))
-
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) |
| PYR-001 | Kinase X | 15.2 |
| PYR-002 | Kinase X | 89.7 |
| PYR-003 | Kinase X | 5.4 |
| PYR-004 | Kinase X | >10,000 |
Table 1: Example biochemical potency data for a series of novel pyrazole inhibitors against a target kinase.
Chapter 3: Assessing Cellular Effects – Cell-Based Assays
While biochemical assays confirm direct target interaction, they do not predict a compound's activity in a cellular environment.[10] Cell-based assays are essential to evaluate factors like membrane permeability, engagement of the target in its native environment, and overall effects on cell health.[6][11][12]
Protocol 2: Cell Viability Assay (XTT)
This protocol assesses the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for determining the concentration window at which a compound affects a cellular phenotype without causing general toxicity.
Principle: The XTT assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt XTT to an orange-colored formazan product. This product is water-soluble, and its concentration can be measured spectrophotometrically. A decrease in color formation indicates a reduction in metabolic activity and, therefore, cell viability.
Materials:
-
Human cancer cell line relevant to the target of interest (e.g., A549 lung cancer cells).[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Pyrazole compound stock solutions in DMSO.
-
XTT labeling reagent and electron-coupling reagent.
-
Clear 96-well cell culture plates.
-
Microplate spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[13] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plates for a desired exposure time (e.g., 72 hours).
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation for Color Development: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the XTT to formazan.
-
Read Plate: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
Data Analysis: The result is typically expressed as a GI₅₀ (Growth Inhibition 50) or CC₅₀ (Cytotoxic Concentration 50) value.
| Compound ID | Biochemical IC₅₀ (nM) | Cellular GI₅₀ (µM) | Therapeutic Window (GI₅₀/IC₅₀) |
| PYR-001 | 15.2 | 0.5 | ~33 |
| PYR-002 | 89.7 | 8.2 | ~91 |
| PYR-003 | 5.4 | 0.09 | ~17 |
| PYR-004 | >10,000 | >50 | - |
Table 2: Comparison of biochemical and cellular potency. A large gap may indicate poor permeability or efflux, while a small gap suggests good cell penetration and on-target activity.
Visualizing the Target: A Representative Kinase Signaling Pathway
Caption: A hypothetical MAPK signaling cascade.
Chapter 4: Proving the Connection – Target Engagement Assays
Target engagement (TE) assays provide direct evidence that a compound binds to its intended target within the complex milieu of a living cell.[14][15] This is the definitive step to confirm the mechanism of action and validate that the observed cellular phenotype is a result of on-target activity.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is based on the thermodynamic principle that when a ligand binds to a protein, it typically stabilizes the protein's structure.[16][17] This stabilization makes the protein more resistant to thermal denaturation. In a CETSA® experiment, cells are treated with a compound and then heated. Stabilized target proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble protein remaining at each temperature is then quantified.[16][18][19]
Protocol 3: High-Throughput CETSA® for Target Engagement
This protocol describes a plate-based, high-throughput method for CETSA®.
Materials:
-
Cells expressing the target of interest.
-
Pyrazole compounds and controls.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer.
-
Detection reagents (e.g., ELISA kit, AlphaLISA®, or other antibody-based detection method).
-
PCR plates or 384-well assay plates.
-
Thermal cycler or specialized plate heating instrument.
CETSA® Experimental Workflow
Caption: Workflow for a plate-based CETSA® experiment.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a range of concentrations of the pyrazole inhibitor for 1-2 hours.
-
Heating Step: Seal the plate and place it in a thermal cycler. Heat the cells to a predetermined melt temperature (Tₘ) for 3 minutes, followed by cooling.[20] This temperature is chosen from a preliminary melt curve experiment to be on the slope of the denaturation curve.
-
Lysis: Lyse the cells directly in the plate, often by freeze-thaw cycles or by adding a lysis buffer.
-
Detection: Without a separation step, add the detection reagents (e.g., AlphaLISA® acceptor and donor beads conjugated to antibodies against the target protein) directly to the lysate.
-
Read Plate: Incubate as required by the detection method and read the plate on the appropriate instrument.
Data Analysis: The result is an isothermal dose-response fingerprint (ITDRF), from which a target engagement EC₅₀ can be derived. This value represents the concentration of compound required to stabilize 50% of the target protein population.
Method 2: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ TE assay is a proximity-based method that measures compound binding to a target protein in living cells.[21] The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target is then added, which acts as the energy acceptor. When the tracer is bound to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the same site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[22][23]
Protocol 4: NanoBRET™ TE Intracellular Kinase Assay
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET® Kinase Tracer and NanoBRET® Nano-Glo® Substrate.
-
White, 384-well assay plates.
-
Plate reader capable of measuring filtered luminescence (450 nm and 610 nm).
Step-by-Step Methodology:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into an assay plate. Allow cells to express the fusion protein for ~24 hours.[23]
-
Compound Addition: Prepare serial dilutions of the pyrazole compounds. Add the compounds to the wells containing the transfected cells.
-
Tracer Addition: Immediately after adding the compounds, add the NanoBRET® Tracer to the wells at a predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound/tracer binding to reach equilibrium.[23]
-
Substrate Addition & Reading: Add the NanoBRET® Nano-Glo® Substrate to all wells. Read the plate within 10-20 minutes, measuring luminescence at both 450 nm (donor emission) and 610 nm (acceptor emission).[23]
Data Analysis:
-
Calculate the NanoBRET™ ratio for each well: (Acceptor Emission_610nm / Donor Emission_450nm).
-
Normalize the data and plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the intracellular IC₅₀.
| Compound ID | Target Engagement Method | Cellular TE IC₅₀ (nM) |
| PYR-003 | CETSA® | 85 |
| PYR-003 | NanoBRET™ | 110 |
Table 3: Example target engagement data for the lead compound PYR-003, demonstrating direct binding in intact cells.
Chapter 5: Advanced Profiling – Selectivity and Off-Target Analysis
A critical aspect of inhibitor development is understanding its selectivity. A compound that potently inhibits the intended target but also interacts with numerous other proteins ("off-targets") may have a complex biological profile and a higher risk of toxicity.
Method Overview: Chemoproteomics with Kinobeads Chemoproteomics is a powerful technique to assess the selectivity of an inhibitor across a large portion of the proteome, often focusing on a specific protein family like kinases.
Principle: The "kinobeads" method uses a mixture of broad-spectrum, ATP-competitive kinase inhibitors that are immobilized on beads.[24][25] When these beads are incubated with a cell lysate, they pull down a large fraction of the expressed kinome. In a competition experiment, the lysate is pre-incubated with a free test inhibitor (e.g., a novel pyrazole). The test inhibitor will bind to its specific targets, preventing them from being captured by the kinobeads. The proteins bound to the beads are then identified and quantified by mass spectrometry. Targets of the test compound are identified as those proteins showing a significant reduction in abundance on the beads compared to a vehicle control.[26] This approach allows for the unbiased identification of on- and off-targets in a single experiment.[25]
Conclusion
The development of assays for novel pyrazole-based inhibitors is a multi-faceted process that requires a strategic, tiered approach. By progressing from broad biochemical screens to physiologically relevant cell-based assays and culminating in direct target engagement studies, researchers can build a comprehensive understanding of a compound's mechanism of action. This systematic validation, grounded in the principles of robust assay design, is essential for making informed decisions, building strong structure-activity relationships, and ultimately identifying inhibitor candidates with the highest potential for therapeutic success. The integration of advanced techniques like chemoproteomics further refines this understanding, providing a global view of inhibitor selectivity that is invaluable for modern drug discovery.
References
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: PMC - NIH URL: [Link]
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Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI URL: [Link]
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Title: Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay Source: PMC - NIH URL: [Link]
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Title: Assay Guidance Manual for Drug Discovery: Robust or Go Bust Source: PMC - NIH URL: [Link]
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Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL: [Link]
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Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL: [Link]
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Title: CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY Source: ResearchGate URL: [Link]
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Title: Assay Development: Best Practices in Drug Discovery Source: Technology Networks URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source: PMC - PubMed Central URL: [Link]
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Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]
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Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]
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Title: Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors Source: PubMed URL: [Link]
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Title: Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors Source: ACS Publications URL: [Link]
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Title: Enzyme assay Source: Wikipedia URL: [Link]
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Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube URL: [Link]
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Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL: [Link]
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Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]
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Title: Cell-Based Potency Assays Source: BioAgilytix Labs URL: [Link]
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Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity Source: PubMed Central URL: [Link]
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Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC URL: [Link]
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Title: Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives Source: MDPI URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL: [Link]
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Application Notes and Protocols: Cellular Uptake and Distribution of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Derivatives and Their Cellular Journey
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6] The therapeutic efficacy of these compounds is fundamentally linked to their ability to reach and interact with intracellular targets. Therefore, a comprehensive understanding of their cellular uptake, distribution, and retention is paramount for the rational design and optimization of novel pyrazole-based therapeutics.[2][7]
This guide provides a detailed overview of the mechanisms governing the cellular entry of pyrazole derivatives, outlines robust protocols for quantifying their uptake and visualizing their subcellular localization, and discusses the key factors that influence these processes. By offering both theoretical insights and practical methodologies, this document aims to equip researchers with the necessary tools to thoroughly characterize the cellular pharmacology of their pyrazole compounds.
Part 1: Mechanisms of Cellular Uptake
The passage of pyrazole derivatives across the cell membrane is a complex process that can occur through several mechanisms. The predominant pathway is often dictated by the physicochemical properties of the specific derivative, such as its lipophilicity, size, and charge.
1.1 Passive Diffusion:
For many small, lipophilic pyrazole derivatives, passive diffusion is the primary route of entry. This process is driven by the concentration gradient of the compound across the cell membrane, with molecules moving from an area of high concentration (the extracellular medium) to an area of low concentration (the cytoplasm). The planar and often aromatic nature of the pyrazole ring can contribute to the hydrophobicity that facilitates membrane permeability.[8]
1.2 Carrier-Mediated Transport:
Some pyrazole derivatives may utilize protein transporters embedded in the cell membrane to facilitate their entry. This can include both facilitated diffusion, which does not require energy, and active transport, which is an energy-dependent process capable of moving compounds against their concentration gradient. The structural similarity of a pyrazole derivative to endogenous substrates of these transporters can lead to their recognition and transport into the cell. Conversely, some pyrazole derivatives may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump them out of the cell, thereby reducing their intracellular concentration and potentially leading to drug resistance.[8]
1.3 Endocytosis:
Larger pyrazole derivatives or those formulated in nanoparticles may enter cells via endocytosis. This process involves the engulfment of the compound by the cell membrane to form a vesicle, which is then internalized. While this mechanism allows for the uptake of larger molecules, the compound may be sequestered within endosomes and lysosomes, potentially limiting its access to cytosolic or nuclear targets.
Part 2: Experimental Protocols for Assessing Cellular Uptake and Distribution
A multi-faceted experimental approach is crucial for a thorough understanding of a pyrazole derivative's cellular behavior. The following protocols provide a framework for assessing cytotoxicity, quantifying cellular uptake, and determining subcellular localization.
Preliminary Assessment: Cell Viability and Cytotoxicity
Before investigating cellular uptake, it is essential to determine the cytotoxic potential of the pyrazole derivative to establish a non-toxic concentration range for subsequent experiments.[9][10][11]
Protocol 2.1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][12]
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
Pyrazole derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Data from an MTT Assay
| Pyrazole Derivative Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.20 | 96% |
| 10 | 0.95 | 76% |
| 25 | 0.63 | 50.4% |
| 50 | 0.31 | 24.8% |
| 100 | 0.15 | 12% |
Quantification of Intracellular Concentration
Determining the amount of a pyrazole derivative that accumulates within cells is a critical step in understanding its pharmacokinetics at the cellular level.[13][14]
Protocol 2.2.1: LC-MS/MS for Intracellular Drug Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular drug concentrations.[13][15]
Materials:
-
Cells of interest
-
Pyrazole derivative
-
6-well or 12-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Internal standard (a structurally similar compound not present in the sample)
-
Acetonitrile (ACN) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a non-toxic concentration of the pyrazole derivative for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Harvesting and Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add a known volume of lysis buffer to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of a small aliquot of the lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: To the remaining lysate, add the internal standard and three volumes of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Analysis: Create a standard curve using known concentrations of the pyrazole derivative. Quantify the amount of the derivative in the cell lysates and normalize it to the protein concentration to determine the intracellular concentration (e.g., in pmol/mg of protein).
Workflow for LC-MS/MS Quantification of Intracellular Pyrazole Derivatives
Caption: Potential subcellular distribution pathways of a pyrazole derivative.
Part 3: Factors Influencing Cellular Uptake and Distribution
The cellular uptake and distribution of pyrazole derivatives are influenced by a combination of their physicochemical properties and the characteristics of the biological system.
3.1 Physicochemical Properties of the Pyrazole Derivative:
-
Lipophilicity (LogP): A higher LogP value generally correlates with increased passive diffusion across the lipid bilayer of the cell membrane. [16]However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Molecular Weight and Size: Smaller molecules tend to diffuse more readily across the cell membrane.
-
Charge and pKa: The ionization state of a pyrazole derivative at physiological pH can significantly impact its ability to cross the cell membrane. Generally, neutral molecules are more permeable than charged ones.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can affect a compound's solubility and its interactions with membrane transporters.
3.2 Cellular and Environmental Factors:
-
Cell Type: Different cell types express varying levels of influx and efflux transporters, which can lead to cell-specific differences in drug accumulation.
-
pH: The pH of the extracellular and intracellular environments can influence the ionization state of the pyrazole derivative and thus its permeability.
-
Presence of Serum Proteins: Binding to serum proteins in the culture medium can reduce the free concentration of the pyrazole derivative available for cellular uptake.
Conclusion
The systematic evaluation of cellular uptake and distribution is a cornerstone of modern drug discovery and development. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to characterize the cellular pharmacology of novel pyrazole derivatives. A thorough understanding of how these compounds enter cells, where they accumulate, and the factors that govern these processes is essential for optimizing their therapeutic potential and advancing them through the drug development pipeline.
References
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
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MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
PubMed. (n.d.). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
GARDP Revive. (n.d.). Intracellular concentration assays. Retrieved from [Link]
-
Springer. (n.d.). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Retrieved from [Link]
-
PubMed Central. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
ACS Publications. (n.d.). Rapid Measurement of Intracellular Unbound Drug Concentrations. Retrieved from [Link]
-
ResearchGate. (2025). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Retrieved from [Link]
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PMC. (n.d.). Subcellular functions of proteins under fluorescence single-cell microscopy. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
YouTube. (2023). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. Retrieved from [Link]
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Wiley Online Library. (2025). Substitution Effects on Subcellular Organelle Localization in Live‐cell Imaging. Retrieved from [Link]
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Takara Bio. (n.d.). Fluorescent proteins for organelle and subcellular labeling. Retrieved from [Link]
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PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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NIH. (n.d.). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Retrieved from [Link]
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Addgene. (n.d.). Fluorescent Protein Guide: Subcellular Localization. Retrieved from [Link]
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PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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PubMed Central. (n.d.). Localization-Based Super-Resolution Imaging of Cellular Structures. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
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ResearchGate. (2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from [Link]
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NIH. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
Welcome to the technical support center for n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, which includes a phenyl group and a pyrazole ring, this compound is predicted to have low aqueous solubility. Pyrazole and its derivatives generally exhibit better solubility in organic solvents such as ethanol, methanol, acetone, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[1][2] The presence of the basic amine group suggests that its aqueous solubility will be highly dependent on pH.[3][4][5]
Q2: Why is my compound crashing out of solution during my experiments?
A2: Precipitation, or "crashing out," is a common issue for poorly soluble compounds. This can be triggered by several factors, including:
-
Changes in pH: A shift in the pH of your medium can cause the compound to convert to its less soluble, non-ionized form.
-
Solvent Composition Changes: If you are using a co-solvent system, a change in the solvent ratio can reduce the compound's solubility.
-
Temperature Fluctuations: For many compounds, solubility decreases as the temperature drops.
-
Supersaturation: The concentration of the compound may have exceeded its equilibrium solubility in the given solvent system, leading to a metastable supersaturated solution that is prone to precipitation.[6]
Q3: What are the primary strategies for improving the solubility of this compound?
A3: The primary strategies for enhancing the solubility of this compound revolve around modifying its physical or chemical properties. Key approaches include:
-
pH Adjustment: Leveraging the basicity of the amine group to form more soluble ionized species.
-
Salt Formation: Converting the basic compound into a salt form, which often exhibits significantly higher aqueous solubility.[7][8][9]
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent to increase solubility.[8][10][11][12][13][14][15]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][16][17][18][19][20]
-
Solid-State Modification: Exploring techniques like creating amorphous solid dispersions to improve dissolution rates and apparent solubility.[21][22][23][24][25]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility in Neutral Buffers
Q: I'm observing very low solubility of this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. How can I increase its concentration in aqueous media?
A: The low solubility in neutral pH is expected due to the compound's chemical nature. The primary amine in the structure provides a handle for pH-dependent solubility enhancement. At neutral or basic pH, the amine is predominantly in its neutral, less soluble form. By lowering the pH, you can protonate the amine, forming a more polar and thus more water-soluble cationic species. [26][27]
Caption: Workflow for determining pH-dependent solubility.
-
Prepare Buffers: Create a series of buffers with varying pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Add Compound: Add an excess of solid this compound to a known volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate and Analyze: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
Expected Outcome: You should observe a significant increase in solubility at lower pH values.
Issue 2: Need for Higher Concentration in Formulation
Q: Adjusting the pH is not sufficient for my required formulation concentration, or I need to work closer to a neutral pH. What are my next options?
A: If pH adjustment alone is insufficient, salt formation is a robust and widely used strategy to dramatically increase the aqueous solubility and dissolution rate of ionizable compounds. [7][8][9][28][29][30] By reacting the basic amine with an acid, you can form a salt that is often more soluble than the free base.
| Counter-ion Source | Resulting Salt | General Properties |
| Hydrochloric Acid | Hydrochloride | Often crystalline, good solubility. |
| Sulfuric Acid | Sulfate | Can form stable salts with good solubility. |
| Methane Sulfonic Acid | Mesylate | Generally good solubility and stability. |
| Tartaric Acid | Tartrate | Can offer good solubility and crystallinity. |
| Citric Acid | Citrate | Often highly water-soluble. |
-
Solvent Selection: Dissolve the free base in a suitable organic solvent (e.g., isopropanol, ethanol, acetone).
-
Acid Addition: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid (also dissolved in a suitable solvent) to the solution of the free base.
-
Induce Precipitation/Crystallization: Stir the mixture at room temperature or cool it to induce the formation of the salt as a precipitate.
-
Isolation and Drying: Isolate the solid salt by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Characterization and Solubility Testing: Confirm salt formation (e.g., via melting point, spectroscopy) and then measure the aqueous solubility of the new salt form.
Causality: The salt form is an ionic compound. The strong electrostatic interactions between the salt ions and the polar water molecules are more energetically favorable than the interactions between the neutral, more hydrophobic free base and water, leading to increased solubility.
Issue 3: Solubility in Mixed Aqueous/Organic Systems
Q: My experiment requires a mixed solvent system. How do I optimize the solubility in an aqueous/organic co-solvent mixture?
A: Co-solvents are an effective way to increase the solubility of non-polar or poorly water-soluble compounds by reducing the polarity of the aqueous environment. [8][10][11][12][13][14][15] The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute.[21]
| Co-solvent | Properties | Typical Use Range |
| Ethanol | Biocompatible, volatile. | 5-40% (v/v) |
| Propylene Glycol | Low toxicity, less volatile. | 10-50% (v/v) |
| Polyethylene Glycol (PEG 300/400) | Low toxicity, non-volatile. | 10-60% (v/v) |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power. | <10% for in vitro, much lower for in vivo. |
graph "Co_solvent_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];Start [label="Select Co-solvents\n(e.g., Ethanol, PEG 400, DMSO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare series of co-solvent/water mixtures\n(e.g., 10%, 20%, 40%, 60% v/v)"]; Add [label="Add excess compound to each mixture"]; Equilibrate [label="Equilibrate and Separate\n(Shake, then filter/centrifuge)"]; Analyze [label="Quantify dissolved compound (HPLC)"]; Plot [label="Plot Solubility vs. % Co-solvent"]; Optimize [label="Identify optimal co-solvent and concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prep; Prep -> Add; Add -> Equilibrate; Equilibrate -> Analyze; Analyze -> Plot; Plot -> Optimize; }
Caption: Co-solvent optimization workflow.
Issue 4: Persistent Solubility Challenges and Bioavailability Concerns
Q: Even with the above methods, I am struggling with precipitation upon dilution or I am concerned about the in vivo bioavailability. Are there more advanced techniques?
A: Yes, for persistent challenges, complexation with cyclodextrins or creating amorphous solid dispersions are powerful formulation strategies.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex where the hydrophobic part of your molecule resides within the cyclodextrin cavity. This complex has a hydrophilic exterior, leading to a significant increase in apparent aqueous solubility.[16][17][18][19][20]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, widely used in pharmaceutical formulations.[17]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility, used in several commercial parenteral drug products.
-
Prepare Cyclodextrin Solution: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add Compound: Add an excess of this compound to each solution.
-
Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (e.g., 48-72 hours).
-
Separate and Analyze: Filter the suspensions and analyze the filtrate by HPLC to determine the compound's concentration.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.
Crystalline solids have a highly ordered structure that requires significant energy to break apart for dissolution. In contrast, amorphous solids lack this long-range order, exist in a higher energy state, and generally exhibit much faster dissolution rates and higher apparent solubility.[22][23][24] A solid dispersion involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix.[21][22][31]
Common Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Copolymers like Soluplus® or Kollidon®
Preparation Methods:
-
Solvent Evaporation: Dissolve both the compound and the polymer in a common solvent, then evaporate the solvent to form a solid matrix.
-
Melt Extrusion: Blend the compound and polymer and heat them until they melt, then cool rapidly to form the amorphous dispersion.
This technique is more complex and typically employed in later-stage drug development but offers a powerful solution for very poorly soluble compounds.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Lee, S. D., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1318. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences, 93(8), 1871-1895. [Link]
-
ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
Lee, S. D., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1318. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields. Retrieved from [Link]
-
Sharma, N., & N, H. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-10. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). AIMS Press. [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]
-
Szejtli, J. (1994). Medicinal applications of cyclodextrins. Medicinal Research Reviews, 14(3), 353-386. [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
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MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 107-118. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
-
ResearchGate. (2025). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Classics in the History of Psychology. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
JoVE. (2024). Video: Extraction: Effects of pH. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]
-
Fu, Q., et al. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Drug Discovery Today, 29(2), 103883. [Link]
-
CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. Retrieved from [Link]
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Technical Support Center: Stability of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine in DMSO
A Guide for Researchers, Scientists, and Drug Development Professionals
Last Updated: January 17, 2026
Introduction
As a laboratory professional, you understand that the integrity of your reagents is paramount to the validity of your experimental results. Dimethyl sulfoxide (DMSO) is the gold-standard solvent for the storage and handling of compound libraries due to its excellent solubilizing power and miscibility with aqueous media.[1][2][3] However, the assumption that all compounds remain stable in DMSO indefinitely is a common pitfall that can lead to inconsistent data, loss of compound activity, and misinterpretation of results.
This guide directly addresses the potential stability issues of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine in DMSO. Publicly available stability data for this specific molecule is limited. Therefore, this document serves as both a specific troubleshooting guide based on its chemical structure and a general framework for assessing the stability of any novel or sparsely documented research compound in DMSO.
Section 1: Understanding Potential Instability (FAQs)
Q1: I am observing inconsistent activity with my this compound stock. Could the compound be degrading in DMSO?
A: Yes, compound degradation is a significant possibility. While many compounds are stable, certain chemical motifs are susceptible to degradation over time in DMSO, especially under suboptimal storage conditions.[4] Based on the structure of this compound, we can identify several potential points of instability:
-
Secondary Amine: The methylamine group is a secondary amine. Aliphatic amines can be susceptible to oxidation.[5] DMSO itself can act as a mild oxidant, a process that can be accelerated by contaminants (e.g., water, peroxides), light, or elevated temperatures.[3]
-
Pyrazole Ring: Pyrazole rings are generally stable aromatic systems.[6][7] However, their stability can be influenced by substituents and the overall chemical environment.
-
Benzylic-like Methylene Bridge: The -CH2- group linking the pyrazole ring to the amine is in a position that may be susceptible to oxidation, similar to a benzylic carbon.
The primary concern for this molecule would be the oxidation of the secondary amine, potentially forming an imine or other degradation products, which would alter its biological activity.
Q2: What are the most common causes of compound degradation in DMSO stock solutions?
A: Several factors can contribute to the degradation of compounds stored in DMSO:
-
Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] Water can hydrolyze susceptible functional groups and is a more significant factor in causing compound loss than oxygen for many molecules.[4]
-
Freeze-Thaw Cycles: While a limited number of freeze-thaw cycles may not harm many small molecules, repeated cycles can introduce moisture into the stock solution each time the vial is opened.[4][8] It's a common lab myth that freeze-thaw cycles damage small molecules through ice crystal formation; the primary risk is water absorption.
-
Storage Temperature: While -20°C or -80°C is standard for long-term storage, leaving solutions at room temperature for extended periods can accelerate degradation.[9][10] Many compounds are stable for the duration of shipping at ambient temperatures, but long-term stability requires colder storage.[11]
-
Oxygen and Light: Atmospheric oxygen and exposure to UV light can promote oxidative degradation pathways for sensitive compounds.
Section 2: Troubleshooting Workflow: A Guide to Investigating Stability
If you suspect your compound is degrading, a systematic approach is necessary to confirm the issue and identify its cause. This workflow provides a clear path from initial suspicion to definitive analysis.
Caption: Troubleshooting workflow for investigating compound stability.
Q3: How do I perform a definitive time-course stability study using LC-MS?
A: A Liquid Chromatography-Mass Spectrometry (LC-MS) based study is the gold standard for assessing compound stability.[12][13][14] It allows you to quantify the amount of the parent compound remaining over time and identify potential degradation products.
Experimental Protocol: LC-MS Stability Assessment
-
Materials:
-
Your vial of this compound solid.
-
High-purity, anhydrous DMSO (new bottle recommended).[11]
-
Your existing DMSO stock solution of the compound.
-
LC-MS system with a C18 column.
-
-
Sample Preparation:
-
T=0 Standard: Prepare a fresh 10 mM stock solution of the compound from solid powder in anhydrous DMSO. Immediately dilute this to your working concentration (e.g., 10 µM) in the appropriate assay buffer or solvent. This is your 100% reference sample.
-
Aged Sample: Take your existing DMSO stock solution (the one you suspect is degrading) and dilute it to the same working concentration.
-
Incubation: Store both the new stock and the old stock under various conditions you wish to test (e.g., on the benchtop at room temperature, at 4°C, and a protected sample at -20°C).
-
-
Time-Course Analysis:
-
Inject and analyze the "T=0 Standard" on the LC-MS immediately. Record the peak area of the parent ion (the mass corresponding to your compound).
-
At subsequent time points (e.g., 1 hour, 4 hours, 24 hours, 72 hours, 1 week), inject samples from each of the storage conditions.
-
For each time point, calculate the percentage of the parent compound remaining by comparing its peak area to the peak area of the T=0 Standard.
-
-
Data Interpretation:
-
Stable: If the peak area of the parent compound remains >95% of the T=0 sample across all time points and conditions.
-
Unstable: If the peak area of the parent compound decreases significantly over time.
-
Identify Degradants: Look for the appearance of new peaks in the chromatogram with different mass-to-charge ratios (m/z). These represent potential degradation products.
-
| Time Point | Storage Condition | % Parent Compound Remaining | Notes (New Peaks Observed?) |
| T=0 | Freshly Prepared | 100% | Baseline |
| T=24h | Room Temperature | [Example: 75%] | [Example: Yes, new peak at m/z = X] |
| T=24h | 4°C | [Example: 92%] | [Example: Minor new peak at m/z = X] |
| T=24h | -20°C | [Example: 99%] | [Example: No] |
| T=1wk | Room Temperature | [Example: 40%] | [Example: Major peak at m/z = X] |
| Caption: Example data table for a time-course stability study. |
Section 3: Mitigation and Best Practices
Q4: My compound is unstable. How can I minimize degradation and ensure data integrity?
A: If you have confirmed that your compound is degrading, implementing rigorous handling and storage protocols is essential.
-
Use High-Purity Anhydrous DMSO: Purchase DMSO in small-volume bottles with septa to minimize water absorption from the air each time it is used.
-
Aliquot Your Stocks: Upon creating a new stock solution, immediately divide it into small, single-use aliquots in appropriate vials.[10] This prevents the need to freeze-thaw the main stock and minimizes water contamination.
-
Store at -80°C: For long-term storage of DMSO stocks, -80°C is preferable to -20°C.[10]
-
Prepare Fresh: For highly unstable compounds, the best practice is to prepare a fresh solution from solid powder immediately before each experiment.
-
Include Controls: Always run a solvent control (e.g., 0.1% DMSO) in your experiments to ensure the vehicle itself is not causing an effect.[11]
Q5: What could the degradation products of this compound be?
A: The most probable degradation pathway is oxidation of the secondary amine. This would likely form an imine, which could potentially hydrolyze further.
Caption: Hypothesized oxidative degradation pathway.
When analyzing your LC-MS data, you would look for a new ion with a mass that is 2 Da less than your parent compound, corresponding to the loss of two hydrogen atoms to form the imine double bond.
References
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.[Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Stability Constants of Some Biologically Important Pyrazoles and Their Ni2. International Journal of Chemical Sciences.[Link]
-
(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.[Link]
-
Continuous Degradation of Dimethyl Sulfoxide to Sulfate Ion by Hyphomicrobium Denitrificans WU-K217. Bioscience, Biotechnology, and Biochemistry.[Link]
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research.[Link]
-
Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit.[Link]
-
Dimethyl sulfoxide - Wikipedia. Wikipedia.[Link]
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research.[Link]
-
stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
(PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.[Link]
-
LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons.[Link]
-
Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents. Canadian Journal of Chemistry.[Link]
-
(PDF) Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome. ResearchGate.[Link]
-
Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu.[Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.[Link]
-
Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. The Journal of Applied Laboratory Medicine.[Link]
-
Specific effects of dimethyl sulfoxide on the relative basicities of aliphatic amines. Journal of the American Chemical Society.[Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry.[Link]
-
Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.[Link]
-
Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. ResearchGate.[Link]
-
Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.[Link]
Sources
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. medchemexpress.cn [medchemexpress.cn]
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- 13. jdc.jefferson.edu [jdc.jefferson.edu]
- 14. 8. Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Mitigating Off-Target Effects of Pyrazole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole inhibitors. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the common challenge of off-target effects in your experiments. Our goal is to equip you with the knowledge and practical tools to enhance the selectivity of your pyrazole inhibitors and ensure the validity of your research findings.
Understanding the Challenge: The "Why" Behind Pyrazole Inhibitor Off-Target Effects
Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous potent inhibitors, particularly targeting protein kinases.[1] Their unique physicochemical properties often contribute to favorable pharmacokinetics and pharmacological activity.[1] However, the very nature of their primary targets, such as the highly conserved ATP-binding pocket of kinases, presents a significant hurdle: a lack of specificity that can lead to off-target binding.[2] This promiscuity can result in misleading experimental data, unexpected cellular phenotypes, and potential toxicity in therapeutic applications.[3][4]
Troubleshooting Guide: From Ambiguous Results to Actionable Insights
This section addresses specific issues you may encounter during your experiments, providing potential causes and step-by-step protocols for resolution.
Problem 1: Inconsistent or Unexpected Phenotypic Readouts in Cell-Based Assays
You've treated your cells with a pyrazole-based kinase inhibitor, but the observed cellular phenotype doesn't align with the known function of the intended target.
Potential Causes:
-
Off-target kinase inhibition: The inhibitor may be affecting other kinases that play a role in the observed phenotype.[2][3]
-
Inhibition of non-kinase proteins: Pyrazole scaffolds can interact with other protein classes.
-
Compound toxicity: At higher concentrations, the compound may induce cellular stress or apoptosis unrelated to its intended mechanism of action.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for IC50 vs. EC50 discrepancy.
Experimental Protocols:
-
Step 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
This is a non-cell-based assay that predicts passive membrane permeability. It provides a quick and cost-effective initial assessment.
-
-
Step 2: Intracellular Concentration Measurement
-
Treat cells with the inhibitor.
-
After incubation, thoroughly wash the cells to remove extracellular compound.
-
Lyse the cells and analyze the lysate using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of the inhibitor.
-
-
Step 3: Evaluate the Effect of Serum
-
Perform your cellular assay in media containing different concentrations of fetal bovine serum (e.g., 10%, 5%, 1%, and 0.5%).
-
A significant shift in the EC50 with varying serum concentrations indicates a high degree of plasma protein binding.
-
-
Step 4: High-ATP Biochemical Assay
-
Repeat your biochemical IC50 determination using an ATP concentration that mimics physiological intracellular levels (typically 1-5 mM).
-
A rightward shift in the IC50 curve will indicate the degree to which ATP competition is a factor. [5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to rationally design more selective pyrazole inhibitors?
A1: Several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazole scaffold and its substituents to identify moieties that enhance on-target potency while reducing off-target binding. [6]* Targeting Allosteric Sites: Design inhibitors that bind to less conserved allosteric sites on the kinase, which can offer higher selectivity. [7]* Exploiting the Gatekeeper Residue: The "gatekeeper" residue at the entrance to the ATP-binding pocket varies among kinases. Designing inhibitors with bulky substituents that create a steric clash with larger gatekeeper residues can improve selectivity for kinases with smaller gatekeepers. [8]* Structural Biology Approaches: Utilize X-ray crystallography or cryo-EM to obtain the structure of your pyrazole inhibitor bound to its target. [9]This provides a detailed map of the binding interactions and can guide the design of modifications to improve specificity. [10][11][12]* Computational Modeling: Employ computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies to predict off-target interactions and guide the design of more selective compounds. [13][14][15][16][17] Q2: How can I quantitatively measure the selectivity of my pyrazole inhibitor?
A2: Selectivity can be quantified using several metrics derived from kinome profiling data:
-
Selectivity Score (S-score): This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
GINI Coefficient: This metric, adapted from economics, can be used to measure the distribution of inhibitory activity across the kinome. A GINI coefficient closer to 1 indicates that the inhibition is concentrated on a few targets (high selectivity).
Q3: Are there cell-based assays that can directly assess off-target effects?
A3: Yes, several cell-based approaches can provide insights into off-target effects:
-
Phosphoproteomics: This mass spectrometry-based technique provides a global snapshot of phosphorylation changes in the cell upon inhibitor treatment. [18]Unexpected changes in phosphorylation can point to off-target kinase inhibition.
-
Cell-based Reporter Assays: These assays are designed to measure the activity of specific signaling pathways. [19][20]A panel of reporter assays can be used to screen for unintended pathway activation or inhibition.
-
Phenotypic Screening: High-content imaging and other phenotypic screening platforms can reveal unexpected cellular responses to an inhibitor, which can then be investigated for potential off-target mechanisms.
Q4: My pyrazole inhibitor shows off-target activity. Is it still useful as a research tool?
A4: A non-selective inhibitor can still be a valuable research tool, provided you are aware of its off-target profile and control for it appropriately. It is crucial to:
-
Acknowledge the polypharmacology: Be transparent about the known off-targets in any publications or presentations.
-
Use the lowest effective concentration: Titrate your inhibitor to the lowest concentration that gives a robust on-target effect to minimize off-target engagement.
-
Confirm key findings with a second, structurally distinct inhibitor: As mentioned in the troubleshooting guide, this is a critical validation step.
-
Employ genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target and confirm that the resulting phenotype matches that of the inhibitor. [21]
Data Summary Table
| Assay Type | Purpose | Key Parameters | Interpretation |
| Biochemical Kinase Assay | Determine direct inhibitory potency | IC50 | Lower IC50 indicates higher potency. [22] |
| Kinome-Wide Profiling | Assess selectivity across the kinome | % Inhibition, Kd, S-score, GINI | Identifies on- and off-targets. [5][22] |
| Cellular Potency Assay | Measure efficacy in a biological context | EC50 | Reflects a combination of potency, permeability, and other cellular factors. |
| Cytotoxicity Assay | Determine compound toxicity | CC50 | A high CC50 relative to the EC50 is desirable. |
| Western Blot (Phospho-protein) | Confirm on-target engagement in cells | Decrease in phosphorylation | Validates that the inhibitor is hitting its intended target in a cellular environment. [20] |
| CETSA | Confirm target engagement in cells | Thermal shift | A shift in melting temperature indicates direct binding to the target protein. |
References
- Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [No Source Found].
- New technique improves the selectivity of kinase inhibitors. Drug Target Review.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central.
- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Computational methods for analysis and inference of kinase/inhibitor rel
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. [No Source Found].
- Kinase inhibitor selectivity and design. Chodera lab // MSKCC.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [No Source Found].
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [No Source Found].
- Mapping the Protein Kinome: Current Strategy and Future Direction. PMC - PubMed Central.
- Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH.
- Role of Cell-Based Assays in Drug Discovery and Development.
- Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No Source Found].
- Kinome Profiling. PMC - PubMed Central.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
- Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.
- Turning high-throughput structural biology into predictive inhibitor design. bioRxiv.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- The role of cell-based assays for drug discovery. News-Medical.Net.
- Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determin
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed.
- Turning high-throughput structural biology into predictive inhibitor design. PNAS.
- Off-Target Effects Analysis.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [No Source Found].
- Recent Advances in the Development of Pyrazole Deriv
- Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications. Multidisciplinary Journal of Biochemistry Technology - Research Corridor.
- An Efficient Strategy to Enhance Binding Affinity and Specificity of a Known Isozyme Inhibitor. [No Source Found].
- Kinase Screening & Profiling Service. Drug Discovery Support.
- Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC - PubMed Central.
- Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC - PubMed Central.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH.
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity rel
- 5D-QSAR studies of 1H-pyrazole deriv
- Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
- How can off-target effects of drugs be minimised?.
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- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchcorridor.org [researchcorridor.org]
- 10. Turning high-throughput structural biology into predictive inhibitor design | bioRxiv [biorxiv.org]
- 11. pnas.org [pnas.org]
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- 13. academic.oup.com [academic.oup.com]
- 14. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. reactionbiology.com [reactionbiology.com]
Technical Support Center: Crystallization of Pyrazole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole compound crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common and complex crystallization challenges. The content is structured in a question-and-answer format to directly address issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in pyrazole crystallization.
Q1: My pyrazole compound will not crystallize from any solvent. Where do I begin?
A1: This is a common starting problem. A failure to crystallize typically points to one of three areas: purity, solvent selection, or thermodynamics/kinetics .
First, rigorously assess the purity of your compound. Even small amounts of impurities, such as unreacted starting materials or side products from the synthesis, can act as "crystal poisons," inhibiting the formation of a well-ordered lattice.[1] Before extensive screening, re-purify a small sample, perhaps by flash chromatography, and re-attempt crystallization. Pyrazoles, being basic, can sometimes be purified via acid-base extraction to remove non-basic impurities.[2][3]
If purity is confirmed, the issue lies with finding the right conditions. The goal is to identify a solvent or solvent system where your pyrazole is soluble at high temperatures but only sparingly soluble at lower temperatures.[2] This solubility profile is essential for creating the supersaturated state required for crystal nucleation and growth.
A logical troubleshooting workflow starts with assessing purity and then moves to systematic solvent screening.
Caption: Initial troubleshooting workflow for pyrazole crystallization.
Q2: I'm getting an oil, not a solid. What is "oiling out" and how do I prevent it?
A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[4][5] This happens when the concentration of the solute exceeds the solubility limit at a temperature that is still above the compound's melting point (or the melting point of the impure mixture).[6] The resulting oil is a solute-rich liquid phase that is often a good solvent for impurities, making subsequent crystallization to a pure solid difficult.[5][6]
Causality: Oiling out is a kinetic and thermodynamic problem. It is favored when the generation of supersaturation is too rapid, not allowing molecules sufficient time to arrange into an ordered crystal lattice.[5] Factors include:
-
Rapid Cooling: Cooling the solution too quickly can plunge it into a state of high supersaturation where oiling out is kinetically favored over nucleation.
-
High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of LLPS.[7]
-
Impurities: Significant impurities can depress the melting point of your compound, increasing the temperature range where it exists as a liquid.[6]
Solutions to Prevent Oiling Out:
-
Reduce the Cooling Rate: Slow, controlled cooling is paramount. Try insulating the flask with glass wool or setting it in a warm water bath that is allowed to cool to room temperature overnight. This keeps the solution in the metastable zone for longer, favoring slow crystal growth over oiling.
-
Use More Solvent: Add more of the "good" solvent to reduce the overall concentration.[6] This requires a lower temperature to be reached before the solution becomes supersaturated, potentially bypassing the oiling out region.
-
Change the Solvent System: Choose a solvent in which your compound is less soluble. This will require more heating to dissolve but will crystallize at a higher temperature, possibly above the oiling out point. Alternatively, use an anti-solvent addition method where the anti-solvent is added very slowly at a slightly elevated temperature.
-
Seeding: If you have even a tiny amount of crystalline material, add a seed crystal to the solution once it is slightly supersaturated.[5] This provides a template for growth and can bypass the kinetic barrier to nucleation, preventing the buildup of supersaturation that leads to oiling.
Q3: How do I choose the best solvent for my pyrazole derivative?
A3: The ideal crystallization solvent is one that fully dissolves your compound when hot but provides poor solubility when cold.[8] A systematic screening approach is the most effective way to identify suitable solvents.
Solvent Screening Protocol:
-
Preparation: Place ~10-20 mg of your pyrazole into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent dropwise (e.g., 0.2 mL at a time) from a list of candidates with varying polarities.
-
Room Temperature Test: Vigorously stir or sonicate at room temperature. If the compound dissolves completely, that solvent is likely too good and should be reserved for use as the "soluble" component in an anti-solvent pair.
-
Heating Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture with stirring to near the solvent's boiling point.[8] If the compound dissolves completely upon heating, it is a promising candidate for cooling crystallization.
-
Cooling Test: Allow the hot solutions that showed complete dissolution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
The table below provides a starting point for solvent selection, based on common solvents used for pyrazole derivatives.[8][9]
| Solvent | Class | Boiling Point (°C) | Polarity | Typical Use Case |
| Ethanol | Protic | 78 | High | Good for cooling crystallization of many polar pyrazoles.[8][9] |
| Isopropanol | Protic | 82 | High | Similar to ethanol, often a good starting point.[8][9] |
| Ethyl Acetate | Aprotic | 77 | Medium | Effective for compounds of intermediate polarity; good for evaporation.[8] |
| Acetone | Aprotic | 56 | Medium | Often too soluble; best for anti-solvent or evaporation methods.[8][9] |
| Toluene | Aromatic | 111 | Low | Can be effective for less polar pyrazoles or as a co-solvent.[8] |
| Water | Protic | 100 | Very High | Rarely a primary solvent, but excellent as an anti-solvent for pyrazoles dissolved in alcohols.[8][9][10] |
| Hexanes | Nonpolar | ~69 | Very Low | Typically used as an anti-solvent. |
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for more advanced crystallization challenges.
Guide 1: Mastering Crystallization Techniques
If simple cooling crystallization fails, several other methods can be employed. The choice of method depends on the solubility characteristics of your compound.
Caption: Selecting a crystallization method based on solubility.
Protocol 1: Slow Cooling Crystallization
This is the most common technique and should be the first one attempted if a suitable solvent is identified.[8]
-
Dissolution: In a flask, dissolve your crude pyrazole in the minimum amount of a suitable hot solvent. Stirring and gentle heating are essential.[8]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could disrupt crystal growth.
-
Slow Cooling: Cover the flask (e.g., with a watch glass or loosely with foil) and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Forcing rapid cooling by placing it directly in an ice bath is a common cause of impurity trapping and oiling out.
-
Maturation: Once at room temperature, if crystals have formed, you can place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize the yield.[8]
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum to a constant weight.[8]
Protocol 2: Anti-Solvent Addition
This method is useful when your compound is highly soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and the two solvents are miscible.
-
Dissolution: Dissolve the pyrazole compound in a minimal amount of the "good" solvent at room temperature.
-
Slow Addition: While stirring the solution, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Growth: Cover the container and leave it undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. If no crystals form, a very small amount of additional anti-solvent can be added. Water is often a good anti-solvent for pyrazoles dissolved in ethanol or isopropanol.[8][10]
Guide 2: Managing Polymorphism in Pyrazole Derivatives
Q4: I obtained crystals, but my characterization data (e.g., melting point, XRD) is inconsistent between batches. Could this be polymorphism?
A4: Yes, this is a classic sign of polymorphism. Polymorphs are different crystalline forms of the same compound. These forms have the same chemical composition but differ in their solid-state arrangement (crystal lattice). This can lead to different physicochemical properties, including:
-
Melting point
-
Solubility
-
Stability
-
Bioavailability (critical in drug development)
Pyrazoles, with their ability to form different hydrogen bonding networks and engage in π–π stacking, are susceptible to polymorphism.[11] The specific polymorph obtained can be highly sensitive to the crystallization conditions.
Strategies for Controlling Polymorphism:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can direct the formation of a specific polymorph. Crystallizing the same compound from ethanol versus toluene could yield two different forms.
-
Cooling Rate: As discussed, the rate of cooling controls the level of supersaturation. Rapid cooling might trap a kinetically favored but less stable (metastable) polymorph, while slow cooling is more likely to yield the thermodynamically stable form.
-
Seeding: Seeding a supersaturated solution with crystals of a known, desired polymorph is the most effective way to ensure that form crystallizes preferentially.
-
Temperature: The crystallization temperature itself can be a determining factor. Some polymorphs are only stable within a specific temperature range.
If polymorphism is suspected, it is crucial to characterize each batch thoroughly using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and control the desired crystalline form.
References
- BenchChem (2025).
- BenchChem (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem (2025). Preventing degradation of pyrazole compounds during synthesis.
- Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles.
- BenchChem (2025).
- Request PDF.
- ResearchGate (2025).
- ResearchGate (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Mettler Toledo.
- Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
- Priyanka, P. et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
Welcome to the technical support center for the purification of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this pyrazole derivative. By understanding the underlying chemical principles, you can optimize your purification strategies for higher yield and purity.
I. Introduction to Purification Challenges
This compound is a substituted pyrazole with a primary amine, making it susceptible to a unique set of purification challenges. Its aromatic nature and basicity can lead to issues with solubility, potential for salt formation, and interaction with stationary phases during chromatography. The primary goal of any purification strategy is to efficiently remove unreacted starting materials, reaction byproducts, and any degradation products.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Oily Product Instead of a Solid
Plausible Cause: The presence of residual solvents or impurities can lower the melting point of the compound, resulting in an oil. The compound itself may also be a low-melting solid or an oil at room temperature if not completely pure.
Suggested Solution:
-
Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed using a rotary evaporator, followed by drying under high vacuum.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can help to wash away more soluble impurities.
-
Salt Formation: Convert the free base to a hydrochloride or other salt. The ionic nature of the salt typically increases the melting point and crystallinity. This can be achieved by dissolving the oil in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.
Problem 2: Difficulty in Removing a Closely Related Impurity
Plausible Cause: The synthesis of pyrazoles can sometimes lead to the formation of regioisomers or unreacted starting materials that have similar polarities to the desired product, making separation by chromatography challenging.
Suggested Solution:
-
Chromatography Optimization:
-
Solvent System Screening: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a polar solvent system can improve separation. Common solvent systems for pyrazole derivatives include hexane/ethyl acetate and dichloromethane/methanol.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, consider using alumina (basic or neutral) which can be beneficial for the purification of amines.
-
-
Recrystallization:
-
Solvent Selection: The key to successful recrystallization is finding a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures. For pyrazole derivatives, alcohols like ethanol and methanol are often good starting points for recrystallization.[1]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Problem 3: Low Recovery After Column Chromatography
Plausible Cause: The amine functionality of this compound can lead to irreversible adsorption onto the acidic silica gel stationary phase.
Suggested Solution:
-
Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing and irreversible adsorption.
-
Use an Alternative Stationary Phase: As mentioned earlier, alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Salt Formation and Purification: Purifying the compound as its salt (e.g., hydrochloride) can sometimes mitigate issues with silica gel chromatography. After purification, the salt can be neutralized to obtain the free base.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are some common byproducts in the synthesis of 4-substituted pyrazoles?
A2: Common byproducts can include regioisomers depending on the symmetry of the starting materials. For instance, in syntheses involving unsymmetrical 1,3-dicarbonyl compounds, two different pyrazole isomers can be formed.[3] Other potential impurities include unreacted starting materials and pyrazoline intermediates resulting from incomplete cyclization or aromatization.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: How can I best store this compound?
A4: As an amine, the compound may be sensitive to air and light. It is advisable to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen).
IV. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Collect fractions and monitor by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
V. Visualization of Purification Workflow
Caption: A general workflow for the purification of this compound.
VI. References
-
BenchChem. Identifying and removing byproducts in pyrazole synthesis.
-
Organic Syntheses. Pyrazole Synthesis.
Sources
Technical Support Center: Overcoming Resistance to Pyrazole-Based Drugs
Introduction: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous targeted therapies, from anti-inflammatory agents like Celecoxib to kinase inhibitors like Ruxolitinib.[1] While these drugs offer significant therapeutic benefits, the emergence of resistance poses a critical challenge to their long-term efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to diagnose, troubleshoot, and overcome resistance to pyrazole-based drugs in a preclinical setting. Our approach is grounded in mechanistic understanding, providing not just protocols, but the scientific rationale needed to make informed experimental decisions.
Section 1: Quick-Start FAQs
This section addresses the most immediate questions researchers face when encountering potential drug resistance.
Q1: My compound's IC50 has significantly increased in my cell line. What is the first thing I should check? A1: Before investigating complex biological mechanisms, rule out experimental variability. First, confirm the identity and purity of your pyrazole compound stock via analytical chemistry (e.g., LC-MS, NMR). Second, sequence the cell line's DNA (STR profiling) to ensure its identity and rule out contamination or misidentification. Finally, perform a fresh dose-response experiment with a newly prepared compound dilution series using a low-passage, authenticated cell line as a control. Inconsistent results often stem from issues with compound integrity or cell culture artifacts.[2]
Q2: How can I quickly differentiate between target-based resistance and off-target (e.g., drug efflux) resistance? A2: A straightforward method is to perform a co-treatment experiment. For suspected efflux pump-mediated resistance, run a dose-response assay with your pyrazole drug in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant leftward shift in the IC50 curve (restored sensitivity) in the presence of the inhibitor strongly suggests drug efflux is a contributing factor.[3] If no shift occurs, target-based mechanisms or metabolic resistance are more likely and should be investigated next.
Q3: What are the most common molecular mechanisms of resistance to pyrazole-based kinase inhibitors? A3: For kinase inhibitors, the most prevalent mechanisms are:
-
Point mutations in the kinase domain that prevent drug binding, often in the gatekeeper region.[4]
-
Upregulation of drug efflux pumps , such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which reduce intracellular drug concentration.[3][5]
-
Activation of bypass signaling pathways that circumvent the inhibited target, such as the PI3K/AKT or MAPK pathways.[6][7][8]
-
Target overexpression , where the cell produces more of the target protein, requiring a higher drug concentration for inhibition.[9]
Section 2: Troubleshooting Guides: A Mechanistic Approach
Once basic experimental issues are ruled out, a systematic investigation into the underlying biological mechanism of resistance is required. This section provides detailed workflows and protocols to dissect the most common resistance pathways.
Guide 1: Is the Target the Problem? (Target Alteration)
Acquired mutations in the drug's target protein are a classic mechanism of resistance, particularly for kinase inhibitors.[6] These mutations can prevent the pyrazole compound from binding effectively to its target.
This workflow outlines the steps to determine if changes in the target gene or protein are responsible for the observed resistance.
Objective: To identify point mutations in the target gene that may confer resistance.
Rationale: Identifying genetic variants is a primary method for pinpointing potential drug targets and mechanisms of resistance.[10] Sequencing the exons that code for the drug-binding domain can reveal mutations that sterically hinder or alter the binding affinity of the pyrazole compound.
Methodology:
-
Cell Lysis & DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines using a commercial DNA extraction kit. Quantify DNA and assess purity (A260/280 ratio).
-
Primer Design: Design PCR primers flanking the exons of the target gene that encode the ATP-binding pocket or the known binding site of your drug.
-
PCR Amplification: Perform PCR to amplify the target region from the genomic DNA of both sensitive and resistant cells.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a product of the correct size.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Analysis: Align the sequencing results from the resistant cells against the sensitive (wild-type) cells and the reference sequence to identify any nucleotide changes leading to amino acid substitutions. Databases like QIAGEN Human Somatic Mutation Database (HSMD) can provide context on clinically observed variants.[11]
Interpreting Results:
| Observation | Potential Implication | Next Step |
| No Mutation Detected | Target sequence is unchanged. Resistance is likely mediated by another mechanism. | Proceed to Western Blot and other guides. |
| Synonymous (Silent) Mutation | Unlikely to be the cause of resistance unless it affects mRNA splicing or stability. | Consider this low probability; proceed to other guides. |
| Non-Synonymous Mutation | High probability of causing resistance, especially if located in the drug-binding pocket. | Validate the functional impact of the mutation via site-directed mutagenesis and re-expression in sensitive cells. |
Guide 2: Is the Drug Being Ejected? (Drug Efflux)
Increased expression of ATP-Binding Cassette (ABC) transporters is a frequent cause of multi-drug resistance (MDR).[3] These membrane proteins act as pumps, actively removing xenobiotics—including many pyrazole-based drugs—from the cell, thereby reducing the intracellular concentration to sub-therapeutic levels.
Objective: To obtain a broad overview of changes in kinase signaling pathways between sensitive and resistant cells.
Rationale: A phospho-kinase array is a membrane-based antibody array that allows for the simultaneous detection of the relative phosphorylation levels of dozens of kinases. This provides a powerful, unbiased snapshot of the signaling landscape and can quickly identify upregulated bypass pathways without a priori knowledge.
Methodology:
-
Cell Culture and Lysis: Culture sensitive and resistant cells to ~80% confluency. Treat both with your pyrazole drug at its IC90 (for the sensitive line) for a relevant time point (e.g., 6-24 hours) to ensure the primary target is inhibited.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
Array Incubation: Incubate equal amounts of protein lysate with the phospho-kinase array membranes according to the manufacturer's protocol. The phosphorylated kinases in the lysate will be captured by specific antibodies spotted on the membrane.
-
Detection: Use a detection antibody cocktail and chemiluminescent reagents to visualize the captured phospho-kinases.
-
Imaging and Analysis: Image the membranes using a chemiluminescence imager. Quantify the spot densities and normalize the signals in the resistant cell array to the sensitive cell array. Identify kinases that show a significant increase in phosphorylation in the resistant cells despite the presence of the drug.
Interpreting Results:
-
Key Finding: Look for hyper-phosphorylated kinases in the resistant cells that are part of known parallel or downstream signaling pathways to your primary target. For example, if your drug targets JAK2, increased phosphorylation of AKT, ERK, or MET could indicate activation of the PI3K/AKT, MAPK, or MET signaling pathways as a bypass mechanism. [6][7][12]* Next Step: Once a candidate bypass pathway is identified, validate the finding using targeted Western blots for the key phosphorylated proteins (e.g., p-AKT, p-ERK) in a new set of lysates. To confirm the functional relevance, use a specific inhibitor for the identified bypass kinase in combination with your pyrazole drug and look for resensitization of the resistant cells.
References
-
The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (n.d.). MDPI. Retrieved from [Link]
-
Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications. (2021, January 21). ASH Publications. Retrieved from [Link]
-
The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms. (2018, December 17). PubMed Central. Retrieved from [Link]
-
Protocol. (n.d.). genomembrane. Retrieved from [Link]
-
Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. (n.d.). Frontiers. Retrieved from [Link]
-
Fedratinib Overcomes Ruxolitinib Resistance through Inhibition of the Interferon Signaling Pathway. (2023, November 2). ASH Publications. Retrieved from [Link]
-
Cytochrome P450 Induction Assay. (n.d.). MB Biosciences. Retrieved from [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (2024, November 8). Frontiers. Retrieved from [Link]
-
Overexpression of MPL Causes Ruxolitinib-Resistance in Myeloproliferative Neoplasms with Calreticulin Frame-Shift Mutations. (2019, November 13). ASH Publications. Retrieved from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PubMed Central. Retrieved from [Link]
-
The molecular mechanisms of celecoxib in tumor development. (2020, October 2). PubMed. Retrieved from [Link]
-
Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. (2013, September 24). PubMed Central. Retrieved from [Link]
-
From genes to cures: How genomic data guides drug target discovery. (n.d.). Sano Genetics. Retrieved from [Link]
-
Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. (n.d.). PubMed Central. Retrieved from [Link]
-
Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. (2025, August 3). Protocols.io. Retrieved from [Link]
-
The molecular mechanisms of celecoxib in tumor development. (2020, October 2). PubMed Central. Retrieved from [Link]
-
CYP450 Induction Assay Expression Profiling of Clinically Relevant CYPs Utilizing upcyte® Hepatocytes. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. Retrieved from [Link]
-
Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. (n.d.). MDPI. Retrieved from [Link]
-
ABC transporter functional assays. A) ABC transporters are composed of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and. (n.d.). Xenotech. Retrieved from [Link]
-
Inhibition of Bacterial Multidrug Resistance by Celecoxib, a Cyclooxygenase-2 Inhibitor. (n.d.). ASM Journals. Retrieved from [Link]
-
Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. (2015, September 1). NIH. Retrieved from [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). PubMed Central. Retrieved from [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PubMed Central. Retrieved from [Link]
-
Drug Target Identification. (n.d.). EditCo Bio. Retrieved from [Link]
-
Inhibition of Bacterial Multidrug Resistance by Celecoxib, a Cyclooxygenase-2 Inhibitor. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Target discovery through QIAGEN IPA and HSMD. (2022, May 13). tv.qiagenbioinformatics.com. Retrieved from [Link]
-
An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). (2022, March 6). SciSpace. Retrieved from [Link]
-
Chemical Genetic Screening. (n.d.). Singer Instruments. Retrieved from [Link]
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved from [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015, December 9). NIH. Retrieved from [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. (2025, June 23). Crown Bioscience. Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved from [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research. Retrieved from [Link]
Sources
- 1. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]
- 2. researchgate.net [researchgate.net]
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- 6. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives
Welcome to the technical support center dedicated to overcoming the challenges associated with the bioavailability of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction: The Pyrazole Bioavailability Challenge
Pyrazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, their often planar and aromatic nature can lead to strong crystal lattice energies and consequently, low aqueous solubility.[2] This poor solubility is a primary impediment to achieving adequate oral bioavailability, a critical factor for the development of effective oral medicines. Beyond solubility, pyrazole derivatives can also be susceptible to first-pass metabolism and efflux by transporters like P-glycoprotein (P-gp), further complicating their journey to systemic circulation.[2][3]
This guide will provide a structured approach to diagnosing and solving these bioavailability challenges through detailed troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter and provides a step-by-step approach to their resolution.
Issue 1: Inconsistent or Low Oral Bioavailability in Preclinical Animal Studies
Scenario: You have a promising pyrazole derivative with excellent in vitro potency, but in vivo studies in rats show low and highly variable plasma concentrations after oral administration.
Probable Causes:
-
Dissolution Rate-Limited Absorption: The compound's poor aqueous solubility is likely the primary rate-limiting step for its absorption in the gastrointestinal (GI) tract.
-
Formulation Inadequacy: The vehicle used for oral dosing may not be effectively solubilizing the compound in the GI fluids.
-
Inter-individual Physiological Differences: Variations in gastric pH, GI motility, and metabolic enzyme expression among the animals can contribute to high variability.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo bioavailability.
Step-by-Step Guidance:
-
Comprehensive Physicochemical Characterization:
-
Aqueous Solubility: Determine the equilibrium solubility at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the conditions of the GI tract using the shake-flask method.[6]
-
LogP/D: Assess the lipophilicity of your compound. A high LogP might indicate that a lipid-based formulation could be a suitable approach.
-
pKa: Identify any ionizable groups. If present, salt formation is a viable and often straightforward strategy to enhance solubility.[7]
-
-
Tiered Formulation Screening:
-
Tier 1: Simple Formulations: Begin with simple aqueous suspensions containing a wetting agent (e.g., Tween 80) or a co-solvent system (e.g., DMSO/PEG400/Saline).[8]
-
Tier 2: Amorphous Solid Dispersions (ASDs): If simple formulations are insufficient, developing an ASD can significantly enhance aqueous solubility by converting the crystalline drug to a higher-energy amorphous state.[9]
-
Tier 3: Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[10]
-
-
In Vivo Pharmacokinetic (PK) Study:
-
Dose the different formulations to separate groups of animals (e.g., Sprague-Dawley rats).[10]
-
Collect blood samples at predetermined time points and analyze the plasma concentrations of your compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to compare the performance of each formulation.
-
Issue 2: High In Vitro Permeability but Low In Vivo Absorption
Scenario: Your pyrazole derivative shows high permeability in a Caco-2 cell assay, suggesting it should be well-absorbed, yet in vivo studies still result in poor bioavailability.
Probable Causes:
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for the P-gp efflux transporter, which actively pumps it out of intestinal cells back into the GI lumen.[3]
-
First-Pass Metabolism: The compound is absorbed but is rapidly metabolized by enzymes in the intestinal wall or the liver (e.g., Cytochrome P450s) before reaching systemic circulation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting high permeability/low absorption issues.
Step-by-Step Guidance:
-
Confirm P-gp Efflux:
-
Conduct a bidirectional Caco-2 permeability assay, measuring transport from the apical (A) to basolateral (B) side and from B to A.[11]
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux.[12]
-
Consider co-dosing with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm P-gp involvement.
-
-
Assess Metabolic Stability:
-
Perform in vitro metabolism studies using liver microsomes or S9 fractions from the relevant species (and human) to determine the intrinsic clearance of your compound.
-
If metabolic instability is high, a prodrug strategy or structural modification to block metabolic hotspots may be necessary.[7]
-
-
Structural Modification Strategies to Reduce P-gp Efflux:
Frequently Asked Questions (FAQs)
Q1: What are the first-line strategies for a newly synthesized, poorly soluble pyrazole derivative?
For a novel pyrazole derivative with anticipated poor solubility, a systematic approach starting with the simplest and most cost-effective methods is recommended:
-
Salt Formation: If your compound possesses an ionizable functional group, forming a salt is often the most effective initial step to significantly enhance solubility and dissolution rate.[14]
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[15]
-
Co-crystal Formation: Co-crystallization with a pharmaceutically acceptable co-former can disrupt the crystal lattice of the API, leading to improved solubility.
Q2: How do I choose the right polymer for an amorphous solid dispersion (ASD)?
The choice of polymer is critical for both the performance and stability of an ASD.[9] Key considerations include:
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a single-phase amorphous system. This can be predicted using thermodynamic models and confirmed experimentally using techniques like differential scanning calorimetry (DSC).
-
Inhibition of Crystallization: The polymer should sterically hinder the drug molecules from aligning into a crystal lattice.
-
Maintenance of Supersaturation: The polymer should inhibit the precipitation of the drug from the supersaturated solution that is generated upon dissolution of the ASD in the GI tract.
-
Commonly Used Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMC-AS), polyvinylpyrrolidone (PVP), and copovidone are widely used polymers in commercial ASD products.[16]
Q3: When should I consider a lipid-based formulation for my pyrazole derivative?
A lipid-based formulation is a good option for pyrazole derivatives with high lipophilicity (typically LogP > 3) and poor aqueous solubility.[10] These formulations can:
-
Maintain the drug in a solubilized state in the GI tract.
-
Enhance lymphatic transport, which can bypass first-pass metabolism in the liver.
-
Protect the drug from degradation in the harsh environment of the GI tract.
Q4: My pyrazole derivative is a P-gp substrate. Is it still possible to develop it as an oral drug?
Yes, several strategies can be employed to overcome P-gp efflux:
-
Formulation with P-gp Inhibiting Excipients: Some surfactants and polymers used in formulations, such as Tween 80 and Pluronic block copolymers, can inhibit P-gp activity.
-
Structural Modification: As discussed in the troubleshooting section, medicinal chemistry efforts can be directed at modifying the molecule to reduce its affinity for P-gp.[13]
-
High Dose to Saturate the Transporter: In some cases, if the therapeutic window allows, a higher dose can be administered to saturate the P-gp transporters, allowing a greater fraction of the drug to be absorbed.
Data Presentation
Table 1: Solubility of a Model Pyrazole Derivative (Celecoxib) in Various Media
| Medium | Solubility (µg/mL) | Reference |
| Water | 1.8 ± 0.33 | [17] |
| Simulated Gastric Fluid (pH 1.2) | 3.5 ± 0.5 | [18] |
| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | 15.2 ± 1.8 | [18] |
| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | 45.8 ± 4.2 | [18] |
Table 2: Comparative Pharmacokinetic Parameters of Celecoxib Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Coarse Powder | 450 ± 80 | 6.00 ± 3.67 | 3200 ± 650 | 100 | [15][17] |
| Nanosuspension | 1305 ± 250 | 3.80 ± 2.28 | 7720 ± 1100 | 241 | [15] |
| Nanocrystalline Solid Dispersion | 1305 ± 150 | 2.0 | 9920 ± 1200 | 310 | [15] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an ASD of a poorly soluble pyrazole derivative to enhance its dissolution rate.
Materials:
-
Pyrazole derivative
-
Polymer (e.g., HPMC-AS, PVP K30)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer
-
Dissolution testing apparatus
-
HPLC for concentration analysis
Methodology:
-
Polymer and Solvent Selection: Screen various polymers for their ability to form a stable amorphous dispersion with your compound. Select a solvent system that dissolves both the drug and the polymer.
-
Solution Preparation: Prepare a solution of the pyrazole derivative and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w).
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) based on the properties of your solvent system and the thermal stability of your compound.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the ASD.
-
-
Secondary Drying: Collect the spray-dried powder and dry it further under vacuum to remove any residual solvent.
-
Characterization:
-
Solid-State Characterization: Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the ASD.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated intestinal fluid) and compare the dissolution profile of the ASD to that of the crystalline drug.
-
Protocol 2: Caco-2 Permeability Assay for Efflux Liability Assessment
Objective: To determine if a pyrazole derivative is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability, digoxin - P-gp substrate)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in the receiver chambers at various time points using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio > 2 suggests that the compound is a substrate for active efflux.
-
References
- Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Li, Y., et al. (2017). Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement. International Journal of Pharmaceutics, 517(1-2), 1-9.
- Gao, Y., et al. (2019). Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation. International Journal of Pharmaceutics, 560, 239-248.
- Arslan, A., & Öner, L. (2023). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro. Pharmaceuticals, 16(1), 123.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- ICH. (2025). ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms. Retrieved from the European Medicines Agency website.
- Boulghobra, H., et al. (2021). Formulation and Evaluation of Solid Dispersion of Celecoxib. Bulletin of Environment, Pharmacology and Life Sciences, 10(5), 134-142.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Benchchem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
- Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
- Labinsights. (2023). How to Select Excipients in Drug Formulation?.
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analytical methods for detecting pyrazole degradation products
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the . As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your experimental work. This guide is structured to anticipate your questions, from high-level methodological choices to specific troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions you might have before starting your experiments.
Q1: What are the primary degradation pathways for pyrazole-containing compounds?
A1: Pyrazole-containing compounds, common in pharmaceuticals and agrochemicals, can degrade through several pathways depending on the specific molecule and environmental conditions.[1] Forced degradation studies, which intentionally expose a drug substance to harsh conditions, are essential for identifying potential degradants.[2][3] The most common pathways are:
-
Hydrolysis: Decomposition via reaction with water, which can be catalyzed by acidic or basic conditions.[2] This often targets labile functional groups attached to the pyrazole ring.
-
Oxidation: Degradation caused by oxidizing agents, such as hydrogen peroxide.[4] The pyrazole ring itself is generally resistant to oxidation, but substituents and adjacent functional groups, like amines, can be susceptible, potentially forming N-oxides.[1][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic reactions, leading to complex structural changes.[2][6]
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.[2][4]
Understanding these pathways is critical for developing a stability-indicating analytical method that can separate and quantify the parent compound from all its potential degradation products.[3][4]
Q2: Which primary analytical technique (HPLC-UV, GC-MS, LC-MS/MS) should I choose?
A2: The optimal technique depends on the physicochemical properties of your pyrazole parent compound and its expected degradation products.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used method, especially for purity testing and quantification of known degradants that possess a UV chromophore.[7] It is excellent for routine analysis when high sensitivity is not the primary requirement.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for volatile and semi-volatile pyrazoles and their degradation products.[8] It provides excellent separation and structural information through characteristic fragmentation patterns.[9][10] However, non-volatile or thermally labile compounds may require derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and versatile technique for this application. It combines the superior separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[11] It is particularly well-suited for analyzing polar, non-volatile, and thermally sensitive degradation products at very low concentrations, which is often required for trace-level analysis in complex matrices like environmental samples or biological fluids.[12][13]
Table 1: Comparison of Primary Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Analyte Suitability | Non-volatile, UV-active | Volatile, thermally stable | Wide range, including polar and non-volatile compounds |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) | Very High (pg/mL to ng/L range)[14] |
| Specificity | Moderate (based on retention time & UV spectrum) | High (based on retention time & mass spectrum) | Very High (based on retention time & MRM transitions) |
| Primary Use Case | Routine QC, purity analysis, known degradants | Analysis of volatile isomers and impurities[8] | Trace-level quantification, unknown degradant identification, complex matrices[11][12] |
Q3: What are the essential parameters for validating a stability-indicating method?
A3: Method validation ensures your analytical procedure is fit for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, a stability-indicating method must be validated for several key parameters to prove it can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[4][15]
Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies in a spiked matrix.[17]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[17]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH, flow rate).[5][16]
Section 2: Experimental Protocols & Workflows
This section provides actionable, step-by-step guides for key experimental processes.
Protocol 1: Forced Degradation Study
This protocol outlines a general approach to generating degradation products to test the specificity of your analytical method.[2][4]
Objective: To generate potential degradation products and demonstrate analytical method specificity.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the pyrazole-containing drug substance at approximately 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4-8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 4-8 hours.[18] Cool, neutralize with 1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.[4][6] Dilute to a final concentration.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours.[19] Also, expose a solution of the drug to the same conditions. Dissolve/dilute to a final concentration.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) or sunlight, as specified by ICH Q1B guidelines.[4] Dissolve/dilute to a final concentration.
-
Control Samples: Prepare an unstressed sample (control) and a blank (diluent only) for comparison.
-
Analysis: Analyze all samples by your chosen chromatographic method (e.g., HPLC, LC-MS/MS). The goal is to achieve 5-20% degradation of the active ingredient.[19]
Workflow 1: Sample Preparation for Pyrazole Analysis in Environmental Water
This workflow details a Solid-Phase Extraction (SPE) method, a common technique for cleaning up and concentrating analytes from complex matrices.[14][20]
Caption: Decision tree for troubleshooting chromatographic peak tailing.
Q4: My pyrazole peaks are tailing. What should I do?
A4: Peak tailing is a common issue, especially for basic compounds like many pyrazole derivatives. [17]* Cause: Secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups on the silica-based stationary phase. [21]* Solution 1 (Chemical): Modify the mobile phase. Lowering the pH with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these secondary interactions.
-
Solution 2 (Hardware): Ensure you are using a high-quality, end-capped C18 column designed to shield these residual silanols. If the problem persists, consider a column with a different stationary phase. [17]* Cause: Column overload (injecting too much sample mass).
-
Solution: Reduce the injection volume or dilute your sample and re-inject. If the peak shape improves, the column was overloaded. [21]* Cause: Column contamination or a void at the column inlet.
-
Solution: Use a guard column to protect your analytical column from sample matrix contaminants. [22]If you suspect a void, try reversing and flushing the column (if permitted by the manufacturer). If the problem remains, the column may need to be replaced. [17] Q5: My retention times are shifting between injections. Why?
A5: Unstable retention times compromise the reliability of your data.
-
Cause: Insufficient column equilibration time, especially when running a gradient.
-
Solution: Ensure your method includes a sufficient re-equilibration period at the initial mobile phase conditions after each gradient run. A good rule of thumb is at least 10 column volumes.
-
Cause: Changes in mobile phase composition. This can be due to improper mixing, evaporation of a volatile solvent component, or degradation of the mobile phase itself. [22]* Solution: Prepare fresh mobile phase daily. If using an online mixer, prime each line thoroughly. Manually pre-mixing the mobile phase can help diagnose if the pump's proportioning valve is the issue. [23]* Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant, stable temperature. Even small changes in ambient lab temperature can affect retention times. [22]* Cause: Leaks in the HPLC system.
-
Solution: Systematically check for leaks, starting from the pump and moving to the injector, connections, and column fittings. A leak will cause pressure fluctuations and, consequently, retention time shifts. [23] Q6: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A6: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run or in blank injections.
-
Cause: Carryover from a previous injection. Highly retained or high-concentration compounds from a prior sample can slowly elute in later runs.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a strong solvent blank after a high-concentration sample can help clean the injection pathway and column. [21]* Cause: Contamination in the mobile phase, vials, or system.
-
Solution: Use high-purity HPLC-grade solvents. Filter your mobile phases. Run a blank injection using only fresh mobile phase to see if the ghost peak is still present. If so, the contamination may be in the system itself. [21]* Cause: Degradation of the sample in the autosampler vial.
-
Solution: If your pyrazole compound is unstable, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and analyze samples promptly after preparation. [16] Q7: My signal intensity is low or variable in LC-MS/MS. What's the problem?
A7: Signal instability in LC-MS/MS is often related to the ion source or matrix effects.
-
Cause: Ion suppression or enhancement. Co-eluting compounds from the sample matrix can compete with your analyte for ionization in the MS source, reducing (suppression) or increasing (enhancement) its signal.
-
Solution 1 (Chromatographic): Improve the chromatographic separation to move the analyte of interest away from the co-eluting matrix components. Adjusting the gradient or trying a different column chemistry can help.
-
Solution 2 (Sample Prep): Implement a more rigorous sample preparation method (like SPE or LLE) to remove interfering matrix components before injection. [12]* Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard (SIL-IS) for your pyrazole analyte. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during quantification. [12]* Cause: Dirty ion source. Over time, non-volatile salts and sample components can build up on the ion source optics (e.g., capillary, skimmer), leading to a drop in sensitivity.
-
Solution: Follow the manufacturer's protocol for cleaning the ion source. Regular cleaning is a critical part of instrument maintenance. [24]
References
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Validation & Comparative
A Senior Application Scientist's Guide to Evaluating n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine in the Kinase Inhibitor Landscape
Introduction: The Promise of the Phenylpyrazole Scaffold in Kinase Inhibition
In the landscape of oncology and inflammation research, the identification of novel small molecule kinase inhibitors remains a cornerstone of therapeutic innovation. The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a "privileged" structure in medicinal chemistry. Its ability to mimic the adenine ring of ATP allows it to effectively interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1][2][3] This guide focuses on a specific, yet representative, phenylpyrazole derivative: n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine. While this molecule is not an established kinase inhibitor, its structural motifs suggest a strong potential for kinase interaction.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of such a novel compound. We will compare its structural features to well-established kinase inhibitors, propose a rational approach to identifying its potential kinase targets, and provide detailed experimental protocols for its evaluation. Our objective is to provide a robust framework for assessing the therapeutic potential of novel chemical entities.
Structural Comparison with Known Kinase Inhibitors: A Rationale for Target Exploration
The core structure of this compound features a phenyl group and a methylaminomethyl substituent on a pyrazole ring. This arrangement presents several key pharmacophoric features that are reminiscent of known kinase inhibitors. To build a hypothesis for its potential targets, we will compare it to representative inhibitors of key kinase families implicated in cancer: Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Fibroblast Growth Factor Receptors (FGFRs).
| Feature | This compound | Palbociclib (CDK4/6 Inhibitor) | Sorafenib (Multi-kinase Inhibitor including VEGFR) | Erdafitinib (FGFR Inhibitor) |
| Core Scaffold | Phenylpyrazole | Pyrido[2,3-d]pyrimidine | Phenylurea-pyridine | Pyrazolo[3,4-b]pyridine |
| Hinge-Binding Motif | Putative pyrazole | Aminopyrimidine | Pyridine | Pyrazolopyridine |
| Key Substituents | Phenyl, Methylaminomethyl | Cyclopentyl, Acetylpiperazine, Phenyl | Phenoxy, Trifluoromethyl | Dimethoxyphenyl, Pyrrolidinone |
| Mechanism of Action | ATP-competitive (Hypothesized) | ATP-competitive | ATP-competitive | ATP-competitive |
-
Comparison with CDK Inhibitors: CDKs are crucial regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy.[4][5] Palbociclib, a CDK4/6 inhibitor, utilizes a pyrido[2,3-d]pyrimidine scaffold to interact with the kinase hinge region.[6] While structurally distinct, the pyrazole ring in our compound of interest can also form hydrogen bonds with the hinge region, a common feature of many CDK inhibitors.[7][8] The methylaminomethyl side chain could potentially interact with the solvent-exposed region of the ATP binding pocket.
-
Comparison with VEGFR Inhibitors: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[9][10] Sorafenib is a multi-kinase inhibitor with potent activity against VEGFR.[11][12] It features a phenylurea moiety that interacts with the hinge region. The phenylpyrazole core of our compound could similarly occupy the ATP binding site.
-
Comparison with FGFR Inhibitors: The FGFR signaling pathway is frequently dysregulated in various cancers.[13][14][15] Erdafitinib is a potent FGFR inhibitor with a pyrazolo[3,4-b]pyridine core.[16] The shared pyrazole motif suggests that this compound might also exhibit affinity for FGFRs. The nature and positioning of substituents on the phenyl ring are critical for achieving selectivity among the FGFR family.[17]
This comparative analysis suggests that this compound warrants investigation as a potential inhibitor of CDKs, VEGFRs, and FGFRs due to the prevalence of the pyrazole scaffold in inhibitors of these kinase families.
Experimental Workflows for Kinase Inhibitor Profiling
A systematic evaluation of a novel compound requires a multi-tiered approach, starting with broad screening and progressing to detailed cellular characterization.
In Vitro Kinase Inhibition Assays
The initial step is to determine the inhibitory activity of the compound against a panel of purified kinases. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[18]
Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO for dose-response analysis.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control. Add 2.5 µL of the kinase of interest (e.g., CDK4/CycD1, VEGFR2, FGFR1) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Add 5 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The concentrations of substrate and ATP should be empirically determined for each kinase, typically at or near the Km value. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell-Based Kinase Activity Assays
While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and inhibit the target kinase in a cellular environment.[19][20][21]
Protocol: Western Blot Analysis of Target Phosphorylation
-
Cell Culture and Treatment: Seed cancer cell lines known to be dependent on the activity of the target kinases (e.g., MCF-7 for CDK4/6, HUVEC for VEGFR2, and NCI-H1581 for FGFR1) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated form of the target kinase or its downstream substrate (e.g., p-Rb for CDK4/6, p-VEGFR2, p-FRS2 for FGFR) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Representative Kinase Signaling Pathway
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.
Data Interpretation and Next Steps
The data generated from these initial assays will provide a preliminary profile of this compound's inhibitory activity and selectivity.
| Expected Outcome | Interpretation | Next Steps |
| Potent and Selective Inhibition | The compound is a promising lead for a specific kinase family. | Lead optimization, in vivo efficacy studies in relevant cancer models. |
| Potent but Non-selective Inhibition | The compound may have a broader anti-cancer activity but also a higher risk of off-target toxicity. | Deconvolution of the target profile, structure-activity relationship (SAR) studies to improve selectivity. |
| Weak or No Inhibition | The compound is not a potent inhibitor of the tested kinases. | Consider testing against a broader kinase panel or exploring other biological targets. |
Decision Tree for Inhibitor Characterization
Caption: A decision-making workflow for the characterization of a novel kinase inhibitor.
Conclusion
While this compound is a hypothetical kinase inhibitor for the purposes of this guide, its phenylpyrazole scaffold provides a strong rationale for its investigation. The systematic approach outlined here, combining structural comparisons with established inhibitors and a tiered experimental evaluation, provides a robust framework for characterizing any novel small molecule with suspected kinase inhibitory activity. By following these principles of scientific integrity and logical progression, researchers can efficiently and effectively assess the therapeutic potential of new chemical entities.
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A Comparative Guide to Validating Target Engagement of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine
For researchers, scientists, and drug development professionals, the validation of target engagement is a cornerstone of preclinical research. It provides the essential confirmation that a therapeutic compound interacts with its intended biological target in a relevant physiological system.[1][2][3] This guide offers an in-depth, objective comparison of methodologies for validating the target engagement of a novel investigational compound, n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine.
Given that the pyrazole scaffold is a privileged structure in many kinase inhibitors, this guide will proceed under the well-founded hypothesis that our compound of interest, hereafter designated Compound X , is an inhibitor of the p38 mitogen-activated protein kinase (MAPKα).[4][5] p38 MAPK is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress, making it a compelling therapeutic target for a host of diseases.[6][7]
This document will dissect and compare a multi-tiered validation strategy, from direct biophysical binding assays to cellular and downstream biomarker analyses, providing the causal logic behind experimental choices and detailed protocols.
Part 1: The Foundational Principle - A Triad of Validation
Confirming target engagement is not a single experiment but a weight-of-evidence approach. A robust validation package for Compound X should be built on three pillars:
-
Direct Target Binding: Does Compound X physically interact with p38 MAPK?
-
Cellular Target Engagement: Does Compound X engage p38 MAPK within the complex milieu of a living cell?
-
Functional Modulation: Does this engagement translate into the modulation of the kinase's downstream signaling pathway?
This guide will compare and contrast leading methodologies within each of these pillars, using established p38 MAPK inhibitors, such as SB203580 and Doramapimod (BIRB 796) , as benchmarks.[8][9][10]
Part 2: Direct Biophysical Confirmation of Target Binding
The first step is to confirm a direct, physical interaction between Compound X and purified p38 MAPK protein. Biophysical assays provide quantitative data on binding affinity (Kd), kinetics (kon/koff), and thermodynamics.[11][12]
Comparison of Key Biophysical Methods
| Method | Principle | Key Output | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the target protein.[13][14] | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[15][16] | "Gold standard" for binding affinity; provides a complete thermodynamic profile of the interaction.[13] | Requires large amounts of pure protein and compound; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the compound flows over the immobilized target protein.[17] | Kd, Association rate (kon), Dissociation rate (koff).[11] | Provides real-time kinetic data; high sensitivity; can be high-throughput.[18][19] | Requires immobilization of the target, which may affect its conformation; potential for mass transport artifacts. |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature (Tm) of the target protein in the presence of a binding ligand.[20] | ΔTm (change in melting temperature). | High-throughput; low sample consumption; cost-effective for initial screening. | Indirect measure of binding; may not work for all proteins or ligands; provides no kinetic data. |
Workflow for Biophysical Validation
The following diagram illustrates a logical workflow for assessing the direct binding of Compound X to p38 MAPK.
Caption: Workflow for biophysical target validation.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) and thermodynamic parameters of Compound X binding to p38 MAPKα.
-
Preparation:
-
Dialyze purified recombinant human p38 MAPKα and dissolve Compound X in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heats of dilution.
-
Thoroughly degas all solutions.
-
Determine accurate concentrations of both protein and compound.
-
-
ITC Instrument Setup:
-
Set the cell temperature to 25°C.
-
Load the sample cell with p38 MAPKα protein at a concentration of 10-20 µM.
-
Load the injection syringe with Compound X at a concentration 10-15 times that of the protein (e.g., 150 µM).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by 19-29 injections of 1-2 µL each, spaced 150 seconds apart to allow a return to baseline.
-
Record the differential power (DP) required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the peaks from the raw titration data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of Compound X to p38 MAPKα.
-
Fit the resulting binding isotherm to a one-site binding model to calculate Kd, ΔH, and stoichiometry (n).[14][15]
-
Part 3: Cellular Target Engagement - Proving Interaction in a Physiological Context
While biophysical assays are crucial, they use purified proteins in an artificial environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that verifies target engagement within intact cells, providing a more physiologically relevant measure of compound binding.[21][22][23]
The Principle of CETSA: Ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[24] This increased stability can be measured by heating cells treated with the compound, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining compared to vehicle-treated controls.[25]
Comparison of Target Engagement Methods
| Method | Principle | Key Output | Advantages | Disadvantages |
| CETSA (Western Blot) | Ligand binding increases the thermal stability of the target protein, measured by quantifying soluble protein via Western Blot.[21] | Thermal shift (ΔTagg), Isothermal Dose-Response Fingerprint (ITDRF50). | Label-free; performed in intact cells or tissues; direct evidence of target binding.[23] | Lower throughput; requires a specific and sensitive antibody for the target. |
| NanoBRET™ | Measures target engagement via Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | IC50 (compound's ability to displace the tracer). | High-throughput; quantitative; live-cell compatible. | Requires genetic modification of the target protein; potential for steric hindrance from the tag. |
| Phospho-Flow Cytometry | Measures the phosphorylation status of a direct downstream substrate as a proxy for target engagement. | IC50 (inhibition of substrate phosphorylation). | High-throughput; single-cell resolution; measures functional consequence. | Indirect measure of target binding; requires a specific phospho-antibody. |
Experimental Protocol: CETSA with Western Blot Detection
Objective: To demonstrate that Compound X engages and stabilizes p38 MAPKα in intact human cells (e.g., THP-1 monocytes).
-
Cell Treatment:
-
Culture THP-1 cells to the desired density.
-
Treat cells with Compound X (e.g., 10 µM), a positive control (SB203580, 10 µM), and a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble p38 MAPKα in each sample using standard Western Blotting procedures with a validated anti-p38 MAPKα antibody.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the normalized band intensity of soluble p38 MAPKα against the temperature for each treatment condition.
-
A rightward shift in the curve for Compound X-treated cells compared to the vehicle control indicates target stabilization and engagement.
-
Part 4: Functional Validation - Downstream Biomarker Analysis
Confirming that Compound X binds to p38 MAPK is critical, but demonstrating that this binding event leads to a functional consequence—the inhibition of its kinase activity—completes the validation. This is achieved by measuring the phosphorylation status of a known downstream substrate. A key substrate of p38 MAPK is MAPK-activated protein kinase 2 (MK2).[26][27]
Logical Flow of p38 MAPK Signaling
Upon activation by upstream kinases (MKK3/6) in response to stimuli like TNF-α or LPS, p38 MAPK phosphorylates and activates downstream targets, including the kinase MK2.[26][27][28] An effective inhibitor like Compound X should block this phosphorylation event.
Caption: p38 MAPK signaling and point of inhibition.
Experimental Protocol: Western Blot for Phospho-MK2
Objective: To measure the dose-dependent inhibition of p38 MAPK activity by Compound X in stimulated cells.
-
Cell Culture and Starvation:
-
Plate cells (e.g., HeLa or THP-1) and allow them to adhere.
-
Serum-starve the cells overnight to reduce basal signaling activity.
-
-
Inhibitor Pre-treatment:
-
Pre-treat cells with increasing concentrations of Compound X (e.g., 0.1 nM to 10 µM), a positive control (SB203580), and a vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a known p38 MAPK activator, such as TNF-α (10 ng/mL) or Anisomycin (10 µg/mL), for 15-30 minutes to induce phosphorylation of MK2.[29]
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).
-
Use appropriate secondary antibodies and an ECL substrate for detection.
-
-
Data Analysis:
-
Quantify band intensities.
-
Normalize the p-MK2 signal to the total MK2 signal for each sample.
-
Plot the normalized p-MK2 signal against the concentration of Compound X and fit to a dose-response curve to determine the IC50 value.
-
Part 5: Synthesizing the Evidence - A Comparative Summary
A multi-pronged approach provides the most robust and trustworthy validation of target engagement.[30] Each method offers unique insights and compensates for the limitations of others.
Summary of Validation Data for Compound X
(Note: The following data are illustrative examples for the purpose of this guide.)
| Assay Type | Method | Metric | Compound X | SB203580 (Control) | Interpretation |
| Biophysical Binding | ITC | Kd | 45 nM | 50 nM[8][10] | Compound X binds directly to p38 MAPK with high affinity, comparable to the known inhibitor. |
| Cellular Engagement | CETSA | ΔTagg | +5.2 °C | +4.8 °C | Compound X enters cells and physically engages p38 MAPK, inducing significant thermal stabilization. |
| Functional Activity | p-MK2 Western Blot | IC50 | 75 nM | 60 nM | Compound X potently inhibits the kinase activity of p38 MAPK in a cellular context. |
By integrating biophysical, cellular, and functional data, we can confidently conclude that this compound (Compound X ) is a potent and direct inhibitor of p38 MAPK that is active in a cellular environment. This rigorous, multi-faceted validation provides a solid foundation for further preclinical and clinical development.
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Barf, T., et al. (2017). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. ResearchGate. [Link]
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Pozo-Guisado, E., & Alvarez, F. (2022). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Han, Z., et al. (2005). Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. Physiological Genomics. [Link]
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Singh, T., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Activation and downstream targets of P38 MAPK. ResearchGate. [Link]
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Barone, F., et al. (2008). P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Arthritis Research & Therapy. [Link]
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Cristea, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
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Basilicata, M. G., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Pharmaceuticals. [Link]
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Hingorani, S. R., et al. (2010). Functional p38 MAPK Identified by Biomarker Profiling of Pancreatic Cancer Restrains Growth through JNK Inhibition and Correlates with Improved Survival. Clinical Cancer Research. [Link]
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Patricelli, M. P., et al. (2016). Determining target engagement in living systems. Nature Chemical Biology. [Link]
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El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
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Kim, J., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Triantaphyllopoulos, K. A., et al. (2010). In Vitro Target Validation and in Vivo Efficacy of p38 MAP Kinase Inhibition in Established Chronic Collagen-Induced Arthritis Model: A Pre-Clinical Study. Clinical Immunology. [Link]
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ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
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ResearchGate. (n.d.). Isothermal calorimetry titrations of PTPN4 PDZ-PTP WT by p38-KETPL... ResearchGate. [Link]
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Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]
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Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]
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PubMed. (n.d.). High-throughput kinase assay based on surface plasmon resonance. PubMed. [Link]
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PubMed. (n.d.). Immunoassay for P38 MAPK using surface enhanced resonance Raman spectroscopy (SERRS). PubMed. [Link]
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PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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MedNous. (n.d.). Capturing the promise of p38 MAPK inhibition. MedNous. [Link]
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NIH. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
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PubMed. (2016). Application of Surface Plasmon Resonance Imaging to Monitoring G Protein-Coupled Receptor Signaling and Its Modulation in a Heterologous Expression System. PubMed. [Link]
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A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine
Introduction
n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine is a novel small molecule with a pyrazole scaffold, a structural motif present in a variety of biologically active compounds.[1][2] The phenyl and methylamine substitutions on the pyrazole ring suggest potential interactions with a range of biological targets. Early assessment of a compound's selectivity is paramount in drug discovery to identify potential off-target effects that could lead to adverse drug reactions or unforeseen toxicities.[3][4][5] This guide provides a comprehensive framework for the cross-reactivity profiling of this compound, outlining a tiered experimental approach and comparing its hypothetical profile to alternative compounds. The objective is to build a robust safety and selectivity profile, enabling informed decisions for further development.[4][5]
The-Critical-Role-of-Early-Stage-Cross-Reactivity-Profiling
Off-target interactions are a major cause of drug attrition during preclinical and clinical development.[5] Proactively identifying these unintended molecular interactions is a cornerstone of modern drug discovery. A systematic cross-reactivity profiling cascade allows researchers to:
-
Identify potential safety liabilities: Early detection of interactions with targets known to cause adverse effects (e.g., hERG channel, cycloxygenases) can prevent costly late-stage failures.[3][6]
-
Uncover polypharmacology: A compound may exhibit beneficial effects through interactions with multiple targets. Understanding this polypharmacology can open new therapeutic avenues.[7]
-
Guide lead optimization: Structure-activity relationship (SAR) studies can be designed to minimize off-target activity while maintaining or improving on-target potency.[6]
Experimental-Design:-A-Tiered-Approach-to-Profiling
A tiered or phased approach to cross-reactivity profiling is a cost-effective and scientifically sound strategy.[6] This involves progressing from broad, high-throughput screens to more focused and in-depth investigations.
Tier-1:-Broad-Panel-Screening
The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a broad panel of targets to identify any significant interactions.[8]
Recommended Panels:
-
SafetyScreen Panels: Commercial panels, such as the Eurofins SafetyScreen44™, provide a cost-effective way to assess interactions with a curated set of 44 targets commonly associated with adverse drug reactions.[3][9] This panel includes a diverse range of target classes, including GPCRs, ion channels, transporters, and enzymes.[3][9]
-
Kinome Scans: Given the prevalence of kinases as drug targets and off-targets, a broad kinase panel screen is essential.[10][11] Services like Eurofins' KINOMEscan™ offer comprehensive profiling against hundreds of kinases, providing a detailed map of the compound's kinome-wide selectivity.[12][13][14]
Experimental Protocol: Radioligand Binding Assay (for GPCRs, Ion Channels, Transporters)
This protocol is a standard method for determining the affinity of a test compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cells are then lysed, and the membrane fraction containing the receptor is isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: Kinase Inhibition Assay (e.g., KINOMEscan™)
The KINOMEscan™ platform utilizes a competition binding assay to quantify kinase-inhibitor interactions.[12][15]
-
Assay Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[15]
-
Data Output: Results are typically reported as percent of control, where a lower percentage indicates greater inhibition.
Data Presentation: Tier 1 Screening Results
The results from the initial broad panel screens should be summarized in a clear, tabular format.
Table 1: Hypothetical Tier 1 SafetyScreen44™ Results for this compound at 10 µM
| Target Class | Target | % Inhibition |
| GPCR | 5-HT2B | 85% |
| GPCR | Adrenergic α1A | 62% |
| Ion Channel | hERG | 15% |
| Enzyme | COX-1 | 5% |
| Enzyme | MAO-A | 78% |
| Transporter | Dopamine Transporter (DAT) | 55% |
Table 2: Hypothetical Tier 1 KINOMEscan™ Results for this compound at 10 µM
| Kinase Family | Kinase | % of Control |
| TK | ABL1 | 95% |
| CMGC | CDK2 | 45% |
| AGC | PKA | 88% |
| CAMK | CAMK2D | 30% |
Tier-2:-Dose-Response-and-Functional-Assays
Targets identified as significant "hits" in Tier 1 (typically >50% inhibition or a low % of control) should be further investigated in dose-response studies to determine their potency (IC50 or Ki). Functional assays should also be employed to understand the pharmacological effect of the compound on these targets (i.e., agonist, antagonist, or inverse agonist).
Experimental Protocol: Functional GPCR Assay (e.g., Calcium Flux Assay for a Gq-coupled receptor)
-
Cell Preparation: Cells stably expressing the target GPCR (e.g., 5-HT2B) are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Agonist Stimulation: After a pre-incubation period, a known agonist for the receptor is added to stimulate a response.
-
Signal Detection: Changes in intracellular calcium levels are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to either stimulate a response on its own (agonist) or inhibit the response to the known agonist (antagonist) is determined, and an IC50 or EC50 is calculated.
Data Presentation: Tier 2 Dose-Response Data
Table 3: Hypothetical IC50 Values for this compound and Comparator Compounds
| Target | This compound IC50 (µM) | Comparator A IC50 (µM) | Comparator B IC50 (µM) |
| 5-HT2B (Antagonist) | 0.25 | > 10 | 1.5 |
| Adrenergic α1A (Antagonist) | 1.8 | 5.2 | 0.9 |
| MAO-A (Inhibitor) | 0.5 | 8.7 | > 10 |
| CDK2 (Inhibitor) | 3.5 | 0.01 | 12 |
| CAMK2D (Inhibitor) | 6.2 | 0.05 | 9.8 |
Visualization-of-Experimental-Workflow
A clear workflow diagram helps to visualize the decision-making process in cross-reactivity profiling.
Caption: Tiered workflow for cross-reactivity profiling.
Interpretation-of-Results-and-Comparative-Analysis
Based on the hypothetical data, this compound exhibits potent activity against the 5-HT2B receptor and MAO-A. The activity at the adrenergic α1A receptor is moderate, while the kinase interactions are relatively weak.
-
Comparison with Comparator A: Comparator A, a potent and selective CDK2/CAMK2D inhibitor, shows minimal off-target activity at the GPCRs and enzymes tested. This highlights a more focused kinase-directed profile.
-
Comparison with Comparator B: Comparator B displays a mixed profile with moderate activity at several targets, suggesting a less selective nature compared to both the primary compound and Comparator A.
The potent 5-HT2B antagonism of this compound is a significant finding. 5-HT2B receptor agonism has been linked to valvular heart disease, making antagonist activity at this target a potentially desirable safety feature or a therapeutic opportunity in other contexts. The MAO-A inhibition suggests potential for antidepressant effects but also raises concerns about drug-drug interactions and dietary restrictions (the "cheese effect").
Signaling-Pathway-Considerations
The interaction with the 5-HT2B receptor, a Gq-coupled GPCR, warrants a closer look at the downstream signaling cascade.
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A Comparative Guide to the Efficacy of Pyrazole Analogs: From Inflammation to Targeted Cancer Therapy
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of blockbuster drugs.[3][4] Pyrazole derivatives are central to treatments for inflammation, cancer, cardiovascular disease, and neurological disorders, demonstrating a broad spectrum of pharmacological activities.[5][6][7] This guide provides an in-depth comparison of the efficacy of distinct classes of pyrazole analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Case Study 1: Selective COX-2 Inhibition in Anti-Inflammatory Therapy
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in managing inflammatory pain. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1, which has a protective role in the gastric mucosa, and COX-2, which is induced during inflammation.[8][9] This non-selectivity is responsible for the common gastrointestinal side effects associated with NSAIDs.[8] Pyrazole-based selective inhibitors, such as Celecoxib, were engineered to preferentially block the COX-2 enzyme, aiming to provide potent anti-inflammatory and analgesic effects with a more favorable gastrointestinal safety profile.[10][11]
Mechanism of Action: The Rationale for Selectivity
Prostaglandins, key mediators of pain and inflammation, are synthesized from arachidonic acid by COX enzymes. The constitutive COX-1 enzyme handles "housekeeping" functions, while the inducible COX-2 enzyme is upregulated at sites of inflammation. By targeting only COX-2, pyrazole analogs like Celecoxib reduce the synthesis of inflammatory prostaglandins without disrupting the gastroprotective functions of COX-1.[9]
Caption: Inhibition of Cardiac Myosin by Mavacamten and Aficamten.
Comparative Efficacy: Phase 3 Clinical Trial Head-to-Head
While direct head-to-head trials are emerging, comparing data from the pivotal Phase 3 trials, EXPLORER-HCM (Mavacamten) and SEQUOIA-HCM (Aficamten), provides valuable insights into their respective efficacies. [12]A meta-analysis of randomized controlled trials confirmed that cardiac myosin inhibitors significantly improve key clinical measures in HCM patients. [13]
| Endpoint | Aficamten (SEQUOIA-HCM) | Mavacamten (EXPLORER-HCM) | Key Insight |
|---|---|---|---|
| Primary Endpoint | Significant improvement in peak oxygen uptake (pVO₂) vs. placebo (LS mean difference: 1.74 mL/kg/min). [14] | Composite functional endpoint met, showing improvement in pVO₂ and/or NYHA class. [15] | Both drugs demonstrate significant improvements in exercise capacity and functional status, which are crucial for patient quality of life. |
| Change in post-exercise LVOT Gradient | Significant reduction. [16] | Mean reduction of 47 mmHg vs 10 mmHg for placebo. [12] | Both analogs are highly effective at reducing the left ventricular outflow tract (LVOT) obstruction that is a hallmark of obstructive HCM. |
| Improvement in NYHA Class | Significant improvement vs. placebo. [16] | Significant improvement vs. placebo. [15] | A majority of patients experience a clinically meaningful reduction in symptoms like shortness of breath and fatigue. |
| Patient-Reported Outcomes (KCCQ-CSS) | Statistically significant improvement. [16] | Statistically significant improvement. [15] | Both drugs lead to substantial enhancements in patients' perceived health status and quality of life. |
| Change in LVEF | Modest, reversible reductions in LVEF from hyperdynamic baseline. [14][17]| Reversible reductions in LVEF <50% observed in 6% of patients. [18][19]| A key safety consideration is the potential for reducing Left Ventricular Ejection Fraction (LVEF); both require careful monitoring. |
More recently, the MAPLE-HCM trial showed Aficamten monotherapy led to a statistically significant improvement in peak oxygen uptake compared to the beta-blocker metoprolol, a current standard of care. [20]
Experimental Protocol: In Vitro Myosin ATPase Activity Assay
This assay measures the direct inhibitory effect of pyrazole analogs on the enzymatic activity of cardiac myosin.
-
Protein Purification: Purify cardiac myosin from a relevant species (e.g., bovine or human recombinant).
-
Compound Preparation: Create a dose-response curve of the test inhibitor (Mavacamten or Aficamten).
-
Reaction Setup: In a microplate, combine cardiac myosin, actin, and the test inhibitor in a reaction buffer.
-
Initiation: Start the reaction by adding ATP. The myosin will hydrolyze ATP to ADP and inorganic phosphate (Pi).
-
Incubation: Incubate at a physiological temperature (e.g., 25-30°C) for a set time.
-
Detection: Measure the amount of Pi released. A common method is using a malachite green-based colorimetric assay, where the intensity of the color is proportional to the amount of Pi.
-
Data Analysis: Calculate the rate of ATP hydrolysis at each inhibitor concentration. Plot the rate against the inhibitor concentration to determine the IC50 value, reflecting the potency of the compound.
Case Study 3: The Breadth of Pyrazole Analogs as Kinase Inhibitors
The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, a class of drugs that has revolutionized oncology. [5][21][22]These inhibitors target specific kinases that are mutated or overexpressed in cancer cells, driving proliferation and survival. The structural versatility of the pyrazole core allows for the fine-tuning of selectivity and potency against a wide range of kinase targets. [22]
Comparative Efficacy Across Diverse Kinase Targets
The efficacy of pyrazole-based kinase inhibitors is best illustrated by comparing their potency against their intended targets. Lower IC50, Kd, or Ki values indicate higher potency.
| Inhibitor | Primary Target Kinase(s) | IC50 | Ki | Therapeutic Area |
| Afuresertib | Akt1 | 1.3 nM [21][23] | 0.08 nM [21][23] | Oncology |
| Ruxolitinib | JAK1 / JAK2 | ~3 nM [23] | - | Myelofibrosis, Polycythemia Vera |
| Asciminib (ABL001) | Bcr-Abl (Allosteric) | 0.5 nM [21][23] | - | Chronic Myeloid Leukemia |
| Crizotinib | ALK, c-Met | Potent inhibitor [23] | - | Non-Small Cell Lung Cancer |
| Encorafenib | B-raf (V600E) | Potent inhibitor [23] | - | Melanoma |
| Erdafitinib | FGFR | Potent inhibitor [23] | - | Urothelial Carcinoma |
Experimental Protocol: General Kinase Activity Assay (Luminescence-Based)
This protocol outlines a high-throughput method for screening pyrazole analogs against a target kinase.
-
Reagents: Use a commercial kit such as Kinase-Glo®, which contains the kinase substrate (ATP), a thermostable luciferase, and other necessary components. Obtain the purified target kinase enzyme.
-
Plate Setup: In a white, opaque 96- or 384-well plate, add the test pyrazole compound at various concentrations.
-
Kinase Reaction: Add the target kinase and its specific substrate peptide to the wells. Allow the reaction to proceed for the recommended time (e.g., 60 minutes) at room temperature. The kinase will transfer phosphate from ATP to the substrate, depleting the ATP in the well.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase reaction. The amount of light (luminescence) produced is directly proportional to the amount of ATP remaining.
-
Measurement: Read the luminescence signal using a plate-reading luminometer.
-
Analysis: A high luminescence signal indicates low kinase activity (i.e., high inhibition), while a low signal indicates high kinase activity (low inhibition). Calculate IC50 values by plotting the signal against the inhibitor concentration.
Caption: A typical workflow for screening pyrazole kinase inhibitors.
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. The comparative efficacy data across different therapeutic classes—from the refined selectivity of Celecoxib in inflammation to the targeted allosteric modulation of cardiac myosin by Mavacamten and Aficamten, and the broad-spectrum potency of numerous kinase inhibitors—demonstrates its remarkable adaptability. By understanding the distinct mechanisms of action and critically evaluating the supporting experimental and clinical data, researchers can continue to leverage the pyrazole core to design next-generation therapeutics with enhanced efficacy and safety.
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A Comparative Guide to n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine and Other Heterocyclic Compounds in Drug Discovery
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, prized for their diverse pharmacological activities.[1] Within this broad class, pyrazole derivatives have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3] This guide provides a comparative analysis of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, a representative member of the aminomethyl pyrazole scaffold, against other key heterocyclic compounds.
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities based on structure-activity relationship (SAR) studies of closely related analogs. This guide will focus on two primary areas of therapeutic interest for pyrazole derivatives: monoamine oxidase (MAO) inhibition and anti-inflammatory activity. We will compare the inferred properties of our target compound with established drugs in these fields, namely the MAO inhibitors moclobemide and selegiline, and the anti-inflammatory agents celecoxib and indomethacin.
Part 1: Monoamine Oxidase (MAO) Inhibition: A Potential Therapeutic Avenue
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders.[4][5] The structural motif of an amine-containing side chain, such as the N-methylmethanamine group in our target compound, is a common feature in many MAO inhibitors.
Inferred Profile of this compound
Based on the general structure of our target compound, it is plausible to hypothesize its activity as an MAO inhibitor. Studies on various pyrazole derivatives have demonstrated significant MAO inhibitory potential. For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed potent and selective inhibition of MAO-A.[1] The presence of phenyl rings at positions 3 and 5 of the pyrazole core was found to be crucial for this activity.
The aminomethyl group at the 4-position of the pyrazole ring in our target compound is of particular interest. While direct data is lacking, SAR studies on aminopyrazoles suggest that the nature and position of the amino group significantly influence biological activity.[2] It is conceivable that the N-methylmethanamine moiety could interact with the active site of MAO enzymes.
Comparison with Standard MAO Inhibitors: Moclobemide and Selegiline
To contextualize the potential of this compound, we compare it to two clinically used MAO inhibitors:
-
Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), primarily used as an antidepressant.[5][6]
-
Selegiline: An irreversible inhibitor of MAO-B, used in the management of Parkinson's disease.[5][7]
| Compound | Target | Reversibility | Potency (IC50/Ki) | Therapeutic Use |
| This compound (Inferred) | MAO-A and/or MAO-B | Likely Reversible | To be determined | Potential antidepressant or neuroprotective agent |
| Moclobemide | MAO-A | Reversible | MAO-A: IC50 ≈ 1 µM | Antidepressant |
| Selegiline | MAO-B | Irreversible | MAO-B: IC50 ≈ 0.01 µM | Parkinson's Disease |
Experimental Protocol: In Vitro MAO Inhibition Assay
The following is a representative protocol for determining the MAO inhibitory activity of a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Test compound (e.g., this compound)
-
Reference inhibitors (Moclobemide, Selegiline)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the appropriate MAO enzyme (A or B) to the potassium phosphate buffer.
-
Add the test compound or reference inhibitor at various concentrations to the wells.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance of the product (benzaldehyde for MAO-B).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Part 2: Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway
Many pyrazole-containing compounds are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][8] The diarylheterocycle scaffold, present in our target compound with a phenyl group at position 5, is a key feature of selective COX-2 inhibitors like celecoxib.
Inferred Profile of this compound
The structural similarity of this compound to known COX inhibitors suggests its potential as an anti-inflammatory agent. A study on 1,5-diarylpyrazole derivatives highlighted the importance of the substitution pattern on the phenyl rings for COX-2 selectivity.[6] While the aminomethyl group at position 4 is less common in established COX inhibitors, its impact on activity and selectivity would be a key area for investigation. Research on other aminopyrazoles has shown that they can possess significant anti-inflammatory and analgesic properties.[2]
Comparison with Standard Anti-inflammatory Drugs: Celecoxib and Indomethacin
We will compare the inferred anti-inflammatory profile of our target compound with two widely used non-steroidal anti-inflammatory drugs (NSAIDs):
-
Celecoxib: A selective COX-2 inhibitor, known for its reduced gastrointestinal side effects compared to non-selective NSAIDs.[9][10]
-
Indomethacin: A non-selective COX inhibitor, potent but associated with a higher risk of gastrointestinal complications.[9][11]
| Compound | Target | Selectivity | Potency (IC50) | Key Side Effects |
| This compound (Inferred) | COX-1 and/or COX-2 | To be determined | To be determined | To be determined |
| Celecoxib | COX-2 | Selective | COX-2: ~0.04 µM; COX-1: ~15 µM | Cardiovascular risks |
| Indomethacin | COX-1 and COX-2 | Non-selective | COX-1: ~0.01 µM; COX-2: ~0.1 µM | Gastrointestinal bleeding and ulceration |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 inhibition.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors (Celecoxib, Indomethacin)
-
Tris-HCl buffer (pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare various concentrations of the test compound and reference inhibitors.
-
In a reaction tube, add the respective COX enzyme (1 or 2) to the Tris-HCl buffer.
-
Add the test compound or reference inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 2 minutes.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, it is reasonable to hypothesize that this compound may exhibit both monoamine oxidase inhibitory and anti-inflammatory activities.
The presence of the aminomethyl group suggests a potential interaction with MAO enzymes, warranting further investigation into its potency and selectivity for MAO-A and MAO-B. Comparison with established drugs like moclobemide and selegiline will be crucial in defining its therapeutic potential in neurological and psychiatric disorders.
Furthermore, the diarylpyrazole core structure is a well-established pharmacophore for COX-2 inhibition. Experimental evaluation of its activity against COX-1 and COX-2, in comparison to celecoxib and indomethacin, will elucidate its potential as a safer anti-inflammatory agent with a reduced risk of gastrointestinal side effects.
Future research should focus on the synthesis and comprehensive pharmacological profiling of this compound to validate these hypotheses. In vitro and in vivo studies are necessary to determine its potency, selectivity, pharmacokinetic properties, and safety profile. Such data will be instrumental in guiding the further development of this and related aminomethyl pyrazole derivatives as novel drug candidates.
References
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Chimenti, F., et al. (2006). Synthesis and Selective Inhibitory Activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives Against Monoamine Oxidase. Journal of Medicinal Chemistry, 49(23), 6893-6900. [Link]
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Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788. [Link]
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Kontogiorgis, C., & Hadjipavlou-Litina, D. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Current Medicinal Chemistry, 12(1), 113-131. [Link]
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A Comparative Guide to Pyrazole Synthesis Methods for Drug Discovery and Development
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the cannabinoid receptor antagonist rimonabant.[1] The versatility of the pyrazole scaffold, with its capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it a privileged structure in drug design. Consequently, the efficient and regioselective synthesis of substituted pyrazoles is a critical endeavor for researchers in pharmaceutical and agrochemical development.[2][3]
This guide provides a comparative analysis of the most prominent and field-proven methods for pyrazole synthesis. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each technique, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy for their target pyrazole derivatives.
I. The Workhorse: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)
First reported by Ludwig Knorr in 1883, the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely employed methods for constructing the pyrazole ring.[4][5][6] This method's enduring popularity stems from the ready availability of the starting materials and the operational simplicity of the procedure.[7]
Mechanistic Insights
The Knorr synthesis proceeds via a cyclocondensation mechanism.[4][8] The reaction is typically catalyzed by acid and involves the initial formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine.[6] Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a cyclized intermediate that dehydrates to form the aromatic pyrazole ring.[4][8]
Key Advantages and Limitations
The primary advantage of the Knorr synthesis is its straightforwardness and the use of readily accessible starting materials.[7] However, a significant drawback arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, as this can lead to the formation of a mixture of two regioisomers, which can be challenging to separate.[9][10]
Regioselectivity Challenges and Solutions
Controlling the regioselectivity of the Knorr synthesis is a critical aspect. The outcome is influenced by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[9] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of one isomer.[10][11]
Experimental Protocol: Acetic Acid-Catalyzed Knorr Pyrazole Synthesis
This protocol is a representative example of the Knorr synthesis.[12]
-
To a solution of the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL), add the hydrazine hydrate or a substituted hydrazine (1 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[13]
-
Heat the reaction mixture at reflux (approximately 75-80°C) with stirring.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Workflow for Knorr Pyrazole Synthesis
Caption: Workflow of the Knorr Pyrazole Synthesis.
II. The Paal-Knorr Synthesis: A Related Approach
Closely related to the Knorr pyrazole synthesis is the Paal-Knorr synthesis, which is more broadly known for the synthesis of furans and pyrroles from 1,4-dicarbonyl compounds.[15][16] However, the term is sometimes used in the context of pyrazole synthesis from 1,3-dicarbonyls and hydrazines, highlighting the similar condensation mechanism.[15] The key distinction in the broader Paal-Knorr reaction is the use of a 1,4-dicarbonyl precursor.[17]
III. Building from Unsaturated Precursors: Reactions of α,β-Unsaturated Carbonyls
Another versatile route to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines.[7][9] This method often proceeds in two steps: the initial formation of a pyrazoline intermediate, followed by an oxidation step to furnish the aromatic pyrazole.[7][18]
Mechanistic Pathway
The reaction commences with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to yield the pyrazoline. Subsequent oxidation, often with an external oxidizing agent, removes two hydrogen atoms to afford the final pyrazole.[18]
Experimental Protocol: Synthesis from a Chalcone
This is a general procedure for the synthesis of a pyrazole from a chalcone and phenylhydrazine.[7]
-
Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add phenylhydrazine (1 mmol) dropwise to the solution.
-
Heat the reaction mixture at 80°C under reflux for 4 hours.
-
After cooling, add an oxidizing agent (e.g., bromine in acetic acid or air bubbling through the solution) to the reaction mixture.
-
Monitor the oxidation by TLC until the pyrazoline is consumed.
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography.
IV. Precision Engineering: 1,3-Dipolar Cycloaddition Reactions
For applications demanding high regioselectivity, 1,3-dipolar cycloaddition reactions are a powerful tool.[1][5] The Huisgen [3+2] cycloaddition, in particular, offers a predictable and controlled approach to the pyrazole core.[1]
Mechanistic Principles
This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne or an alkyne surrogate.[1] Nitrile imines are often generated in situ from hydrazonoyl halides in the presence of a base.[7] The concerted or stepwise cycloaddition leads directly to the pyrazole ring with a well-defined substitution pattern.[19] The use of alkyne surrogates, such as bromoalkenes, can circumvent issues related to alkyne availability and regioselectivity.[1]
Key Advantages
The primary advantage of this method is the high degree of regiocontrol, which is often difficult to achieve in condensation reactions.[1][20] The reactions are also frequently performed under mild conditions.[20][21]
Experimental Protocol: 1,3-Dipolar Cycloaddition with an Alkyne Surrogate
This protocol describes the synthesis of a tetrasubstituted pyrazole using a bromoalkene as an alkyne surrogate.[1]
-
To a solution of the hydrazonoyl chloride (1 mmol) and the α-bromocinnamaldehyde (1.2 mmol) in an appropriate solvent (e.g., THF), add a base such as triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate.
-
Purify the residue by column chromatography to yield the desired pyrazole.
Reaction Mechanism of 1,3-Dipolar Cycloaddition
Caption: Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
V. Modern Frontiers: Transition-Metal-Catalyzed Syntheses
Recent advances in organometallic chemistry have introduced a suite of transition-metal-catalyzed methods for pyrazole synthesis.[22][23] These reactions often offer novel bond-forming strategies and can provide access to pyrazoles that are difficult to synthesize via traditional methods.
Diverse Catalytic Approaches
Various transition metals, including palladium, copper, and silver, have been employed to catalyze pyrazole formation.[9][22] These methods can involve C-H functionalization of pre-existing pyrazole rings or de novo synthesis from acyclic precursors.[24] For example, copper-promoted aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates provide a regioselective route to polysubstituted pyrazoles.[25] Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines are effective for synthesizing 3-CF3-pyrazoles.[9]
Advantages of Catalytic Methods
Transition-metal-catalyzed reactions can exhibit high efficiency and functional group tolerance.[20][25] They also open up new avenues for the late-stage functionalization of complex molecules containing a pyrazole core.[24]
Comparative Analysis of Pyrazole Synthesis Methods
| Method | Key Reactants | General Reaction Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures or room temperature.[7][12] | 70-95%[7] | Readily available starting materials, straightforward procedure. | Lack of regioselectivity with unsymmetrical dicarbonyls.[7][9] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Often involves a two-step process: pyrazoline formation followed by oxidation.[7] | 66-88%[7] | Wide availability of α,β-unsaturated carbonyls (chalcones). | Requires an additional oxidation step, which can add complexity.[7] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide), Alkyne Surrogate (e.g., Bromoalkene) | Base-mediated, typically at room temperature.[1][7] | 70-86%[7] | High regioselectivity, mild reaction conditions.[1][7] | Requires in-situ generation of the nitrile imine.[7] |
| Transition-Metal Catalysis | Varies (e.g., Hydrazines, Alkynes) | Requires a specific metal catalyst (e.g., Cu, Pd, Ag), often with ligands and additives.[9][25] | Good to excellent yields.[9][25] | High efficiency, broad functional group tolerance, novel bond formations.[20][25] | Catalyst cost and sensitivity, optimization of reaction conditions can be complex.[25] |
Conclusion
The synthesis of pyrazoles is a rich and evolving field, with a diverse toolbox of methods available to the modern chemist. The classical Knorr synthesis remains a valuable and accessible entry point, particularly when regioselectivity is not a concern. For more complex targets requiring precise control over the substitution pattern, 1,3-dipolar cycloaddition reactions offer a superior solution. The emergence of transition-metal-catalyzed methods continues to push the boundaries of what is possible, enabling the construction of highly functionalized and novel pyrazole architectures.
The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of regiocontrol. By understanding the strengths and weaknesses of each approach, researchers can strategically design and execute efficient and successful syntheses of these vital heterocyclic compounds.
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Confirming Mechanism of Action: A Comparative Guide to Genetic Knockdown Technologies
For researchers, scientists, and drug development professionals, unequivocally confirming a drug's or a gene's mechanism of action (MoA) is a cornerstone of rigorous scientific inquiry. Genetic knockdown and knockout technologies offer powerful tools to probe these mechanisms by selectively silencing or eliminating a gene of interest and observing the downstream consequences. This guide provides an in-depth comparison of the three leading methodologies: siRNA, shRNA, and CRISPR/Cas9, moving beyond a simple listing of steps to explain the critical thinking behind experimental design and data interpretation.
The Central Dogma of Target Validation: Why Genetic Perturbation is Key
Before delving into specific techniques, it's crucial to understand the "why." Phenotypic screening can identify compounds that produce a desired biological effect, but it doesn't reveal the molecular target.[1][2][3][4][5] Confirming the MoA involves demonstrating that a specific gene product is directly responsible for the observed phenotype. Genetic knockdown or knockout provides this crucial link. By ablating the expression of a putative target, we can test whether this mimics or occludes the effect of a compound, thereby validating the target.[6]
A Tale of Three Technologies: siRNA, shRNA, and CRISPR/Cas9
At a Glance: Key Differences
| Feature | siRNA (small interfering RNA) | shRNA (short hairpin RNA) | CRISPR/Cas9 |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[] | Post-transcriptional gene silencing via mRNA degradation, expressed endogenously.[12] | Permanent gene knockout at the DNA level. |
| Duration of Effect | Transient (typically 3-7 days).[13] | Stable, long-term knockdown.[13] | Permanent and heritable.[9] |
| Delivery | Transfection of synthetic oligonucleotides.[14][15] | Viral vector (e.g., lentivirus) transduction.[13][16] | Transfection or transduction of Cas9 and guide RNA components. |
| Throughput | High-throughput screening is feasible. | High-throughput screening is feasible. | High-throughput screening is well-established.[17] |
| Off-Target Effects | Can have significant off-target effects.[18][19] | Can have off-target effects, with some studies suggesting more than siRNA.[13][20] | Off-target effects are a concern but can be minimized with careful guide RNA design.[21][[“]][23][24] |
| Lethality of Target | Suitable for essential genes as knockdown is incomplete. | Suitable for essential genes. | Knockout of essential genes can be lethal.[8] |
Deep Dive 1: siRNA - The Rapid Interrogator
The siRNA Workflow: A Visual Guide
Caption: A streamlined workflow for siRNA-mediated gene knockdown.
Causality in Experimental Choices: Why Multiple siRNAs are Non-Negotiable
Building a Self-Validating System: The Importance of Controls
-
Mock Transfection: Cells treated with the transfection reagent alone control for any effects of the delivery vehicle on cell viability and gene expression.[29]
Deep Dive 2: shRNA - For the Long Haul
Short hairpin RNAs are expressed from a DNA vector, typically delivered via a lentivirus, and are processed by the cell's own machinery into siRNAs.[12][13] This allows for stable, long-term, and heritable gene knockdown, making shRNA ideal for creating stable cell lines and for in vivo studies.[13]
The shRNA Workflow: From Plasmid to Stable Cell Line
Caption: Key stages in shRNA-mediated stable gene knockdown.
The Rationale Behind Lentiviral Delivery
Lentiviruses are a popular choice for shRNA delivery because they can infect a wide range of dividing and non-dividing cells and integrate the shRNA-expressing cassette into the host genome.[16] This integration ensures the shRNA is passed on to daughter cells, creating a stable knockdown cell line.
Mitigating Off-Target Effects with shRNA
Similar to siRNA, off-target effects are a concern with shRNA.[13][18][20] These can arise from both the sense and antisense strands of the shRNA being processed and entering the RISC complex.[31] Strategies to mitigate this include careful bioinformatic design of the shRNA sequence and the use of "tough decoy" RNAs that can sequester the sense strand.[31] As with siRNA, validating phenotypes with multiple shRNAs targeting the same gene is paramount.
Deep Dive 3: CRISPR/Cas9 - The Permanent Solution
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool that allows for the permanent disruption of a gene at the DNA level.[] A single guide RNA (sgRNA) directs the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone repair mechanism often introduces insertions or deletions, leading to a frameshift mutation and a non-functional protein.
The CRISPR/Cas9 Knockout Workflow
Caption: The process of generating a CRISPR/Cas9-mediated knockout cell line.
The Criticality of Guide RNA Design
The specificity of CRISPR/Cas9 editing is determined by the 20-nucleotide guide sequence in the sgRNA.[33][34][35] Off-target effects, where Cas9 cuts at unintended genomic sites, are a major concern.[21][[“]][23][24] Therefore, meticulous bioinformatic design of the sgRNA is essential to minimize homology to other genomic regions.[36] Several online tools are available for this purpose. It is also crucial to validate the editing efficiency and specificity of your chosen gRNAs.[36][37]
Trustworthiness Through Comprehensive Controls
CRISPR experiments demand a multi-layered control strategy to ensure the observed phenotype is a direct result of the intended genetic modification.[38][39][40][41][42]
-
Non-Targeting Control: A gRNA that does not target any sequence in the genome of the organism is used to control for cellular responses to the CRISPR/Cas9 components.[38][42]
-
Positive Control: A gRNA targeting a gene with a known and easily measurable phenotype confirms the activity of the Cas9 nuclease and the efficiency of the delivery method.[38][40][41]
-
Isogenic Control: The parental cell line from which the knockout clones were derived serves as the most direct comparison for phenotypic assays.
Experimental Protocols: A Practical Guide
Protocol 1: siRNA Transfection
-
Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.[43]
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA stock solution in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.[43]
-
Incubation: Incubate the cells for 24-72 hours before analysis. The optimal time will depend on the turnover rate of the target mRNA and protein.
-
Validation: Harvest cells for mRNA analysis (qPCR) and protein analysis (Western blot).[43]
Protocol 2: Lentiviral Production and Transduction for shRNA
This protocol should be performed in a BSL-2 facility.
-
Lentivirus Production:
-
Seed HEK293T cells to be ~90% confluent on the day of transfection.[44]
-
Co-transfect the HEK293T cells with the shRNA-containing lentiviral plasmid, a packaging plasmid (e.g., psPAX2 or dR8.91), and an envelope plasmid (e.g., pMD2.G or VSVG) using a suitable transfection reagent.[44][45]
-
Change the medium 12-18 hours post-transfection.[44]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction:
-
Plate target cells to be ~50% confluent on the day of infection.[46]
-
Add the lentiviral supernatant to the target cells in the presence of polybrene (to enhance transduction efficiency).
-
-
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.[46]
-
Expansion and Validation: Expand the resistant cell population and validate knockdown by qPCR and Western blot.
Protocol 3: Western Blot for Protein Level Validation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion: Choosing the Right Tool for the Job
Confirming the mechanism of action through genetic knockdown is a powerful strategy in drug discovery and basic research. The choice between siRNA, shRNA, and CRISPR/Cas9 is not about which technology is "best," but which is most appropriate for the specific scientific question.
-
siRNA is the tool of choice for rapid, transient knockdown and is well-suited for high-throughput screening to identify potential targets.
-
shRNA provides a robust solution for stable, long-term knockdown, essential for creating model cell lines and for in vivo studies.
-
CRISPR/Cas9 offers the definitive answer for gene function by creating a complete and permanent knockout, providing the highest level of evidence for target validation.[48][17]
By understanding the underlying principles, carefully designing experiments with the appropriate controls, and meticulously validating the results, researchers can confidently elucidate the mechanisms of action that drive biological processes and disease.
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A Senior Application Scientist's Guide to the Independent Verification of Pyrazole Compound Activity
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its versatile structure allows for diverse biological activities, from anti-inflammatory and analgesic effects to potent anticancer properties.[3][4][5] However, the journey from a promising hit in a primary screen to a validated lead compound is fraught with potential for misinterpretation and artifacts. Rigorous, independent verification of a pyrazole compound's biological activity is not merely a procedural step; it is the foundation of a successful drug discovery program.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a self-validating series of experiments. We will move beyond simple activity readouts to build a robust, evidence-based case for a compound's mechanism of action. The core principle is triangulation: confirming a compound's activity through orthogonal assays that measure distinct physical and biological parameters. This guide will detail the causality behind experimental choices, providing not just protocols, but a logical workflow for generating trustworthy and reproducible data.
Part 1: The Foundational Pillar - Confirming Direct Target Engagement
Before investigating the cellular effects of a pyrazole compound, it is imperative to confirm that it physically interacts with its intended molecular target. This direct binding evidence is the crucial first step that separates true mechanism-driven activity from non-specific or off-target effects. We will compare three gold-standard biophysical techniques.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint
ITC stands as a premier method for characterizing biomolecular interactions because it directly measures the heat released or absorbed during a binding event.[6][7] This allows for the determination of not just the binding affinity, but the complete thermodynamic profile of the interaction, offering deep mechanistic insights.[7][8]
-
Causality of Choice: Choose ITC when you need a label-free, in-solution measurement of binding thermodynamics.[7] It is the only technique that can determine binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a comprehensive understanding of the forces driving the interaction.[7]
-
Self-Validating System: The stoichiometry value (n) derived from an ITC experiment acts as an internal control. An n-value close to 1.0 for a 1:1 binding model provides strong confidence that the interaction is specific and that the concentrations of active protein and compound are accurate.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures heat change upon binding in solution.[6] | Detects mass change on a sensor surface in real-time.[9] | Measures ligand-induced change in protein thermal stability.[10] |
| Key Output | KD (affinity), Stoichiometry (n), ΔH, ΔS.[8] | KD (affinity), kon, koff (kinetics).[11] | Target engagement in intact cells/tissues.[12][13] |
| Context | In vitro (purified components).[6] | In vitro (one component immobilized).[9] | In situ / In vivo (cellular environment).[10] |
| Label-Free | Yes.[7] | Yes.[9] | Yes.[10] |
| Throughput | Low to Medium. | Medium to High.[11] | Medium to High (with specific platforms).[14] |
| Primary Advantage | Complete thermodynamic profile.[7] | Real-time kinetic data.[11][15] | Physiologically relevant context.[13] |
| Key Limitation | Requires significant amounts of pure protein; sensitive to buffer mismatch.[8] | Immobilization may alter protein conformation. | Not all binding events cause a thermal shift.[12] |
-
Preparation:
-
Express and purify the target protein to >95% homogeneity.
-
Prepare the pyrazole compound stock solution in 100% DMSO.
-
Dialyze the protein extensively against the final, degassed assay buffer.
-
Prepare the final compound solution by diluting the stock into the exact same final dialysis buffer. The final DMSO concentration must be identical between the protein solution (in the cell) and the compound solution (in the syringe) to minimize heats of dilution.[8]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with the assay buffer.
-
Load the protein solution (e.g., 10 µM) into the sample cell and the pyrazole compound (e.g., 100 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each).
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
-
Control Experiment:
-
Perform a control titration by injecting the compound solution into the buffer-filled sample cell to measure the heat of dilution, which will be subtracted from the main experimental data.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data (kcal/mol vs. molar ratio) to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a powerful, real-time, and label-free technology that measures the binding between an immobilized "ligand" and a mobile "analyte".[9][15] It provides invaluable information on the rates of association (kon) and dissociation (koff), which define the binding affinity (KD).[11]
-
Causality of Choice: Use SPR when you need to understand the kinetics of an interaction. Two compounds can have the same affinity (KD) but vastly different on- and off-rates, which has significant implications for their pharmacological effect (e.g., residence time).[9] SPR is also excellent for fragment screening and secondary screening of hit compounds.[16]
-
Self-Validating System: A good SPR experiment includes a control flow cell (e.g., a blank surface or one with an irrelevant immobilized protein) to allow for real-time subtraction of bulk refractive index changes and non-specific binding, ensuring the measured response is specific to the intended interaction.
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC/NHS.
-
Immobilize the target protein to the desired density on one flow cell.
-
Deactivate any remaining active esters with ethanolamine.
-
A second flow cell should be activated and deactivated to serve as a reference surface.
-
-
Analyte Preparation:
-
Prepare a dilution series of the pyrazole compound in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a zero-concentration sample (buffer only) for double referencing.
-
-
Binding Analysis:
-
Inject the compound dilutions over both the target and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection.
-
After the injection, allow the buffer to flow to monitor the dissociation phase.
-
Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt) if necessary to remove all bound analyte and return to the baseline.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the "buffer only" injection data from the compound injection data (double referencing).
-
Globally fit the resulting sensorgrams from the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate KD (koff/kon).
-
Cellular Thermal Shift Assay (CETSA): Proving Engagement in a Native Environment
CETSA is a revolutionary technique that verifies target engagement in the most physiologically relevant setting: intact cells or even tissues.[10][13] The principle is that when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[14]
-
Causality of Choice: CETSA is the definitive assay to confirm that your compound can cross the cell membrane, avoid efflux pumps, and engage its intended target in the complex milieu of the cell.[12][13] It bridges the gap between in vitro biophysical data and cellular functional outcomes.
-
Self-Validating System: The assay's internal control is the comparison between vehicle-treated and compound-treated cells. A clear, dose-dependent thermal stabilization of the target protein, while other non-target proteins (loading controls) remain unaffected, provides a highly trustworthy result.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or the pyrazole compound at the desired concentration for a set period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot should be kept on ice as the non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated/denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a specific antibody against the target protein.
-
Also probe for a loading control protein (e.g., GAPDH, Tubulin) that is not expected to be stabilized by the compound.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples to generate "melting curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Part 2: The Functional Corroboration - Measuring Cellular Activity
Confirming target binding is essential, but it doesn't guarantee a desired biological outcome. The next critical phase of verification is to demonstrate that this binding event translates into a measurable and relevant functional effect in a cellular context.
Caption: A typical workflow for verifying pyrazole compound activity.
Antiproliferative and Cytotoxicity Assays
The first functional test for many pyrazole compounds, particularly those developed as anticancer agents, is to assess their ability to inhibit cell growth or kill cancer cells.[17][18]
-
Causality of Choice: These assays provide a quantitative measure (GI₅₀, IC₅₀, or LC₅₀) of a compound's potency across a panel of different cell lines.[4] Comparing activity in cell lines where the target is known to be a key driver of proliferation versus those where it is not can provide early evidence of on-target activity.
-
Self-Validating System: Running the assay in parallel with a standard-of-care drug known to act through the same target provides a critical benchmark for potency and validates the assay's performance.[18]
| Compound ID | Target(s) | Cell Line | Activity (GI₅₀ or IC₅₀) | Reference |
| Compound 9 | Unspecified | NCI-60 Panel | MG-MID = 3.59 µM | [18] |
| Compound 4 | CDK2 | NCI-60 Panel | MG-MID = 3.81 µM | |
| Compound 6 | Multiple Kinases | MCF-7 | 6.53 µM | [19] |
| Compound 6c | Tubulin | SK-MEL-28 | 3.46 µM | [20] |
| Compound 3i | VEGFR-2 | PC-3 | 1.24 µM | |
| Compound 34 | Unspecified | K-562 | 69.95% inhibition | [4] |
| Compound P25 | Unspecified | A375 (Melanoma) | Potent Activity | [21] |
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the pyrazole compound. Treat the cells with a range of concentrations (typically from 100 µM down to low nM) for a specified period (e.g., 48 or 72 hours). Include vehicle-only wells as a negative control and untreated wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Mechanistic Cellular Assays: Connecting Target to Phenotype
Observing that a compound is cytotoxic is not sufficient. The next step is to demonstrate that this cytotoxicity is a direct result of engaging the intended target and modulating its associated signaling pathway. For a pyrazole compound targeting a Cyclin-Dependent Kinase (CDK), for example, we would expect to see cell cycle arrest.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine, a compound likely synthesized for research and development purposes. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes best practices for the disposal of structurally related pyrazole and methanamine derivatives, grounded in established hazardous waste management principles.
Understanding the Compound and Associated Risks
This compound is a substituted pyrazole, a class of heterocyclic compounds with diverse biological activities.[1][2][3] While the exact toxicological properties of this specific molecule are not extensively documented in publicly available literature, the pyrazole and methanamine moieties suggest a number of potential hazards that must be considered during handling and disposal.
Potential Hazards:
-
Toxicity: Many pyrazole derivatives exhibit biological activity and can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Some are classified as toxic solids.[5]
-
Irritation: Similar compounds are known to cause skin and serious eye irritation.[6]
-
Environmental Hazard: Pyrazole derivatives can be harmful to aquatic life.[4][7]
-
Reactivity: Amines can react violently with strong oxidizing agents.[8] Thermal decomposition of pyrazole compounds can produce hazardous gases, including nitrogen oxides (NOx).[9][10]
Given these potential risks, this compound must be treated as hazardous waste. All disposal procedures should be conducted in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12][13]
Disposal Decision Workflow
The following diagram outlines the critical decision-making steps for the proper disposal of this compound.
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Personal protective equipment for handling n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine
Operational Safety Guide: Handling n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine
As a novel research chemical, comprehensive toxicological data for this compound is not fully established. However, its structure, containing both a pyrazole ring and a secondary aromatic amine moiety, warrants a cautious and systematic approach to handling. This guide provides a procedural framework for the safe use of this compound, grounded in established safety principles for related chemical classes and authoritative guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA).
The core principle of this guide is risk mitigation. The procedures herein are designed to minimize exposure through all potential routes—inhalation, dermal contact, ingestion, and eye contact—by employing a multi-layered safety strategy that combines engineering controls, administrative controls, and personal protective equipment (PPE).
Hazard Assessment and Risk Mitigation
A thorough hazard assessment is the foundation of laboratory safety.[1] Given the chemical's structure, we must anticipate potential hazards associated with pyrazole derivatives and aromatic amines. Pyrazoles can be irritating to the skin, eyes, and respiratory system.[2][3][4] Aromatic amines are a class of compounds known for potential health risks, necessitating careful handling to prevent absorption.[5]
Key Anticipated Hazards:
-
Dermal: Potential for skin irritation and absorption.
-
Ocular: Risk of serious eye irritation upon contact.[3]
-
Inhalation: Inhalation of aerosolized powder may cause respiratory tract irritation.[2][3]
-
Ingestion: Expected to be harmful if swallowed.[3]
To mitigate these risks, a hierarchy of controls should be implemented, prioritizing engineering and administrative controls, supplemented by robust PPE protocols.[6]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final barrier between the researcher and the chemical hazard.[7] A risk assessment should always precede any task to ensure the chosen PPE is appropriate for the procedure.[8]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87-rated safety glasses with side shields are mandatory for all laboratory work.[1]
-
Splash Hazard: When handling stock solutions or performing any operation with a risk of splashing, chemical splash goggles must be worn. For pouring larger volumes, a face shield should be used in addition to safety goggles.[1]
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.
-
Gloves: Due to the aromatic amine component, skin absorption is a primary concern.
-
Selection: Nitrile gloves are the standard recommendation for incidental contact.
-
High-Risk Operations: For prolonged handling or when working with concentrated solutions, consider double-gloving or using gloves with a higher chemical resistance rating. A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials.[9][10] Always inspect gloves for any signs of degradation before and during use.
-
Technique: Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.[11]
-
-
Apparel: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[1]
Respiratory Protection
-
Engineering Controls First: All work that may generate dust or aerosols, such as weighing the solid compound or preparing stock solutions, must be performed inside a certified chemical fume hood.[2][3][7]
-
When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a NIOSH-approved respirator with the appropriate cartridges would be required.[5][12] All respirator use must fall under a comprehensive respiratory protection program that includes fit-testing and training, as mandated by OSHA.
Safe Handling and Operational Workflow
Adherence to a standardized operational procedure minimizes the risk of accidental exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Designate a specific area for handling this compound.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2).
-
Weighing: Conduct all weighing of the solid powder inside the fume hood to contain any airborne particles. Use a disposable weigh boat.
-
Solution Preparation: Add solvent to the solid slowly to avoid splashing. Keep the container closed whenever possible.
-
Post-Handling: After use, decontaminate the work surface. Carefully remove PPE, starting with gloves, followed by goggles/face shield, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[2]
Emergency Procedures
Preparedness is critical for mitigating the impact of an accident.[7] All personnel must be familiar with the location and operation of safety showers and eyewash stations.
| Exposure Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[2] |
| Major Spill | Evacuate the immediate area. Alert laboratory supervisor and institutional safety office. Prevent entry and wait for trained emergency response personnel. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Steps:
-
Solid Waste: Collect any unused compound, contaminated weigh boats, gloves, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant," "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5]
By adhering to these protocols, researchers can effectively manage the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
-
Pyrazole - Safety Data Sheet. ChemicalBook.
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
-
OSHA Guidance for Clinical Labs in 2024 and Beyond. G2 Intelligence.
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Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
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OSHA Standards for Biological Laboratories. ASPR TRACIE.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
Safety Data Sheet - Pyrazole. Sigma-Aldrich.
-
Guidance documents. European Chemicals Agency (ECHA).
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
-
Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich.
-
Guidance. European Chemicals Agency (ECHA).
-
Safety Data Sheet - Pyrazole. Fisher Scientific.
-
Homepage. European Chemicals Agency (ECHA).
-
Understanding REACH. European Chemicals Agency (ECHA).
-
Safety Data Sheet. Enamine.
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. fishersci.com [fishersci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. osha.gov [osha.gov]
- 7. ipgsf.com [ipgsf.com]
- 8. g2intelligence.com [g2intelligence.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
